Methyl 5-bromo-6-hydroxynicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-7(11)4-2-5(8)6(10)9-3-4/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMVACLRBBJYIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377399 | |
| Record name | Methyl 5-bromo-6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
381247-99-0 | |
| Record name | Methyl 5-bromo-6-hydroxynicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90377399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structure Elucidation of Methyl 5-bromo-6-hydroxynicotinate
Preamble: The Imperative of Unambiguous Characterization
In the realm of drug discovery and development, the precise structural characterization of novel chemical entities is not merely a procedural formality but the bedrock of all subsequent research. An erroneously identified compound can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a promising therapeutic program. This guide provides a comprehensive, multi-technique approach to the structural elucidation of Methyl 5-bromo-6-hydroxynicotinate, a substituted pyridine derivative of interest in medicinal chemistry. Our methodology is grounded in the principles of self-validating systems, wherein each analytical technique provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous assignment.
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the intellectual process of structure elucidation. We will not only present the "what" but delve into the "why" of our experimental choices, providing field-proven insights to navigate the potential ambiguities inherent in spectroscopic and spectrometric data.
Foundational Analysis: Elemental Composition and High-Resolution Mass Spectrometry
Prior to engaging in more complex spectroscopic analyses, the foundational step is to confirm the molecular formula. This is most authoritatively achieved through High-Resolution Mass Spectrometry (HRMS).
Experimental Protocol: HRMS Analysis
-
Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is employed to ensure high mass accuracy.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Data is acquired in positive ion mode, scanning a mass range appropriate for the expected molecular weight.
Expected Data and Interpretation
The molecular formula of this compound is C₇H₆BrNO₃.[1][2] The expected monoisotopic mass can be calculated and compared against the experimentally determined value.
| Parameter | Theoretical Value | Expected Experimental Value |
| Molecular Formula | C₇H₆BrNO₃ | - |
| Monoisotopic Mass | 230.95311 Da | Measured m/z within 5 ppm |
A critical feature in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[3] This results in two distinct peaks for the molecular ion, separated by 2 m/z units, with nearly equal intensity (the M and M+2 peaks). The observation of this characteristic isotopic signature is a strong confirmation of the presence of a single bromine atom in the molecule.
Mapping the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments provides an intricate map of the molecular structure.
Proton NMR (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Based on the structure and data from analogous compounds, such as 5-bromo-6-hydroxynicotinic acid[4], we can predict the following signals for this compound dissolved in a solvent like DMSO-d₆:
| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (δ, ppm) | Rationale |
| H-2 | Doublet | 1H | ~8.2-8.4 | Aromatic proton ortho to the nitrogen and meta to the ester. Deshielded by the electronegative nitrogen. |
| H-4 | Doublet | 1H | ~8.0-8.2 | Aromatic proton ortho to the ester and meta to the nitrogen. |
| -OCH₃ | Singlet | 3H | ~3.8-4.0 | Methyl ester protons. |
| -OH/NH | Broad Singlet | 1H | Variable | Proton on the hydroxyl group, potentially in equilibrium with the pyridone tautomer. Chemical shift is concentration and temperature dependent. |
Causality Behind Predictions: The chemical shifts of the aromatic protons (H-2 and H-4) are influenced by the electronic effects of the substituents on the pyridine ring. The electron-withdrawing nature of the nitrogen atom and the ester group deshields these protons, shifting them downfield. The bromine atom also has a deshielding effect. The expected coupling between H-2 and H-4 is a small meta coupling (⁴J), typically around 2-3 Hz.
Carbon-13 NMR (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule.
| Predicted Signal | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~165-170 | Carbonyl carbon of the methyl ester. |
| C-6 | ~155-160 | Carbon bearing the hydroxyl group, deshielded by the electronegative oxygen and nitrogen. |
| C-2 | ~145-150 | Aromatic carbon adjacent to the nitrogen. |
| C-4 | ~140-145 | Aromatic carbon ortho to the ester. |
| C-3 | ~120-125 | Aromatic carbon bearing the ester group. |
| C-5 | ~105-110 | Aromatic carbon bearing the bromine atom. Shielded by the bromine. |
| -OCH₃ | ~50-55 | Methyl ester carbon. |
Probing Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A standard FTIR spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3500 (broad) | O-H Stretch | Hydroxyl group |
| ~3000-3100 | C-H Stretch | Aromatic C-H |
| ~2950 | C-H Stretch | Methyl C-H |
| ~1720-1740 | C=O Stretch | Ester carbonyl |
| ~1600, ~1470 | C=C and C=N Stretch | Pyridine ring |
| ~1200-1300 | C-O Stretch | Ester C-O |
| ~1000-1100 | C-Br Stretch | Carbon-Bromine bond |
Self-Validation: The presence of a broad O-H stretch, a strong ester carbonyl absorption, and characteristic aromatic ring vibrations would provide strong, corroborating evidence for the proposed structure.
The Definitive Proof: Single-Crystal X-ray Crystallography
While the combination of mass spectrometry and NMR is often sufficient for unambiguous structure elucidation, single-crystal X-ray crystallography provides the ultimate, definitive proof of molecular structure by determining the precise spatial arrangement of atoms in the crystalline state.
Experimental Protocol: X-ray Crystallography
-
Crystallization: The primary challenge is often growing single crystals of sufficient quality. This can be achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling crystallization. A variety of solvents and solvent systems should be screened.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[4]
-
Data Collection: The crystal is cooled in a stream of cold nitrogen, and X-ray diffraction data are collected using a diffractometer.[4]
-
Structure Solution and Refinement: The diffraction data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.
Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the structure elucidation of this compound.
Caption: A logical workflow for the structure elucidation of this compound.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By beginning with foundational mass spectrometric analysis to confirm the elemental composition, proceeding to detailed NMR studies to map the atomic connectivity, and corroborating functional groups with FTIR, a high degree of confidence in the proposed structure can be achieved. For absolute and unambiguous proof, single-crystal X-ray crystallography remains the gold standard. This guide has outlined a robust and logical pathway for researchers to follow, ensuring the scientific integrity of their findings and the solid foundation of their subsequent research endeavors.
References
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The Alchemist's Guide to Aromatic Scaffolds: Synthesis Pathways for Substituted Hydroxynicotinates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The substituted hydroxynicotinate core is a privileged scaffold in medicinal chemistry, forming the backbone of a multitude of pharmacologically active agents. Its inherent electronic properties and capacity for diverse functionalization render it a cornerstone in the design of novel therapeutics. This technical guide provides a comprehensive exploration of the principal synthetic pathways to this versatile heterocyclic system. We will delve into the mechanistic underpinnings of seminal name reactions, including the Hantzsch, Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz syntheses, offering not just procedural details but also the causal logic behind experimental choices. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis of complex molecules, providing field-proven insights, detailed experimental protocols, and a robust framework for the rational design of substituted hydroxynicotinates with therapeutic potential.
The Strategic Importance of the Hydroxynicotinate Scaffold in Drug Discovery
Substituted hydroxynicotinates and their tautomeric pyridone forms are prevalent structural motifs in a wide array of biologically active compounds. Their significance stems from their ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and π-stacking. This has led to their successful application in the development of agents targeting a spectrum of diseases.
Notably, derivatives of hydroxynicotinic acid have demonstrated potential as:
-
Anticancer Agents: Certain substituted nicotinic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For instance, some novel nicotinic acid-based compounds have shown selective inhibitory efficacy against vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in angiogenesis.
-
Enzyme Inhibitors: The hydroxypyridine core is a recognized pharmacophore for the inhibition of metalloenzymes.[1] The ability of the hydroxyl and carboxyl groups to coordinate with metal ions in the active sites of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) makes this scaffold a valuable starting point for inhibitor design.[2]
-
Neuroprotective Agents: There is growing interest in the application of hydroxynicotinate derivatives in the context of neurodegenerative diseases such as Alzheimer's. Research has explored their potential as radical-scavenging agents and cholinesterase inhibitors, aiming to mitigate oxidative stress and cognitive decline.[3][4]
The therapeutic potential of this class of compounds underscores the critical need for efficient and versatile synthetic methodologies to access a diverse range of substituted hydroxynicotinates.
Foundational Synthetic Strategies: A Mechanistic Perspective
The construction of the substituted pyridine ring can be broadly categorized into several classical and modern synthetic strategies. This guide will focus on four cornerstone methodologies that provide access to hydroxynicotinate derivatives.
The Hantzsch Pyridine Synthesis: A Multicomponent Condensation
The Hantzsch synthesis, first reported in 1881, is a robust and widely employed multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridines.[5] The classical approach involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[5][6]
Causality Behind Experimental Choices: The reaction is often carried out in a one-pot fashion, which is highly atom-economical.[7] The choice of solvent can influence reaction times and yields, with greener alternatives like water and ethanol being effective.[8] The subsequent oxidation to the aromatic pyridine is driven by the thermodynamic stability of the aromatic ring.
Reaction Mechanism:
The mechanism of the Hantzsch synthesis is thought to proceed through the formation of two key intermediates: an enamine from the reaction of the β-ketoester and ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation of the aldehyde and the other equivalent of the β-ketoester. A subsequent Michael addition, followed by cyclization and dehydration, yields the dihydropyridine product.[9]
Caption: The Hantzsch Pyridine Synthesis Workflow.
Experimental Protocol: One-Pot Synthesis of a 1,4-Dihydropyridine Derivative [7]
-
Reaction Setup: In a 50 mL round-bottom flask, combine the substituted aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.5 mmol) in ethanol.
-
Catalyst Addition: Add the desired catalyst (e.g., polyaniline-supported zinc oxide, 2 mol%).
-
Reaction Conditions: Heat the mixture at reflux for up to 2 hours.
-
Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. If a heterogeneous catalyst is used, it can be separated by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.
The Guareschi-Thorpe Condensation: A Pathway to Pyridones
The Guareschi-Thorpe condensation is a classical method for the synthesis of 2-pyridone derivatives.[10] It typically involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[11] An advanced, greener version of this reaction utilizes ammonium carbonate in an aqueous medium.[12][13]
Causality Behind Experimental Choices: The use of ammonium carbonate serves as both the nitrogen source and a pH-controlled agent, making the reaction more environmentally friendly.[12] Performing the reaction in water or a water-ethanol mixture often allows for the precipitation of the product, simplifying the workup.[12]
Reaction Mechanism:
The reaction is proposed to initiate with the aminolysis of the cyanoacetic ester to form cyanoacetamide. This is followed by a condensation with the β-dicarbonyl compound to yield a 1,5-dicarbonyl intermediate, which then undergoes cyclization to afford the corresponding pyridone.[14]
Caption: The Guareschi-Thorpe Condensation Pathway.
Experimental Protocol: Green Synthesis of a 2-Pyridone Derivative [12]
-
Reaction Setup: In a suitable reaction vessel, combine ethyl cyanoacetate (1 mmol), ethyl acetoacetate (1 mmol), and ammonium carbonate (2 mmol).
-
Solvent: Add a 1:1 mixture of water and ethanol (2 mL).
-
Reaction Conditions: Heat the reaction mixture at 80°C.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration.
The Kröhnke Pyridine Synthesis: A Versatile Approach to Polysubstituted Pyridines
The Kröhnke synthesis is a highly versatile method for preparing polysubstituted pyridines.[15] The classical reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[15]
Causality Behind Experimental Choices: The α-pyridinium methyl ketone salt acts as a masked 1,3-dicarbonyl equivalent. The use of ammonium acetate provides the nitrogen atom for the pyridine ring and also acts as a buffer. Glacial acetic acid is a common solvent as it can also catalyze the reaction.[16] One-pot variations have been developed to improve efficiency.[16]
Reaction Mechanism:
The mechanism begins with the formation of a pyridinium ylide from the deprotonation of the α-pyridinium methyl ketone salt. This ylide then undergoes a Michael addition to the α,β-unsaturated carbonyl compound. The resulting 1,5-dicarbonyl intermediate cyclizes with ammonia (from ammonium acetate) and subsequently dehydrates to form the substituted pyridine.
Caption: The Kröhnke Pyridine Synthesis Mechanism.
Experimental Protocol: One-Pot Synthesis of a 4'-Aryl-2,2':6',2''-Terpyridine [16]
-
Reaction Setup: In a round-bottom flask, prepare a mixture of 2-acetylpyridine (20.0 mmol) in methanol (20 ml).
-
Reagent Addition: To this mixture, add the substituted aromatic aldehyde (10.0 mmol). Then, add potassium hydroxide pellets (24 mmol) and 35% aqueous ammonia solution (40.0 ml).
-
Reaction Conditions: Reflux the reaction mixture for 4–6 hours.
-
Workup: After cooling to room temperature, a precipitate will form. Collect the solid by filtration and wash with water.
The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach
The Bohlmann-Rahtz synthesis is a two-step method for producing substituted pyridines from an enamine and an ethynylketone.[17] The initial condensation forms an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine ring.[17][18]
Causality Behind Experimental Choices: The use of an ethynylketone circumvents the need for a separate oxidation step to achieve the final aromatic pyridine, as is required in the Hantzsch synthesis.[18] The cyclodehydration step often requires high temperatures, but acid catalysis can lower the required temperature.[17][18] One-pot modifications have been developed to improve the practicality of this method.[19]
Reaction Mechanism:
The reaction commences with a Michael addition of the enamine to the ethynylketone, forming an aminodiene intermediate. This intermediate undergoes a thermally induced E/Z isomerization, which is a prerequisite for the subsequent cyclodehydration to furnish the substituted pyridine.[18]
Caption: The Bohlmann-Rahtz Pyridine Synthesis Pathway.
Experimental Protocol: Flow Synthesis of a Substituted Pyridine [20]
-
Stock Solution Preparation: Prepare a stock solution of the 1-phenyl-2-propyn-1-one (1.23 mmol) and ethyl 3-aminocrotonate (1.6 mmol) in a 5:1 mixture of EtOH–AcOH (12 mL).
-
Flow Reactor Setup: Use a flow synthesis system fitted with a suitable reactor (e.g., 5 mL stainless steel tubing) and a back pressure regulator (e.g., 250 psi).
-
Reaction Parameters: Set the desired temperature and flow rate. The system will equilibrate to the set temperature and then run the flow reaction.
-
Collection and Workup: The outflow from the reactor is collected. The collected solution is then worked up, for example, by extraction with an organic solvent like CH2Cl2.
-
Purification: The crude product is purified by standard methods such as column chromatography.
Applications in Drug Development: Targeting Disease with Precision
The synthetic pathways detailed above provide access to a vast chemical space of substituted hydroxynicotinates, enabling the systematic exploration of structure-activity relationships (SAR) for various therapeutic targets.
Table 1: Examples of Biologically Active Hydroxynicotinate Derivatives
| Compound Class | Target | Biological Activity | Reference |
| Substituted Nicotinic Acids | VEGFR-2 | Anticancer (inhibition of angiogenesis) | |
| Hydroxypyridones | Metalloenzymes (e.g., HDACs) | Enzyme Inhibition | [2] |
| Hydroxynicotinyl Amides | Not specified | Neuroprotection (radical scavenging) | [4] |
| 5-Hydroxynicotinic Acid Derivatives | Not specified | Cardioprotective | [21][22] |
The ability to strategically introduce substituents at various positions on the hydroxynicotinate ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. For example, the incorporation of lipophilic groups can enhance membrane permeability, while the addition of hydrogen bond donors and acceptors can improve target binding affinity.
Conclusion and Future Perspectives
The synthesis of substituted hydroxynicotinates remains a vibrant and essential area of research in organic and medicinal chemistry. The classical methodologies of Hantzsch, Guareschi-Thorpe, Kröhnke, and Bohlmann-Rahtz continue to be powerful tools for the construction of these valuable scaffolds. As our understanding of disease biology deepens, the demand for novel and diverse small molecules for drug discovery will only intensify. The synthetic strategies outlined in this guide provide a solid foundation for the design and preparation of the next generation of hydroxynicotinate-based therapeutics. Future efforts in this field will likely focus on the development of even more efficient, stereoselective, and environmentally benign synthetic methods, as well as the exploration of novel biological targets for this versatile class of compounds.
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A Comprehensive Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma (ERRγ) Modulator
For Researchers, Scientists, and Drug Development Professionals
A Note on Chemical Identity and CAS Number: The topic for this guide was specified by CAS Number 381247-99-0. It is critical to establish at the outset that this CAS number correctly corresponds to the chemical intermediate Methyl 5-bromo-6-hydroxynicotinate [1][2][3]. However, in several biological and chemical databases, this number has been erroneously associated with the pharmacologically active compound GSK5182 , a selective inverse agonist of the orphan nuclear receptor Estrogen-Related Receptor Gamma (ERRγ). The correct CAS Number for GSK5182 is 877387-37-6 [4][5].
Given the request for an in-depth guide covering biological mechanisms, signaling pathways, and experimental protocols, this document will focus exclusively on GSK5182 . The profile of GSK5182 as a potent and selective research tool aligns with the depth of analysis required for drug development professionals. This guide synthesizes current knowledge on GSK5182, providing a foundation for its application in metabolic, inflammatory, and oncological research.
Introduction to GSK5182 and its Target, ERRγ
Estrogen-Related Receptor Gamma (ERRγ), encoded by the ESRRG gene, is a member of the orphan nuclear receptor superfamily. Despite the name, ERRγ does not bind to endogenous estrogens. Instead, it functions as a constitutively active transcription factor, meaning it continuously promotes the expression of its target genes in the absence of a natural ligand[6][7]. ERRγ is a pivotal regulator of cellular energy homeostasis and mitochondrial metabolism, with high expression in tissues with significant energy demands, such as the heart, liver, kidney, and skeletal muscle[6][8]. Its constitutive activity makes it a compelling therapeutic target for a host of metabolic and proliferative diseases.
GSK5182, a synthetic analog of 4-hydroxytamoxifen (4-OHT), was developed as a potent and highly selective inverse agonist for ERRγ[9][10]. It exhibits a 25-fold higher binding affinity for ERRγ over Estrogen Receptor alpha (ERα) and does not significantly interact with other nuclear receptors like ERRα, making it a precise tool for probing ERRγ function[6][11]. As an inverse agonist, GSK5182 does not simply block an agonist; it actively suppresses the receptor's basal, ligand-independent activity, offering a distinct mechanism for therapeutic intervention.
Chemical Structure and Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is fundamental for its effective application in research.
Chemical Structure
GSK5182 is chemically identified as 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenyl-1-buten-1-yl]phenol. Its structure is characterized by a triphenylethylene core, similar to tamoxifen, which is crucial for its interaction with the nuclear receptor ligand-binding pocket.
Physicochemical Data Summary
The following table summarizes the key properties of GSK5182 for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 4-[(E)-4-(2-dimethylaminoethoxy)phenyl-(3-hydroxypropoxy)phenyl-methylidene]cyclohexa-2,5-dien-1-one | [5] |
| CAS Number | 877387-37-6 (Correct) | [4][5] |
| Molecular Formula | C₂₇H₃₁NO₃ | [5] |
| Molecular Weight | 417.54 g/mol | [5] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically >99% by HPLC | [11] |
| IC₅₀ | 79 nM for ERRγ | [11][12] |
| Solubility | DMSO: ≥75-84 mg/mL (approx. 180-201 mM) | [5][13] |
| Ethanol: 84 mg/mL | [5] | |
| Water: Insoluble | [5] | |
| Storage | Powder: 3 years at -20°C | [5] |
| In Solvent (-80°C): 6 months to 1 year | [5][12] |
Core Mechanism of Action: A Dual-Pronged Inhibition
GSK5182's mechanism for inhibiting ERRγ activity is sophisticated, involving both the modulation of transcriptional machinery and a novel influence on receptor protein stability.
Pillar 1: Reprogramming the Transcriptional Complex
As a constitutively active receptor, ERRγ maintains an active conformation in its ligand-binding domain (LBD), particularly in the Activation Function 2 (AF-2) helix. This conformation facilitates the continuous recruitment of transcriptional coactivators, such as Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), which drive gene expression[6].
GSK5182 functions by directly binding to the LBD and inducing a critical conformational change in the AF-2 domain[6][7]. This structural rearrangement achieves two things:
-
Blocks Coactivator Recruitment: The new conformation sterically hinders the binding of coactivators like PGC-1α.
-
Promotes Corepressor Recruitment: It creates a binding surface favorable for transcriptional corepressors, such as the Small Heterodimer Partner-Interacting Leucine Zipper (SMILE) protein[6][10].
The net result is a switch from a state of active gene transcription to one of potent repression.
Pillar 2: Enhancing Protein Stability to Lock in the "Off" State
Paradoxically, while inhibiting ERRγ's function, GSK5182 leads to an increase in the total amount of ERRγ protein in the cell[6][9]. This is a critical and non-intuitive aspect of its mechanism. Under normal conditions, active ERRγ is marked for degradation via ubiquitination by the E3 ligase Parkin[6][7].
GSK5182's binding to ERRγ physically disrupts the interaction between ERRγ and Parkin. This interference inhibits the ubiquitination process, thereby preventing the proteasomal degradation of the ERRγ protein[6][7]. Consequently, GSK5182 stabilizes ERRγ and causes it to accumulate in an inactive, corepressor-bound state. This dual mechanism—simultaneously repressing activity and preventing the clearance of the repressed receptor—ensures a sustained and robust inhibition of ERRγ-mediated gene transcription.
Key Therapeutic & Research Applications
GSK5182's ability to potently modulate ERRγ has positioned it as a valuable tool in several areas of research.
A. Osteoarthritis (OA) and Cartilage Degeneration
-
Causality: ERRγ has been identified as a novel catabolic regulator in OA. Its expression is increased by pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in chondrocytes. Overexpression of ERRγ in joint tissue leads to the upregulation of cartilage-degrading enzymes, matrix metalloproteinases MMP-3 and MMP-13, accelerating OA pathogenesis[10][14][15].
-
GSK5182's Role: In mouse articular chondrocytes, GSK5182 effectively inhibits the cytokine-induced expression of MMP3 and MMP13. In vivo studies have confirmed that intra-articular administration of GSK5182 significantly reduces cartilage degeneration in mouse models of OA, highlighting its potential as a disease-modifying therapeutic[10][14].
B. Bone Metabolism and Osteoporosis
-
Causality: Bone homeostasis is maintained by a balance between bone-forming osteoblasts and bone-resorbing osteoclasts. Osteoclast differentiation is driven by the RANKL signaling pathway. ERRγ has been identified as a negative regulator of osteoclastogenesis[9][16].
-
GSK5182's Role: GSK5182 potently inhibits the differentiation of hematopoietic precursors into mature osteoclasts. It achieves this by suppressing the RANKL signaling cascade, specifically by blocking the phosphorylation of IκBα, JNK, and ERK. This leads to the downregulation of c-Fos and NFATc1, two master transcription factors essential for osteoclast formation[9][16][17]. Furthermore, GSK5182 promotes apoptosis in mature osteoclasts through caspase-3 activation, further reducing bone resorption[9][16].
C. Metabolic Disease and Cancer
-
Diabetes: GSK5182 has demonstrated anti-diabetic effects in mouse models by specifically inhibiting the transcriptional activity of ERRγ in the liver. This action suppresses hepatic glucose production, a key contributor to hyperglycemia in type 2 diabetes[11].
-
Oncology: GSK5182 shows anti-tumor activity in several cancers. In hepatocellular carcinoma (HCC), it induces the generation of reactive oxygen species (ROS) and causes cell cycle arrest at the G1 phase[11][12]. In radioiodine-refractory papillary thyroid cancer, it has been shown to decrease ERRγ expression and enhance the function of the sodium/iodide symporter (NIS), potentially restoring sensitivity to radioiodine therapy.
Experimental Protocols and Methodologies
The following protocols are synthesized from published literature and provide a validated framework for utilizing GSK5182 in a research setting.
Protocol 1: In Vitro Chondrocyte Inflammation Assay
This protocol is designed to assess the efficacy of GSK5182 in preventing inflammatory cytokine-induced catabolic gene expression in chondrocytes[5][10].
-
Cell Culture: Culture primary mouse articular chondrocytes (e.g., 3x10⁵ cells/well) for 48 hours to establish a stable monolayer.
-
GSK5182 Pre-treatment: Treat cells with varying concentrations of GSK5182 (e.g., 2.5, 5, 10 µM) or vehicle control (DMSO) for 24 hours.
-
Inflammatory Challenge: Add pro-inflammatory cytokines such as IL-1β (0.1-1 ng/mL) or TNF-α (10-50 ng/mL) to the media and incubate for an additional 24 hours.
-
RNA Isolation & qRT-PCR: Isolate total RNA from the chondrocytes. Perform quantitative reverse transcription PCR (qRT-PCR) to analyze the mRNA expression levels of target genes, including MMP3, MMP13, and ESRRG (ERRγ), normalizing to a housekeeping gene like Gapdh.
-
Causality Check: The expected outcome is a dose-dependent inhibition of IL-1β or TNF-α-induced upregulation of MMP3 and MMP13 in the GSK5182-treated groups compared to the cytokine-only control.
Protocol 2: In Vivo Formulation and Administration
Effective in vivo delivery is crucial for preclinical studies. GSK5182 is orally active and can be administered via intraperitoneal injection[11].
-
Stock Solution Preparation: Prepare a concentrated stock solution of GSK5182 in 100% DMSO (e.g., 37.5 mg/mL). This stock should be stored at -80°C.
-
Working Solution for Injection (Example Formulation): For intraperitoneal injection, a common formulation involves a multi-component vehicle to maintain solubility and bioavailability[13].
-
To prepare a 1 mL working solution:
-
Begin with 400 µL of PEG300.
-
Add 100 µL of the 37.5 mg/mL DMSO stock solution and mix thoroughly until clear.
-
Add 50 µL of Tween-80 and mix until clear.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
This formulation yields a final concentration of 3.75 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
-
Administration: Administer the freshly prepared solution to mice. A common dosage for metabolic studies is 40 mg/kg via intraperitoneal injection, once daily[6][11]. The exact dosage and route should be optimized for the specific animal model and disease context.
Conclusion
GSK5182 is a powerful and selective chemical probe that has been instrumental in elucidating the complex roles of the orphan nuclear receptor ERRγ. Its unique dual-inhibitory mechanism—repressing transcriptional activity while simultaneously stabilizing the inactive receptor—makes it a highly effective modulator. The compelling preclinical data in models of osteoarthritis, osteoporosis, diabetes, and cancer underscore its significant therapeutic potential. For researchers in drug development, GSK5182 serves not only as a potential therapeutic candidate itself but also as a critical tool for validating ERRγ as a druggable target across a spectrum of human diseases. Continued research into its diverse applications and the development of analogs will undoubtedly open new avenues for treating metabolic and proliferative disorders.
References
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Cho, H., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. International Journal of Molecular Sciences. [Link][6][7][8]
-
Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link][9][16][17]
-
Kim, M., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Pharmaceuticals. [Link][10][14][15]
-
Jeong, J., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. PubMed. [Link]
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Kim, M., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. PubMed. [Link]
-
Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. PubMed. [Link]
-
Kim, M., et al. (2020). GSK5182, 4-Hydroxytamoxifen Analog, a New Potential Therapeutic Drug for Osteoarthritis. Semantic Scholar. [Link]
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Cho, H., et al. (2022). An Inverse Agonist GSK5182 Increases Protein Stability of the Orphan Nuclear Receptor ERRγ via Inhibition of Ubiquitination. ResearchGate. [Link]
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Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. Semantic Scholar. [Link]
-
Kim, M., et al. (2020). GSK5182, an inverse agonist ERRγ, suppresses OA pathogenesis in vitro... ResearchGate. [Link]
-
Singh, T. D., et al. (2023). An Inverse Agonist of Estrogen-Related Receptor Gamma, GSK5182, Enhances Na+/I− Symporter Function in Radioiodine-Refractory Papillary Thyroid Cancer Cells. PMC - NIH. [Link]
-
Kim, K., et al. (2021). The estrogen-related receptor γ modulator, GSK5182, inhibits osteoclast differentiation and accelerates osteoclast apoptosis. BMB Reports. [Link]
-
Choi, S., et al. (2018). GSK-5182, an inverse agonist of ERR γ, blocks hypertrophic phenotypes... ResearchGate. [Link]
-
RCSB PDB. (2006). 2EWP: Crystal structure of Estrogen Related Receptor-3 (ERR-gamma) ligand binding domaind with tamoxifen analog GSK5182. RCSB Protein Data Bank. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of Brominated Pyridines
Introduction
Brominated pyridines are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The incorporation of a bromine atom onto the pyridine ring profoundly influences the molecule's physical and chemical properties, offering a versatile scaffold for the synthesis of complex molecular architectures.[1] This guide provides a comprehensive overview of the physical and chemical properties of brominated pyridines, with a focus on their synthesis, reactivity, and applications in drug development. We will delve into the causality behind experimental choices and provide field-proven insights for researchers, scientists, and drug development professionals.
Physical Properties of Brominated Pyridines
The position of the bromine atom on the pyridine ring significantly impacts the physical properties of the resulting isomer. These properties are crucial for determining the appropriate conditions for reactions, purification, and formulation.
General Properties
Bromopyridines are generally colorless liquids or low-melting solids with characteristic odors.[3] Their molecular formula is C5H4BrN, with a molecular weight of approximately 158.00 g/mol .[3] They are typically slightly miscible with water but show good solubility in organic solvents.[3][4]
Comparative Data of Monobrominated Pyridine Isomers
For ease of comparison, the key physical properties of the three stable isomers of monobromopyridine are summarized in the table below.
| Property | 2-Bromopyridine | 3-Bromopyridine | 4-Bromopyridine |
| CAS Number | 109-04-6[5] | 626-55-1[3][6] | 1120-87-2[7] |
| Molecular Weight ( g/mol ) | 157.996[5] | 157.996[6] | 158.00[7] |
| Boiling Point (°C) | 192-194[3] | 173[3] | 185 (approx.) |
| Flash Point (°C) | 97[3] | 51[3] | 63 |
| Appearance | Colorless liquid[3] | Colorless liquid[3] | Colorless to yellow liquid |
| Solubility in water | Slightly miscible[3] | Miscible | Slightly soluble |
Spectroscopic Data
Spectroscopic techniques are indispensable for the characterization of brominated pyridines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectra of brominated pyridines display distinct signals for the aromatic protons, with their chemical shifts influenced by the electron-withdrawing nature of the bromine atom and the nitrogen atom in the pyridine ring.[8]
-
¹³C NMR: The carbon-13 NMR spectra show characteristic signals for the five carbons of the pyridine ring. The carbon atom directly attached to the bromine atom (C-Br) is typically shifted downfield.[8][9]
-
-
Mass Spectrometry (MS): The mass spectra of brominated pyridines are characterized by the presence of two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.[8] This isotopic pattern is a definitive signature of the presence of a single bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8]
-
Infrared (IR) Spectroscopy: The IR spectra exhibit characteristic absorption bands corresponding to the vibrations of the pyridine ring and the C-Br bond.
Chemical Properties and Reactivity
The reactivity of brominated pyridines is a subject of great interest, as it dictates their utility as synthetic intermediates. The interplay between the electron-deficient pyridine ring and the electron-withdrawing bromine atom governs their behavior in various chemical transformations.
Electrophilic Aromatic Substitution
Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution reactions are generally sluggish and require harsh conditions, such as high temperatures.[10] Bromination of pyridine itself, for instance, often requires heating in the presence of oleum or the use of more potent brominating agents.[3] The substitution typically occurs at the 3- and 5-positions.[2][3]
Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitrogen atom and the bromine atom makes the pyridine ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The reactivity of the bromine atoms towards nucleophilic substitution can be enhanced by quaternization of the pyridine nitrogen.[11]
Cross-Coupling Reactions
Brominated pyridines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis and drug discovery.[1]
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of a bromopyridine with a boronic acid or ester to form a C-C bond. It is widely used to construct biaryl structures, which are prevalent in many pharmaceutical compounds.
-
Heck Reaction: 3-Bromopyridine, for example, can act as a substrate in the Heck reaction for the formation of C-C bonds.[3]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling a bromopyridine with an amine.[3] It is a powerful tool for the synthesis of arylamines, a common motif in drug molecules.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromopyridine with a phenylboronic acid.
Materials:
-
Bromopyridine (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask, add the bromopyridine, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Lithiation and Grignard Reagent Formation
The bromine atom in bromopyridines can be exchanged with a lithium atom using organolithium reagents like n-butyllithium, forming a lithiopyridine intermediate.[3] This powerful nucleophile can then be reacted with various electrophiles to introduce a wide range of functional groups. Similarly, Grignard reagents can be prepared, though their formation can sometimes be challenging.
Synthesis of Brominated Pyridines
Several methods are available for the synthesis of brominated pyridines, with the choice of method depending on the desired isomer and the presence of other functional groups.
Direct Bromination
Direct bromination of pyridine is a common method, but it often leads to a mixture of products and can be difficult to control for selective monobromination, especially with activated pyridines.[3] The reaction conditions, such as the brominating agent and solvent, play a crucial role in the regioselectivity.[2][3] For instance, heating pyridine with bromine in fuming sulfuric acid can produce 3-bromopyridine.[3]
Sandmeyer-type Reactions
Aminopyridines can be converted to their corresponding bromopyridines via a diazotization reaction followed by treatment with a bromide source, such as cuprous bromide (CuBr).[3] This method is particularly useful for the synthesis of 2-bromopyridine from 2-aminopyridine.[3]
Diagram: Synthetic Routes to Brominated Pyridines
Caption: Workflow illustrating the central role of brominated pyridines in the drug discovery process.
Safety and Handling
Brominated pyridines, like many organic chemicals, should be handled with appropriate safety precautions. They can be irritating to the skin, eyes, and respiratory tract. [12]It is essential to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Some pyridine derivatives have been shown to cause damage to the liver and kidneys in animal studies. [12][13]Therefore, exposure should be minimized. Always consult the Safety Data Sheet (SDS) for specific handling and disposal information.
Conclusion
Brominated pyridines are a versatile and valuable class of compounds with a rich and diverse chemistry. Their unique physical and chemical properties, coupled with their accessibility through various synthetic routes, have established them as indispensable building blocks in modern organic synthesis, particularly in the realm of drug discovery and development. A thorough understanding of their reactivity and handling is paramount for any researcher looking to exploit their full potential in creating novel and impactful molecules.
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Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
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Al-Suwaidan, I. A., et al. (2013). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Molecules, 18(10), 12534-12547. [Link]
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McElvain, S. M., & Goese, M. A. (1941). THE BROMINATION OF PYRIDINE. Journal of the American Chemical Society, 63(8), 2283-2287. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of Bromo-Pyridine Derivatives in Modern Chemical Synthesis. [Link]
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Venus Academy. (2024). Bromination of Pyrrole and Pyridine #bromination. YouTube. [Link] (Note: A representative URL is used as the original may not be stable).
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Bunting, J. W., & Chew, V. S. (1983). Kinetics and mechanism of the bromination of 4-pyridone and related derivatives in aqueous solution. Canadian Journal of Chemistry, 61(11), 2556-2562. [Link]
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den Hertog, H. J., & van der Plas, H. C. (1954). The reactivity of the bromine atoms in brominated pyridines; the formation of 1-methyl-6-bromo-2-pyridone from 1-methyl-2.6-dibromopyridinium salts. Recueil des Travaux Chimiques des Pays-Bas, 73(1), 86-90. [Link]
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Cheméo. 4-Bromopyridine (CAS 1120-87-2) - Chemical & Physical Properties. [Link]
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Rucins, M., et al. (2022). Development of Self-Assembling bis-1,4-Dihydropyridines: Detailed Studies of Bromination of Four Methyl Groups and Bromine Nucleophilic Substitution. Molecules, 27(19), 6543. [Link]
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Wolska, K., et al. (2022). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. International Journal of Molecular Sciences, 23(19), 11486. [Link]
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van der Does, L., & den Hertog, H. J. (1965). Bromination of some pyridine and diazine N-oxides. Recueil des Travaux Chimiques des Pays-Bas, 84(7), 951-965. [Link]
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Wang, B., et al. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. The Journal of Organic Chemistry, 86(15), 10329-10338. [Link]
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The Ascending Trajectory of Hydroxynicotinate Esters: A Technical Guide to Their Latent Biological Activities
Foreword: Unveiling the Therapeutic Promise of a Versatile Molecular Scaffold
To the dedicated researchers, intrepid scientists, and visionary drug development professionals, this guide serves as a deep dive into the burgeoning field of hydroxynicotinate esters. These compounds, characterized by a hydroxylated pyridine-3-carboxylic acid core, represent a compelling yet underexplored class of molecules with significant therapeutic potential. While the parent compound, nicotinic acid (Vitamin B3), is a well-established therapeutic agent, its ester derivatives, particularly the hydroxylated forms, offer a rich landscape for chemical modification and biological exploitation. This guide will navigate the current understanding of their synthesis, established biological activities, and their promising future as prodrugs and potentially as novel therapeutic agents in their own right. We will dissect the causality behind experimental designs and present a forward-looking perspective on where this exciting field is headed.
I. The Molecular Architecture: Synthesis and Characterization of Hydroxynicotinate Esters
The therapeutic potential of any compound class is fundamentally rooted in its synthetic accessibility. Hydroxynicotinate esters can be synthesized through several established chemical routes, allowing for the systematic modification of the ester group to fine-tune physicochemical properties and biological activity.
Core Synthetic Strategies
The primary methods for synthesizing hydroxynicotinate esters involve the esterification of a hydroxynicotinic acid core. Common approaches include:
-
Fischer Esterification: This acid-catalyzed reaction between the hydroxynicotinic acid and an alcohol is a fundamental and cost-effective method.[1][2] The reaction equilibrium can be shifted towards the ester product by using an excess of the alcohol or by removing water as it is formed.
-
Steglich Esterification: For more sensitive substrates or when milder conditions are required, the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a highly effective method.[3]
-
Active Ester Intermediates: A versatile approach involves the initial conversion of the hydroxynicotinic acid to a more reactive "active ester," such as an N-hydroxysuccinimide (NHS) ester.[4] This intermediate can then readily react with a wide range of alcohols to form the desired hydroxynicotinate ester under mild conditions. This method is particularly useful for creating libraries of esters for biological screening.
Experimental Protocol: Synthesis of a Model 2-Hydroxynicotinate Ester
This protocol outlines a general procedure for the synthesis of a 2-hydroxynicotinate ester, exemplified by the synthesis of 2-hydroxynicotinoyl-serine-butyl esters which have shown antibiotic activity.[5][6]
Materials:
-
2-Hydroxynicotinic acid
-
L-serine butyl ester
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Reactant Preparation: In a clean, dry round bottom flask, dissolve 2-hydroxynicotinic acid (1 equivalent) and L-serine butyl ester (1.1 equivalents) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-hydroxynicotinoyl-serine-butyl ester.
Causality in Protocol Design: The use of DCC/DMAP allows for an efficient amide bond formation under mild conditions, preserving the integrity of the chiral center in the serine moiety. The aqueous workup is designed to remove unreacted starting materials and the DMAP catalyst. Column chromatography is essential for obtaining a highly pure product for biological evaluation.
II. Established Biological Frontiers: Antibiotic Activity
To date, the most concretely established biological activity for a hydroxynicotinate ester is in the realm of antibiotics. This discovery provides a critical foothold for further exploration into the therapeutic potential of this compound class.
A Case Study: 2-Hydroxynicotinoyl-Serine-Butyl Esters
A study by Arsianti et al. detailed the synthesis and biological evaluation of novel 2-hydroxynicotinoyl-serine-butyl esters.[5][6] These compounds were designed as analogs of the antibiotic UK-3A.
Key Findings:
-
Synthesis: The compounds were synthesized via a three-step process involving esterification of L-serine, amidation with 2-hydroxynicotinic acid, and subsequent esterification.[5][6]
-
Antibiotic Activity: The synthesized esters were tested against a panel of bacteria and fungi, including Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Candida albicans.[5][6]
-
Potency: One of the synthesized esters, AD-3, demonstrated greater growth inhibitory activity against B. subtilis and S. aureus than the comparator, Antimycin A3.[5][6]
Data Summary: In Vitro Antibiotic Activity of 2-Hydroxynicotinoyl-Serine-Butyl Esters
| Compound | Target Organism | Activity | Reference |
| AD-3 | Bacillus subtilis | High | [5][6] |
| AD-3 | Staphylococcus aureus | High | [5][6] |
Experimental Workflow: Screening for Antibiotic Activity
Caption: Workflow for screening hydroxynicotinate esters for antibiotic activity.
III. The Prodrug Paradigm: Enhancing the Therapeutic Index of Nicotinic Acid
A highly promising application for hydroxynicotinate esters lies in their potential as prodrugs of nicotinic acid and other therapeutic agents. The ester linkage can be designed to be cleaved by endogenous esterases, releasing the active drug in a controlled manner.[7] This strategy can address several limitations of the parent drug, including poor solubility, rapid metabolism, and undesirable side effects.[8][9][10]
Rationale for the Prodrug Approach
-
Improved Pharmacokinetics: Esterification can increase the lipophilicity of a drug, enhancing its absorption and distribution.[10]
-
Reduced Side Effects: By masking the active functional groups, a prodrug can reduce the incidence of side effects associated with high initial concentrations of the parent drug. For nicotinic acid, this is particularly relevant for mitigating the common side effect of skin flushing.[8][10]
-
Targeted Delivery: While not extensively explored for hydroxynicotinate esters yet, prodrug strategies can be designed for targeted drug delivery to specific tissues or organs where the necessary esterases are highly expressed.
Enzymatic Hydrolysis: The Key to Prodrug Activation
The conversion of a hydroxynicotinate ester prodrug to its active form is dependent on the activity of carboxylesterases present in the plasma and liver.[7] The rate of hydrolysis is influenced by the structure of the ester group, with steric and hydrophobic factors playing a significant role in the binding of the ester to the enzyme's active site.[7]
Signaling Pathway: Enzymatic Activation of a Hydroxynicotinate Ester Prodrug
Caption: Enzymatic hydrolysis of a hydroxynicotinate ester prodrug.
IV. Exploring the Horizon: Putative Biological Activities and Future Directions
While the antibiotic activity of certain hydroxynicotinate esters is established, the broader therapeutic potential of this class of compounds remains largely untapped. Based on the known pharmacology of nicotinic acid and its derivatives, several areas of investigation are ripe for exploration.
Potential Anti-inflammatory Effects
Nicotinic acid is known to exert anti-inflammatory effects, and it is plausible that its hydroxylated ester derivatives could share or even surpass this activity.[11] Future research should focus on evaluating these esters in various in vitro and in vivo models of inflammation.
Experimental Protocol: In Vitro Anti-inflammatory Screening
Cell Line: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.
Assays:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the cell culture medium using the Griess assay as an indicator of NO production.[11]
-
Pro-inflammatory Cytokine Levels: Quantify the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant using enzyme-linked immunosorbent assays (ELISA).[11]
-
Cyclooxygenase-2 (COX-2) Expression: Evaluate the expression of the pro-inflammatory enzyme COX-2 by Western blotting.[11]
Potential Anticancer Activity
While no direct evidence currently exists for the anticancer activity of hydroxynicotinate esters, derivatives of nicotinic acid have been investigated for their potential in this area.[12] High-throughput screening of a diverse library of hydroxynicotinate esters against a panel of cancer cell lines could uncover novel anticancer leads.
Enzyme Inhibition
The structural similarity of hydroxynicotinate esters to various endogenous substrates suggests their potential as enzyme inhibitors.[12] For instance, they could be investigated as inhibitors of enzymes involved in metabolic pathways or signaling cascades. Receptor binding assays could also be employed to identify potential interactions with various cellular targets.[13][14][15][16][17][18]
V. Conclusion: A Call to Action for Further Investigation
The field of hydroxynicotinate esters is at an exciting inflection point. With established synthetic routes, a confirmed instance of potent biological activity, and a strong theoretical framework for their use as prodrugs, the foundation is laid for a new wave of research and development. This guide has aimed to provide a comprehensive overview of the current landscape and to illuminate the most promising avenues for future exploration. It is our hope that this technical resource will inspire and equip researchers to unlock the full therapeutic potential of this versatile and promising class of molecules. The journey from the laboratory bench to clinical application is a long and arduous one, but for hydroxynicotinate esters, the first crucial steps have been taken.
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An In-depth Technical Guide to the Discovery and History of Nicotinic Acid and Its Derivatives
Preamble: From Chemical Curiosity to Clinical Cornerstone
The story of nicotinic acid is a remarkable chronicle of scientific serendipity, rigorous investigation, and therapeutic evolution. It is a tale of a single molecule with a profound dual identity: first, as an essential nutrient, Vitamin B3, indispensable for preventing the devastating deficiency disease pellagra, and second, as a potent pharmacological agent, the first and most effective drug for raising levels of high-density lipoprotein (HDL) cholesterol. This guide traverses the century-and-a-half journey of nicotinic acid and its derivatives, from its initial synthesis as a laboratory curiosity to its complex role in modern medicine. We will explore the key discoveries, the brilliant minds behind them, and the intricate molecular mechanisms that define its enduring, albeit evolving, clinical significance. For researchers and drug development professionals, this history offers not just a retrospective, but a compelling case study in the multifaceted path of therapeutic discovery.
Chapter 1: The Genesis of a Molecule (1867-1912)
The origins of nicotinic acid lie not in medicine or nutrition, but in the burgeoning field of 19th-century organic chemistry. Its discovery was a direct consequence of the structural elucidation of alkaloids, complex compounds derived from plants.
Initial Synthesis: An Oxidation Product of Nicotine
In 1867, the Austrian chemist Hugo Weidel, working in Vienna, became the first to describe the compound we now know as nicotinic acid.[1][2] His method was chemically straightforward yet revealing: he subjected nicotine, the prominent alkaloid from the tobacco plant, to vigorous oxidation using nitric acid or potassium chromate and sulfuric acid.[1] This process cleaved the pyrrolidine ring of the nicotine molecule, leaving the stable pyridine ring intact, with the side chain oxidized to a carboxylic acid group at the 3-position. He named the resulting crystalline substance "Nicotinsäure," or nicotinic acid, to signify its origin from nicotine. For decades, this pyridine-3-carboxylic acid remained a chemical curiosity, its biological relevance entirely unknown.
A Molecule in Waiting: Early Isolation from Natural Sources
The first hint of nicotinic acid's biological presence came nearly half a century later. In 1912, the Polish-American biochemist Casimir Funk was systematically trying to isolate the substance from rice polishings that could cure the disease beriberi.[2] During this process, he isolated a sample of nicotinic acid. However, when he tested it on pigeons with beriberi, it had no effect. Focused on his primary goal, Funk correctly concluded that this was not the anti-beriberi factor (which was thiamine, or Vitamin B1) and set it aside, though he noted it likely possessed some nutritional value.[2] The molecule was now known to exist in living tissues, but its specific function remained a mystery waiting to be solved by the pressing need to conquer a different and deadly epidemic.
Chapter 2: Unmasking the "Pellagra-Preventive Factor" (Early 1900s - 1937)
While nicotinic acid sat on laboratory shelves, a devastating disease known as pellagra was sweeping through the southern United States. Characterized by the "three D's"—dermatitis, diarrhea, and dementia—pellagra was widely believed to be an infectious disease caused by poor sanitation or tainted corn.[2][3]
The Epidemiological Breakthrough: Dr. Joseph Goldberger
In 1914, the U.S. Surgeon General assigned Dr. Joseph Goldberger, a brilliant epidemiologist with the Public Health Service, to investigate the pellagra epidemic.[3][4][5] Goldberger’s approach was a masterclass in epidemiological reasoning. He observed that in asylums and orphanages where pellagra was rampant among the inmates and children, the staff and nurses never contracted the disease.[3][6] He reasoned that an infectious agent was unlikely to be so selective and hypothesized that the crucial difference was diet.[6] The inmates received a monotonous, high-carbohydrate diet of corn, molasses, and a small amount of meat, while the staff had access to a more varied diet rich in fresh meat, milk, and vegetables.[5][7]
To prove his hypothesis, Goldberger conducted a series of landmark, and by modern standards, ethically controversial, human studies:
-
Dietary Intervention: In two Mississippi orphanages, he supplemented the children's poor diet with milk, eggs, and meat, and virtually eliminated the incidence of pellagra, demonstrating it could be prevented by diet.[6]
-
Induction Trial: He recruited 11 healthy volunteers from a Mississippi prison farm, offering them pardons in exchange for participating in a nine-month study where they consumed the typical, deficient Southern diet.[3][5] Within months, several of the prisoners developed the characteristic signs of pellagra, proving the disease was caused by a dietary deficiency.
-
"Filth Parties": To definitively disprove the germ theory, Goldberger and 15 volunteers, including his wife, injected themselves with the blood of pellagra patients and ingested their scabs and excreta.[3][7] None of them became ill, providing dramatic evidence that pellagra was not an infectious disease.
Goldberger concluded that pellagra was caused by the absence of a specific dietary component, which he termed the "P-P factor" for "Pellagra-Preventive."[2][8] He never identified the factor itself, but his work laid the essential groundwork for its discovery.[3][8]
The Biochemical Identification: Conrad Elvehjem
The final piece of the puzzle was solved in 1937 by the biochemist Conrad Elvehjem and his colleagues at the University of Wisconsin.[1][5][8][9][10] They used an animal model for the disease—a condition in dogs called "black tongue," which closely mimicked human pellagra.[2][9][11] By feeding dogs the Goldberger diet, they could induce the disease and then test the curative properties of various extracts from foods known to be protective, such as liver.[2]
Through a painstaking process of chemical fractionation, they isolated a pure crystalline substance from a liver extract that proved highly effective at curing black tongue in dogs.[8][9] Chemical analysis soon revealed this potent "anti-black tongue factor" to be none other than nicotinic acid, the same compound Weidel had synthesized 70 years prior.[2][8] Clinical trials in humans quickly confirmed that nicotinic acid cured pellagra.[1] To avoid public association with the toxic nicotine from tobacco, the name niacin (for ni cotinic ac id vitamin ) was proposed and adopted.[1][2]
This protocol is a conceptual reconstruction based on the biochemical techniques of the era.
-
Induction of Black Tongue: A cohort of dogs is fed a standardized pellagra-inducing diet (e.g., Goldberger's corn-based diet) until characteristic symptoms (oral lesions, lethargy) appear.
-
Preparation of Liver Extract: Fresh beef liver is minced and subjected to a series of extractions using different solvents (e.g., water, ethanol, ether) to separate components based on solubility. The heat-stable nature of the P-P factor would be exploited by using heat treatment to precipitate and remove thermolabile proteins.
-
Fractionation: The active, heat-stable aqueous extract is subjected to further purification. This would involve techniques like precipitation with heavy metal salts (e.g., lead acetate, silver nitrate) to remove impurities, followed by removal of the precipitating agent.
-
Adsorption Chromatography: The partially purified extract is passed through a column containing an adsorbent material like fuller's earth or charcoal. The active factor would adsorb to the column and could then be selectively eluted with a change in pH or solvent polarity.
-
Bioassay-Guided Purification: At each step of the fractionation process, the resulting fractions are administered orally to the dogs with black tongue. The fraction that demonstrates the highest curative activity is selected for the next round of purification.
-
Crystallization: The most active, highly purified fraction is concentrated, and conditions (solvent, temperature) are adjusted to induce crystallization.
-
Chemical Identification: The resulting pure crystals are subjected to elemental analysis, melting point determination, and chemical reactions to identify their structure as pyridine-3-carboxylic acid.
Chapter 3: A Serendipitous Leap into Lipidology (1955)
For nearly two decades, niacin's identity was firmly established as Vitamin B3. Its use was purely nutritional, aimed at preventing and treating pellagra. Its second act in medicine came from an unexpected observation that would reposition it as a cornerstone of lipid management for the next half-century.
The Altschul Discovery
In 1955, the Canadian pathologist Rudolf Altschul was investigating treatments for atherosclerosis.[12] Working from the hypothesis that stimulating respiratory enzymes might influence cholesterol levels, he administered large, gram-level doses of nicotinic acid—a component of the respiratory coenzyme NAD—to healthy subjects and patients.[13][14] The results, published in a brief but seminal paper, were striking: nicotinic acid significantly lowered serum cholesterol levels.[12][13][15][16][17]
Initial Clinical Observations
Altschul and his colleagues, Hoffer and Stephen, reported that in 11 healthy medical students, a daily dose of 4 grams of nicotinic acid led to an average decrease in serum cholesterol of 8.4%.[13] The effect was even more pronounced in patients with high initial cholesterol levels; in a group with cholesterol over 250 mg/100 ml, the average reduction was a remarkable 21.7%.[13] Interestingly, they noted that nicotinamide, a related compound, had no effect on cholesterol.[13] They also observed the now-famous flushing side effect and speculated that this stress reaction might contribute to the cholesterol-lowering effect, a hypothesis later disproven.[13]
| Subject Group | Initial Serum Cholesterol (mg/100ml) | Nicotinic Acid Dose | Average Cholesterol Decrease (%) |
| Healthy Students (n=11) | ~204 | 4 g / 24 hr | 8.4% |
| All Subjects (n=68) | < 250 | 1 g (single dose) | 6.4% |
| All Subjects (n=68) | > 250 | 1 g (single dose) | 21.7% |
| Table 1: Summary of initial findings by Altschul et al. (1955) on the effect of nicotinic acid on serum cholesterol.[13] |
The Birth of a Broad-Spectrum Lipid Drug
Altschul's discovery opened an entirely new therapeutic field for nicotinic acid. Subsequent research confirmed its efficacy and revealed a unique and highly beneficial pharmacological profile. Unlike other lipid-lowering drugs, niacin was found to be a "broad-spectrum" agent:
-
It robustly lowers Low-Density Lipoprotein (LDL) cholesterol.
-
It significantly lowers triglycerides and Very-Low-Density Lipoprotein (VLDL).
-
Crucially, it is the most potent agent available for raising High-Density Lipoprotein (HDL) cholesterol.[12][18]
This discovery transformed niacin from a simple vitamin into a complex, high-dose pharmacological tool for managing dyslipidemia and reducing cardiovascular risk.[12][19]
Chapter 4: Elucidating the Mechanism of Action - The Modern Era
For decades after Altschul's discovery, the precise mechanism by which niacin modulated lipid levels remained a subject of intense investigation. The leading hypothesis centered on its effects on fat cells.
The Adipose Tissue Connection
Researchers observed that niacin administration caused a rapid and potent inhibition of lipolysis (the breakdown of fat) in adipose tissue.[14] This led to a decrease in the release of free fatty acids (FFAs) into the bloodstream.[14][20][21] The prevailing theory was that this reduction in circulating FFAs deprived the liver of the necessary building blocks to synthesize triglycerides. With less triglyceride production, the liver would assemble and secrete fewer VLDL particles. Since LDL particles are remnants of VLDL metabolism, a reduction in VLDL would subsequently lead to lower LDL levels.[20][21][22][23] While correct, this model lacked a molecular anchor—the specific target of niacin's action was unknown.
The Receptor Revolution: Discovery of GPR109A (HM74A)
The molecular breakthrough came in 2003 with the de-orphanization of a G protein-coupled receptor (GPCR). Several research groups independently identified that nicotinic acid was the specific ligand for a previously uncharacterized receptor, GPR109A (also known as HM74A in humans and PUMA-G in mice).[24][25][26][27][28][29][30] This receptor was found to be highly expressed on the surface of adipocytes (fat cells).[30]
This discovery provided the long-sought-after mechanism for niacin's antilipolytic effect. The binding of nicotinic acid to GPR109A on adipocytes activates an inhibitory G protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[21][22] This leads to a decrease in intracellular levels of cyclic AMP (cAMP), a key signaling molecule. Lower cAMP levels reduce the activity of Protein Kinase A (PKA), which ultimately deactivates hormone-sensitive lipase, the critical enzyme responsible for breaking down triglycerides into FFAs.[22][23]
Caption: GPR109A signaling pathway in adipocytes.
Solving the Flushing Enigma
The most significant barrier to patient compliance with niacin therapy has always been the intense cutaneous flushing—a sensation of heat accompanied by reddening of the skin.[28] For years, its cause was poorly understood. The discovery of GPR109A also solved this puzzle.
Researchers found that GPR109A is also expressed on immune cells within the skin, specifically Langerhans cells and macrophages.[24][25][27][31] When nicotinic acid binds to GPR109A on these cells, it triggers a completely different signaling cascade than in adipocytes. This pathway leads to the rapid mobilization of arachidonic acid, which is then converted by cyclooxygenase enzymes (COX-1) into prostaglandins, primarily Prostaglandin D2 (PGD2) and Prostaglandin E2 (PGE2).[24][25][27][32] These prostaglandins then act on nearby blood vessels, binding to their respective receptors (e.g., the DP1 receptor for PGD2) and causing potent vasodilation, which results in the characteristic flush.[32]
Caption: The GPR109A-mediated prostaglandin pathway causing flushing.
Chapter 5: The Development of Nicotinic Acid Derivatives
The dual discovery that GPR109A mediated both the desired therapeutic effect and the primary unwanted side effect created a clear goal for drug development: uncouple these two pathways.
Extended-Release (ER) Formulations
An early strategy to mitigate flushing was to control the rate of drug delivery. Immediate-release niacin causes a rapid spike in plasma concentration, leading to a strong activation of the prostaglandin pathway. Extended-release (ER) formulations were developed to slow the absorption of niacin, resulting in a more gradual rise in plasma levels.[20][33] This blunted the intensity of the flushing response, improving tolerability for many patients, though it did not eliminate the problem.
The Laropiprant Story: A Targeted Approach
A more sophisticated approach was to block the flushing pathway downstream. With the knowledge that PGD2 acting on its DP1 receptor was a key mediator of the flush, researchers developed Laropiprant , a potent and selective DP1 receptor antagonist.[32][34][35][36] The therapeutic strategy was to create a fixed-dose combination product containing ER niacin and laropiprant. The niacin component would provide the lipid-modifying benefits via GPR109A in adipocytes, while the laropiprant component would simultaneously block the DP1 receptor in blood vessels, preventing the PGD2 produced in the skin from causing vasodilation.[1][32]
This combination, marketed as Tredaptive (in Europe) and Cordaptive (in the US), was effective at its primary goal: it significantly reduced the incidence and severity of flushing compared to ER niacin alone, without interfering with niacin's beneficial effects on lipids.[34]
The HPS2-THRIVE Trial and the Decline of a Derivative
Despite the success in mitigating flushing, the ultimate clinical value of the niacin/laropiprant combination remained to be proven in a large-scale cardiovascular outcomes trial. The Heart Protection Study 2–Treatment of HDL to Reduce the Incidence of Vascular Events (HPS2-THRIVE) was designed to provide this evidence.[32] The trial enrolled over 25,000 patients with vascular disease who were already being treated effectively with statins. They were randomized to receive either niacin/laropiprant or a placebo.
The results, reported in 2014, were a major disappointment for the field. The study found that adding niacin/laropiprant to statin therapy did not result in a further reduction in the risk of major cardiovascular events (heart attack, stroke, or revascularization).[32] Furthermore, the niacin/laropiprant group experienced a statistically significant increase in the risk of serious non-fatal adverse events.[32] Following these results, the drug was withdrawn from the market worldwide, marking a significant setback for this targeted anti-flushing strategy.[1][32]
Other Derivatives and Agonists
The search for better-tolerated nicotinic acid derivatives continues. Research has focused on developing novel GPR109A agonists that might preferentially signal through the antilipolytic pathway while having less activity on the flushing pathway, a concept known as biased agonism.[37][38][39] Various chemical scaffolds, including pyrazolopyrimidines and tricyclic analogues, have been explored in an effort to create a niacin mimetic that retains the lipid-modifying benefits without the dose-limiting side effects.[37][38]
Conclusion: The Enduring Legacy and Future Perspectives
The history of nicotinic acid is a compelling narrative of scientific evolution. It journeyed from being a simple oxidation product of nicotine to the cure for a widespread nutritional deficiency, and then transformed into a powerful, broad-spectrum lipid-modifying drug. The modern era has seen the unraveling of its complex pharmacology through the discovery of the GPR109A receptor, which elegantly explained both its therapeutic efficacy and its most challenging side effect.
While the failure of the HPS2-THRIVE trial has led to a re-evaluation of niacin's role, particularly as an add-on to high-intensity statin therapy, it remains a valuable agent in specific clinical contexts, especially for patients with high triglycerides and low HDL. The story of its derivatives, particularly laropiprant, serves as a crucial lesson in drug development: successfully targeting a surrogate endpoint (flushing) does not always translate to improved clinical outcomes.
The enduring legacy of nicotinic acid is its multifaceted nature. Ongoing research continues to explore the non-lipid-related or "pleiotropic" effects of GPR109A activation, including its potential roles in modulating inflammation and vascular health, suggesting that the final chapter in the story of this remarkable molecule has yet to be written.[29]
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Title: What is the mechanism of niacin (Nicotinic Acid) in lowering Low-Density Lipoprotein (LDL) cholesterol? Source: Dr.Oracle URL: [Link]
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Title: Nicotinic acid (niacin): new lipid-independent mechanisms of action and therapeutic potentials Source: Trends in Pharmacological Sciences URL: [Link]
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Title: Nicotinic acid: pharmacological effects and mechanisms of action Source: PubMed URL: [Link]
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Title: Definition of nicotinic acid Source: NCI Dictionary of Cancer Terms URL: [Link]
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Title: Niacin - Health Professional Fact Sheet Source: National Institutes of Health URL: [Link]
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Title: 2017 marks centennial of two significant biochemistry discoveries Source: eCALS URL: [Link]
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Title: Niacin – Vitamin B3 Source: The Nutrition Source - Harvard T.H. Chan School of Public Health URL: [Link]
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Title: Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats Source: PubMed URL: [Link]
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Title: Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A Source: ScienceDirect URL: [Link]
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Title: The Discovery of Niacin at UW-Madison Source: YouTube URL: [Link]
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A Technical Guide to the Spectroscopic Characterization of Methyl 5-bromo-6-hydroxynicotinate
This guide provides a comprehensive framework for the spectroscopic analysis of Methyl 5-bromo-6-hydroxynicotinate, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document outlines the principles, experimental protocols, and data interpretation strategies necessary for the thorough characterization of this molecule. While actual experimental data is proprietary and project-specific, this guide offers a robust methodology based on established spectroscopic principles and data from analogous structures, ensuring a scientifically sound approach to its analysis.
Introduction: The Importance of Spectroscopic Verification
In the synthesis of novel chemical entities, rigorous structural confirmation is paramount. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure of a compound, confirming its identity, purity, and stereochemistry. For a molecule such as this compound, a substituted pyridine derivative, a multi-technique approach involving Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is essential for unambiguous characterization. The interplay of these techniques provides a detailed molecular fingerprint, crucial for regulatory submissions and ensuring the reproducibility of synthetic processes.
The structure of this compound, with its distinct functional groups—a pyridine ring, a bromine substituent, a hydroxyl group, and a methyl ester—gives rise to a unique set of spectroscopic signatures. Understanding where to expect these signals and how to interpret them is the cornerstone of effective molecular analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are indispensable for characterizing this compound.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, we anticipate the following key signals:
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Rationale |
| H2 (Pyridine) | 8.0 - 8.5 | Doublet | Located ortho to the nitrogen and the ester group, this proton is significantly deshielded. It will likely couple with H4. |
| H4 (Pyridine) | 7.8 - 8.2 | Doublet | Situated between the ester and bromo substituents, its chemical shift is influenced by both. It will couple with H2. |
| -OH | 5.0 - 12.0 | Broad Singlet | The chemical shift of the hydroxyl proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It often appears as a broad signal that may exchange with D₂O. |
| -OCH₃ | 3.8 - 4.0 | Singlet | The methyl protons of the ester group are in a relatively shielded environment and will appear as a sharp singlet as there are no adjacent protons to couple with. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of dry this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with exchangeable protons like hydroxyls.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Integrate the signals to determine the relative number of protons for each resonance.[2]
-
Causality in Experimental Choices:
-
Choice of Solvent: DMSO-d₆ is often selected for its ability to solubilize a wide range of organic compounds and because the residual solvent peak does not obscure key regions of the spectrum. It also slows down the exchange of the -OH proton, sometimes allowing for the observation of its coupling.
-
High-Field Magnet: A higher magnetic field strength increases the chemical shift dispersion, making it easier to resolve closely spaced signals and interpret complex coupling patterns.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| C=O (Ester) | 160 - 170 | The carbonyl carbon of the ester is highly deshielded. |
| C6 (Pyridine) | 155 - 165 | The carbon bearing the hydroxyl group is significantly deshielded. |
| C3 (Pyridine) | 140 - 150 | The carbon attached to the ester group. |
| C2 (Pyridine) | 135 - 145 | The carbon atom adjacent to the ring nitrogen. |
| C4 (Pyridine) | 110 - 120 | The carbon atom between the ester and bromo substituents. |
| C5 (Pyridine) | 95 - 105 | The carbon atom bearing the bromine atom is shielded by the halogen. |
| -OCH₃ | 50 - 55 | The methyl carbon of the ester group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Use the same spectrometer as for ¹H NMR.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation, data acquisition, and analysis.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and aromatic C=C and C-H bonds.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (methyl) | 2850 - 3000 | Stretching |
| C=O (ester) | 1700 - 1730 | Stretching |
| C=C, C=N (aromatic ring) | 1450 - 1600 | Stretching |
| C-O (ester) | 1000 - 1300 | Stretching |
| C-Br | 500 - 600 | Stretching |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR-IR is a common technique for solid and liquid samples that requires minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.
-
Self-Validating System: The presence of a broad O-H stretch, a sharp C=O stretch in the ester region, and aromatic C=C stretches would provide strong, corroborating evidence for the key functional groups in the molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Expected Observations:
-
Molecular Ion Peak (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with a nearly 1:1 ratio, corresponding to the two isotopes ⁷⁹Br and ⁸¹Br. The expected m/z values would be around 231 and 233 for the protonated molecule [M+H]⁺ in ESI-MS.
-
Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the -OCH₃ group or the entire -COOCH₃ group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
-
Logical Relationship of Spectroscopic Techniques
Caption: Interrelation of spectroscopic techniques for structural elucidation.
Conclusion: A Unified Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. By following the detailed protocols and interpretative frameworks outlined in this guide, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity and success of their research and development endeavors.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Lambert, J. B., Shurvell, H. F., Lightner, D. A., & Cooks, R. G. (1998). Organic Structural Spectroscopy. Prentice-Hall.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
Sources
Methodological & Application
Protocol for the synthesis of Methyl 5-bromo-6-hydroxynicotinate
An Application Note and Protocol for the Synthesis of Methyl 5-bromo-6-hydroxynicotinate
Authored by a Senior Application Scientist
Introduction: The Significance of a Versatile Pyridine Intermediate
This compound (CAS No. 381247-99-0) is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] As a functionalized heterocyclic compound, it serves as a critical building block for the construction of more complex molecular architectures. Halogenated nicotinic acid derivatives, such as this compound, are recognized for their utility in developing novel therapeutic agents, particularly in the fields of neuropharmacology and anti-inflammatory drug discovery.[3] The presence of the bromine atom, a hydroxyl group, and a methyl ester on the pyridine ring provides multiple reactive sites for further chemical modification, making it an invaluable intermediate for creating diverse molecular libraries.[3]
This document provides a comprehensive, two-step protocol for the synthesis of this compound. The procedure begins with the regioselective bromination of 6-hydroxynicotinic acid, followed by a classical Fischer esterification to yield the final product. The protocols are designed to be robust and reproducible, with detailed explanations for key experimental choices to ensure both success and safety in the laboratory setting.
Overall Synthetic Scheme
The synthesis is a two-stage process. First, the pyridine ring of 6-hydroxynicotinic acid is brominated at the 5-position. Second, the carboxylic acid functional group is esterified to yield the target methyl ester.
Figure 1: Two-step synthesis workflow.
Part 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This initial step involves the electrophilic bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing the incoming electrophile (bromine) to the electron-rich 5-position of the pyridine ring.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 6-Hydroxynicotinic acid | 5006-66-6 | C₆H₅NO₃ | 139.11 |
| Bromine | 7726-95-6 | Br₂ | 159.81 |
| Deionized Water | 7732-18-5 | H₂O | 18.02 |
Step-by-Step Protocol
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 6-hydroxynicotinic acid (8.0 g, 57.6 mmol) in deionized water (30 mL).[4][5]
-
Cooling : Place the flask in an ice bath and stir the suspension for 15 minutes to ensure the temperature equilibrates to near 0 °C.
-
Expert Insight : Cooling the reaction mixture is critical. The reaction between bromine and the activated pyridine ring is exothermic. Adding bromine at a low temperature helps to control the reaction rate, preventing the formation of potential byproducts and ensuring safety.
-
-
Bromine Addition : While stirring vigorously, slowly add liquid bromine (4.2 mL, 81.4 mmol) to the suspension dropwise using a syringe or dropping funnel.[4][5][6] The addition should take approximately 20-30 minutes.
-
Safety First : Bromine is highly corrosive, toxic, and volatile. This step must be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty chemical-resistant gloves.
-
-
Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours.[4][5]
-
Product Isolation : Upon completion, a solid precipitate will have formed. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the collected solid thoroughly with cold deionized water (3 x 20 mL) to remove any unreacted starting materials or hydrobromic acid.
-
Drying : Dry the product in a vacuum oven at 40 °C for 24 hours to afford 5-bromo-6-hydroxynicotinic acid as a tan or light green solid.[4][6] An expected yield of approximately 12.1 g (97%) can be achieved.[4][5]
-
Characterization : The structure of the product can be confirmed by ¹H NMR spectroscopy.[4][5]
Part 2: Synthesis of this compound
This second step employs a Fischer-Speier esterification, a classic acid-catalyzed reaction. The carboxylic acid is protonated by sulfuric acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 | C₆H₄BrNO₃ | 218.00 |
| Methanol (Anhydrous) | 67-56-1 | CH₄O | 32.04 |
| Sulfuric Acid (Conc.) | 7664-93-9 | H₂SO₄ | 98.08 |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |
| Magnesium Sulfate (Anhydrous) | 7487-88-9 | MgSO₄ | 120.37 |
Step-by-Step Protocol
This protocol is adapted from a similar procedure for the synthesis of the corresponding ethyl ester.[7]
-
Reaction Setup : In a 250 mL round-bottom flask, suspend 5-bromo-6-hydroxynicotinic acid (5.0 g, 22.9 mmol) in methanol (200 mL).
-
Catalyst Addition : Carefully add concentrated sulfuric acid (0.5 mL) to the suspension while stirring.
-
Expert Insight : Sulfuric acid acts as the catalyst, protonating the carbonyl oxygen of the carboxylic acid. This enhances the electrophilicity of the carbonyl carbon, facilitating the attack by the weakly nucleophilic methanol. It also acts as a dehydrating agent, shifting the equilibrium towards the product side.
-
-
Heating : Equip the flask with a reflux condenser and heat the mixture to 90 °C (or reflux) with stirring for 18 hours.[7] The solid should slowly dissolve as the reaction progresses.
-
Work-up : After 18 hours, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction : Dissolve the resulting residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL). The aqueous layer can be back-extracted with dichloromethane (50 mL) to maximize product recovery.[7]
-
Drying and Concentration : Combine all organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification : The final product, this compound, can be purified by recrystallization or silica gel column chromatography if necessary to yield a white to pale brown solid.[2]
Figure 2: Workflow for Fischer esterification.
Product Characterization and Safety
Physical and Chemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | [8] |
| CAS Number | 381247-99-0 | |
| Molecular Formula | C₇H₆BrNO₃ | [8][9] |
| Molecular Weight | 232.03 g/mol | [8][] |
| Physical Form | White to pale brown solid | [2] |
| Melting Point | 225-227 °C | [2] |
Safety Information
The target compound, this compound, should be handled with care.
-
Signal Word : Warning
-
Hazard Statements :
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the full Safety Data Sheet (SDS) before handling this chemical.[11] All experimental work should be conducted in a properly functioning chemical fume hood by trained personnel.
References
-
This compound | C7H6BrNO3. PubChem, National Institutes of Health. [Link]
-
This compound SDS, 381247-99-0 Safety Data Sheets. ChemSrc. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
This compound. Chemdad Co.. [Link]
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- 1. This compound | 381247-99-0 [chemicalbook.com]
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- 4. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. ethyl 5-broMo-6-hydroxynicotinate synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | C7H6BrNO3 | CID 2764315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 11. echemi.com [echemi.com]
Using Methyl 5-bromo-6-hydroxynicotinate in Suzuki coupling reactions
An In-Depth Guide to the Suzuki-Miyaura Coupling of Methyl 5-bromo-6-hydroxynicotinate
Introduction: Unlocking the Potential of Pyridine Scaffolds
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]
This guide focuses on a substrate of significant interest: this compound. Pyridine derivatives, particularly those bearing hydroxyl and ester functionalities, are privileged scaffolds in medicinal chemistry and materials science.[4][5] The ability to selectively introduce aryl or heteroaryl groups at the C5 position of this molecule via Suzuki coupling opens a gateway to novel molecular architectures with diverse biological and physical properties.
Herein, we provide a comprehensive overview, field-proven protocols, and expert insights for researchers, scientists, and drug development professionals aiming to successfully employ this compound in Suzuki-Miyaura coupling reactions.
Reaction Principle: The Catalytic Heart of the Suzuki Coupling
The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid) with an organohalide or triflate.[1][6] The transformation is driven by a palladium catalyst, which cycles through different oxidation states to orchestrate the bond formation. The generally accepted mechanism involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The catalytic cycle begins with the insertion of a low-valent palladium(0) complex into the carbon-bromine bond of this compound.[3][8] This step, often rate-determining, forms a new palladium(II) intermediate.[8] The reactivity of the organohalide is a key factor, with reactivity generally following the trend: I > OTf > Br >> Cl.[3][10]
-
Transmetalation: For this step to occur, the organoboron reagent (R'-B(OH)₂) must be activated by a base.[6][11] The base converts the boronic acid into a more nucleophilic boronate salt, which then transfers its organic group (R') to the palladium(II) center, displacing the halide.
-
Reductive Elimination: In the final step, the two organic fragments (the nicotinoyl and the R' group) on the palladium(II) complex are coupled, forming the desired C-C bond and the final product.[7] This process simultaneously regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Special Considerations for this compound:
The presence of the 6-hydroxy group on the pyridine ring introduces specific challenges. This group is acidic and can exist in tautomeric equilibrium with its corresponding pyridone form. This can lead to potential side reactions or catalyst inhibition. Therefore, the choice of base is critical not only for activating the boronic acid but also for managing the reactivity of the hydroxyl group without causing unwanted deprotonation or side reactions that could hinder the catalytic process.
Experimental Protocols: From Benchtop to Product
The following protocols provide a robust starting point for the Suzuki coupling of this compound. Optimization may be required depending on the specific arylboronic acid used.
Protocol 1: General Thermal Conditions
This procedure is a standard, reliable method for a wide range of substrates.
Materials & Reagents:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2–1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1 v/v)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.). Add the degassed solvent mixture via syringe.[1]
-
Reaction Execution: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Typical reaction times range from 4 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[12][13] Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 5-aryl-6-hydroxynicotinate product.
Protocol 2: Microwave-Assisted Conditions
For accelerated reaction times and high-throughput synthesis, microwave irradiation is a powerful alternative.
Materials & Reagents:
-
As per Protocol 1, but with a microwave-compatible catalyst (e.g., PdCl₂(dppf), 10 mol%) and a suitable high-boiling solvent (e.g., DMF or 1,4-Dioxane).
-
Microwave-safe reaction vial with a stir bar.
Procedure:
-
Reagent Preparation: In a microwave-safe vial, combine this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst.[1]
-
Solvent Addition: Add the solvent (e.g., DMF).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120–150 °C) for 15–30 minutes.[1]
-
Work-up and Purification: After the vial has cooled to a safe temperature, work up and purify the product as described in the general protocol.
Caption: General experimental workflow for the Suzuki coupling reaction.
Data Presentation and Optimization Strategies
Achieving high yields in Suzuki couplings, especially with functionalized heteroaromatic substrates, often requires careful optimization. The following table provides a summary of conditions reported for similar bromopyridine substrates, serving as an excellent starting point for your experiments.
| Entry | Arylboronic Acid Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (1) / SPhos (2) | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [4] |
| 3 | 3,5-Dimethylphenylboronic acid | PEPPSI-IPr (0.5) | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [4] |
| 4 | 4-Fluorophenylboronic acid | PdCl₂(dppf) (3) | K₃PO₄ | 1,4-Dioxane | 80 | 12 | ~90 | [14] |
| 5 | 2-Naphthylboronic acid | Pd₂(dba)₃ (2) / IMes | Cs₂CO₃ | 1,4-Dioxane | 100 | 15 | ~96 | [14] |
Note: Yields are illustrative and based on literature reports for analogous substrates. Optimization is recommended.
Key Optimization Parameters:
-
Catalyst/Ligand System: While traditional Pd(PPh₃)₄ is effective, modern catalyst systems often provide superior results.[4] For challenging substrates like bromopyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., in PEPPSI-IPr) can enhance catalytic activity, leading to higher yields, lower catalyst loadings, and shorter reaction times.[4]
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are most common. Cesium carbonate is often effective for difficult couplings due to its higher solubility in organic solvents.
-
Solvent Choice: Aprotic polar solvents like 1,4-dioxane, toluene, and THF are standard.[13] The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Anhydrous conditions can be used but may require different boron reagents (e.g., neopentyl glycol boronate esters).[10]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature or time.3. Poor quality of reagents (e.g., wet solvent, decomposed boronic acid). | 1. Ensure a rigorously inert atmosphere; degas solvents thoroughly.2. Increase temperature, reaction time, or catalyst loading.3. Use fresh, anhydrous solvents and high-purity reagents. Screen a different catalyst/ligand system.[13] |
| Formation of Side Products | 1. Homo-coupling of boronic acid.2. Protodeborylation (boronic acid replaced by -H).3. Decomposition of starting material or product. | 1. This can be suppressed by using a different base or ensuring an oxygen-free environment.2. Use a stronger base or a different solvent system. Consider using a more stable boronate ester (e.g., pinacol ester).3. Lower the reaction temperature and monitor carefully. |
| Difficulty in Purification | 1. Residual palladium catalyst.2. Inseparable byproducts. | 1. Filter the crude product through a pad of Celite or treat with a palladium scavenger.2. Re-evaluate reaction conditions (base, solvent) to minimize side product formation. |
Conclusion
The Suzuki-Miyaura reaction is a robust and highly effective method for the arylation of this compound. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently synthesize a diverse library of 5-aryl-6-hydroxynicotinates. These compounds serve as valuable building blocks for new pharmaceuticals and functional materials. The protocols and optimization strategies provided in this guide offer a solid foundation for achieving success in these synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mt.com [mt.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. byjus.com [byjus.com]
- 9. One-Pot Synthesis of Arylketones from Aromatic Acids via Palladium-Catalyzed Suzuki Coupling [organic-chemistry.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes: Methyl 5-bromo-6-hydroxynicotinate as a Versatile Scaffold in Medicinal Chemistry
Abstract
Methyl 5-bromo-6-hydroxynicotinate is a highly functionalized heterocyclic building block that has garnered significant interest in medicinal chemistry. Its unique arrangement of a bromine atom, a hydroxyl group (existing in tautomeric equilibrium with its pyridone form), and a methyl ester on a pyridine core provides three distinct points for chemical modification. This versatility makes it an ideal scaffold for generating diverse molecular libraries aimed at various therapeutic targets. This guide provides an in-depth analysis of its properties, synthesis, and key applications, complete with detailed protocols for its derivatization through common and powerful synthetic transformations.
Introduction and Physicochemical Profile
This compound (CAS No. 381247-99-0) is a stable, white to pale brown solid at room temperature.[1][2] Its structure is foundational for accessing a wide range of more complex molecules. The bromine atom at the 5-position is strategically placed for metal-catalyzed cross-coupling reactions. The 6-hydroxy group allows for O-alkylation or can be converted into other functional groups, while the methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid or converted into amides, providing further diversification.
This trifecta of reactive sites allows researchers to systematically explore the chemical space around the pyridone core, which is a common motif in many bioactive compounds.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 381247-99-0 | [4] |
| Molecular Formula | C₇H₆BrNO₃ | [1][4][5] |
| Molecular Weight | 232.03 g/mol | [1][4][] |
| Appearance | White to pale brown solid | [1][2] |
| IUPAC Name | methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate | [4][] |
| Melting Point | 225-227 °C | [2] |
| Storage Temp. | Room temperature or 2-8°C | [2] |
Synthesis Pathway
The most common route to this compound involves a two-step process starting from 6-hydroxynicotinic acid. The first step is an electrophilic bromination, followed by a Fischer esterification.
Caption: Synthesis of this compound.
Protocol 2.1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
This protocol is adapted from established procedures for the bromination of hydroxypyridines.[7]
Causality: The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic substitution. The bromination occurs preferentially at the C-5 position, which is para to the hydroxyl group and is sterically accessible.
-
Reaction Setup: Suspend 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in deionized water (50 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the suspension to 0-5 °C using an ice bath.
-
Bromine Addition: Slowly add bromine (5.0 mL, 97.5 mmol) to the cooled suspension dropwise over 30 minutes. Caution: Bromine is highly corrosive and toxic; perform this step in a well-ventilated fume hood.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 24 hours. The color of the bromine should fade as it is consumed.
-
Workup: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 30 mL) to remove any unreacted starting material and hydrobromic acid.
-
Drying: Dry the product in a vacuum oven at 50 °C for 12-24 hours to yield 5-bromo-6-hydroxynicotinic acid as a tan solid.
-
Validation: Confirm the structure using ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are typically around δ 8.0-8.2 ppm for the two aromatic protons.[7]
Protocol 2.2: Esterification to this compound
This protocol employs a standard Fischer esterification.[8]
Causality: A strong acid catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is driven to completion by using an excess of methanol.
-
Reaction Setup: To a suspension of 5-bromo-6-hydroxynicotinic acid (10.0 g, 45.9 mmol) in methanol (150 mL), add concentrated sulfuric acid (0.5 mL) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65-70 °C) and stir for 18 hours. The solid should gradually dissolve.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove most of the methanol. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by silica gel column chromatography to yield the final product.
-
Validation: Characterize the final product using LC-MS to confirm the molecular weight (m/z = 232.03) and ¹H NMR to confirm the structure, noting the appearance of a methyl singlet around δ 3.8-4.0 ppm.
Applications in Medicinal Chemistry
The true utility of this compound lies in its role as a versatile intermediate. Its three functional handles can be addressed with high selectivity to build molecular complexity.
Caption: Core applications of the title compound in synthesis.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The aryl bromide moiety is an excellent handle for Suzuki-Miyaura cross-coupling, a powerful method for forming C(sp²)-C(sp²) bonds.[9][10] This reaction is fundamental in drug discovery for synthesizing bi-aryl structures, which are prevalent in kinase inhibitors.[11][12]
Causality: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[13] Oxidative addition of the aryl bromide to Pd(0) forms a Pd(II) intermediate. A base activates the boronic acid partner, facilitating transmetalation onto the palladium center. Reductive elimination then yields the C-C coupled product and regenerates the Pd(0) catalyst.[9][13]
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a microwave vial or Schlenk tube under an inert atmosphere (N₂ or Ar), combine this compound (100 mg, 0.43 mmol), an arylboronic acid of choice (1.2 eq., 0.52 mmol), and a base such as potassium carbonate (K₂CO₃, 2.5 eq., 1.08 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq., 0.022 mmol).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio, 4 mL).
-
Reaction: Heat the mixture to 90-100 °C and stir for 4-12 hours. The reaction can often be accelerated using microwave irradiation.
-
Monitoring: Monitor the disappearance of the starting material by LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-6-hydroxynicotinate derivative.
-
Validation: Confirm the structure by ¹H NMR, observing the appearance of new aromatic signals from the coupled boronic acid and the disappearance of the starting material signals. Confirm the mass by high-resolution mass spectrometry (HRMS).
Nucleophilic Substitution via O-Alkylation
The 6-hydroxy group can be readily alkylated under basic conditions to form ethers. This is a common strategy to block the hydrogen-bonding potential of the pyridone or to introduce side chains that can interact with specific pockets in a biological target, such as in the development of some PARP inhibitors.[14][15]
Protocol 3.2: General Procedure for O-Alkylation
-
Reaction Setup: Dissolve this compound (100 mg, 0.43 mmol) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone (5 mL).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq., 0.65 mmol).
-
Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq., 0.47 mmol).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50 °C) for 2-8 hours until the starting material is consumed (monitor by TLC).
-
Workup: Pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield the 6-alkoxy derivative.
-
Validation: Confirm the structure by ¹H NMR, noting the appearance of signals corresponding to the newly introduced alkyl group (e.g., benzylic CH₂ protons) and the disappearance of the broad OH/NH proton.
Conclusion
This compound is a quintessential example of a high-value building block in modern medicinal chemistry. Its predictable reactivity at three distinct functional sites—the aryl bromide for cross-coupling, the hydroxyl/pyridone for substitution, and the ester for amide formation—provides a robust platform for the rapid synthesis of compound libraries. The protocols outlined herein serve as a practical guide for researchers and drug development professionals to leverage this scaffold in the pursuit of novel therapeutic agents, from kinase and PARP inhibitors to potential antibacterial compounds.[16]
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H6BrNO3 | CID 2764315 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 7. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 8. ethyl 5-broMo-6-hydroxynicotinate synthesis - chemicalbook [chemicalbook.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Virtuoso: Methyl 5-bromo-6-hydroxynicotinate as a Cornerstone for Novel Heterocyclic Architectures
For the discerning researcher in medicinal chemistry and drug development, the quest for novel molecular scaffolds is relentless. The strategic selection of foundational building blocks is paramount to the successful and efficient synthesis of diverse compound libraries with therapeutic potential. Among these, Methyl 5-bromo-6-hydroxynicotinate has emerged as a particularly versatile and powerful starting material. Its trifunctional nature—a nucleophilic hydroxyl group, an electrophilic bromine atom, and an ester moiety—offers a rich tapestry of chemical handles for elaboration into complex heterocyclic systems. This guide provides an in-depth exploration of the reactivity of this compound and detailed protocols for its application in the synthesis of novel heterocycles, grounded in established chemical principles and field-proven insights.
Strategic Importance in Heterocyclic Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs.[1][2] The strategic placement of substituents on the pyridine core of this compound allows for the construction of fused ring systems and other complex architectures that are of significant interest in drug discovery. The hydroxyl group can act as a nucleophile or be converted into an ether or other functional groups, the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions, and the methyl ester can be hydrolyzed, reduced, or converted into an amide. This multi-faceted reactivity allows for a modular and divergent approach to the synthesis of novel chemical entities.
Core Reactivity and Synthetic Pathways
The synthetic utility of this compound is primarily centered around three key transformations: palladium-catalyzed cross-coupling reactions at the C5-position, nucleophilic substitution or modification of the C6-hydroxyl group, and subsequent intramolecular cyclization reactions to construct fused heterocyclic rings.
Application Note 1: Palladium-Catalyzed C-C and C-N Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2] The bromine atom at the C5 position of this compound makes it an excellent substrate for a variety of these transformations.
Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-6-hydroxynicotinates
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. In the context of our building block, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential for the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, particularly with sterically hindered or electron-rich coupling partners.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used to dissolve both the organic and inorganic reagents.
| Entry | Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Copper acetate | Pyridine | THF | RT | - | [3][4] |
| 2 | (2-methylphenyl)boronic acid | - | - | - | - | - | [5][6] |
Protocol 1: Synthesis of Methyl 5-phenyl-6-hydroxynicotinate (Representative Procedure)
-
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Copper(II) acetate (0.2 equiv)
-
Pyridine (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a solution of this compound and phenylboronic acid in THF, add copper(II) acetate and pyridine.
-
Stir the reaction mixture at room temperature for 72 hours.
-
Upon completion (monitored by TLC or LC-MS), add aqueous ammonia to the reaction mixture.
-
Extract the aqueous layer with chloroform.
-
Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.[3][4]
-
Sonogashira Coupling: Synthesis of 5-Alkynyl-6-hydroxynicotinates
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is invaluable for introducing alkyne functionalities, which can be further elaborated or used in "click" chemistry.
Causality Behind Experimental Choices:
-
Catalyst System: A dual-catalyst system is typically employed, consisting of a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: The amine base often serves as the solvent, or a co-solvent like THF or DMF can be used.
| Entry | Alkyne | Pd Catalyst | Cu Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Isopropylphenylacetylene | - | CuI | Et₃N | - | 80 | 6 | [7] |
Protocol 2: Synthesis of Methyl 6-hydroxy-5-((4-isopropylphenyl)ethynyl)nicotinate (Representative Procedure)
-
Materials:
-
This compound (1.0 equiv)
-
4-Isopropylphenylacetylene (1.5 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
Triethylamine (Et₃N)
-
-
Procedure:
-
In a sealed vial, dissolve this compound, 4-isopropylphenylacetylene, and CuI in Et₃N.
-
Heat the mixture at 80 °C overnight.
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Purify the crude material by flash chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the desired product.[7]
-
Application Note 2: Modification of the C6-Hydroxyl Group
The hydroxyl group at the C6 position is a versatile handle for introducing a variety of substituents through nucleophilic substitution reactions.
Mitsunobu Reaction: Synthesis of 6-Alkoxy-5-bromonicotinates
The Mitsunobu reaction allows for the conversion of the hydroxyl group to an ether under mild, neutral conditions, which is particularly useful for substrates sensitive to strongly basic or acidic conditions.
Causality Behind Experimental Choices:
-
Reagents: The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). The phosphine and azodicarboxylate react to form a phosphonium salt, which activates the alcohol for nucleophilic attack.
-
Nucleophile: A wide range of alcohols can be used as nucleophiles to form the corresponding ether.
-
Solvent: Anhydrous aprotic solvents like THF or dichloromethane are commonly used.
| Entry | Alcohol | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Methoxyethanol | DIAD, PPh₃ | THF | RT | - | [8] |
| 2 | (R)-(-)-N-Boc-3-pyrrolidinol | DIAD, PPh₃ | THF | 0-20 | 77 | [9] |
Protocol 3: Synthesis of Methyl 5-bromo-6-(2-methoxyethoxy)nicotinate (Representative Procedure)
-
Materials:
-
This compound (1.0 equiv)
-
2-Methoxyethanol (1.5 equiv)
-
Diisopropylazodicarboxylate (DIAD) (1.5 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Suspend this compound in anhydrous THF.
-
To the stirred suspension, add 2-methoxyethanol, diisopropylazodicarboxylate, and triphenylphosphine.
-
Stir the mixture for 1 hour at room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.[8]
-
Application Note 3: Intramolecular Cyclization for Fused Heterocycles
A key strategy in leveraging this compound is the sequential functionalization at the C5 and C6 positions, followed by an intramolecular cyclization to construct fused bicyclic and tricyclic heterocycles.
Conceptual Protocol: Synthesis of Furo[3,2-b]pyridine Derivatives
-
Sonogashira Coupling: React this compound with a terminal alkyne under standard Sonogashira conditions to yield the corresponding 5-alkynyl-6-hydroxynicotinate derivative.
-
Intramolecular Cyclization: Treatment of the 5-alkynyl-6-hydroxynicotinate with a suitable catalyst (e.g., a copper or gold salt) or base can induce an intramolecular cyclization of the hydroxyl group onto the alkyne, forming the furan ring of the furo[3,2-b]pyridine system.
This strategy can be extended to the synthesis of other fused systems, such as thieno[3,2-b]pyridines, by first converting the hydroxyl group to a thiol.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. Its strategic combination of functional groups allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, which can be employed in a modular fashion to construct complex molecular architectures. The protocols and insights provided in this guide are intended to empower researchers to unlock the full potential of this remarkable starting material in their drug discovery and development endeavors.
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- US7939549B2 - 1,2-dihydropyridine compounds, manufacturing method thereof and use ...
- WO 2017/087777 A1 - p
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A Review on Medicinally Important Heterocyclic Compounds. (URL: [Link])
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Synthesis and Evaluation Antibacterial Activity of Some New Substituted 5-Bromoisatin Containing Five, Six Heterocyclic Ring - ResearchGate. (URL: [Link])
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325554 PDFs | Review articles in HETEROCYCLIC CHEMISTRY - ResearchGate. (URL: [Link])
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REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS - JETIR. (URL: [Link])
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Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - NIH. (URL: [Link])
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NMR characterization of Methyl 5-bromo-6-hydroxynicotinate
An Application Note and Protocol for the Comprehensive NMR Characterization of Methyl 5-bromo-6-hydroxynicotinate
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in modern chemical and pharmaceutical research, providing unparalleled insight into molecular structure. This guide presents a detailed protocol for the complete structural elucidation of this compound, a substituted pyridine derivative relevant in synthetic chemistry and drug discovery. We provide a comprehensive workflow, from meticulous sample preparation to the acquisition and interpretation of advanced 2D NMR spectra. The methodologies detailed herein are designed to ensure data integrity and provide a self-validating system for unambiguous structure confirmation, making this document an essential resource for researchers, scientists, and drug development professionals.
Introduction: The Structural Challenge
This compound (C₇H₆BrNO₃) is a functionalized heterocyclic compound.[1][2] Its structure incorporates a pyridine ring, a bromine substituent, a hydroxyl group, and a methyl ester. This combination of features presents a unique structural puzzle. A critical aspect of its chemistry is the potential for keto-enol tautomerism, where the "6-hydroxy" form can exist in equilibrium with its "6-oxo" (pyridone) tautomer. NMR spectroscopy is exceptionally well-suited to probe this structural ambiguity and provide a definitive characterization of the dominant form in solution.
This application note details the use of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments to fully assign all proton and carbon signals and confirm the connectivity of the molecule.
Foundational Principles and Experimental Design
The successful elucidation of a molecular structure by NMR relies on a synergistic combination of experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a logical, self-validating framework.
-
¹H NMR: Provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their relative numbers (integration), and the number of neighboring protons (multiplicity).
-
¹³C NMR: Reveals the number of unique carbon environments and their functional type (e.g., carbonyl, aromatic, aliphatic).
-
COSY (Correlation Spectroscopy): Maps proton-proton couplings, typically over two or three bonds, establishing connectivity within spin systems.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon atom it is attached to (one-bond C-H correlation).[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two or three bonds (²J_CH and ³J_CH). This is arguably the most powerful experiment for piecing together the complete carbon skeleton.[5][6]
The overall workflow is designed to move from basic information to complex connectivity, as illustrated below.
Caption: Key expected HMBC correlations.
-
From H2: Correlations to C3, C4, and C6.
-
From H4: Correlations to C2, C3, C5, and C6.
-
From -OCH₃: A strong correlation to the carbonyl carbon (C=O) and a weaker correlation to C3.
These correlations, when combined, allow for the unambiguous assignment of every atom in the molecule, confirming the proposed structure and ruling out other isomers.
Summary of Predicted NMR Data
The following table summarizes the expected data in DMSO-d₆. Actual values may vary slightly.
| Assignment | ¹H δ (ppm), Mult. | ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |
| H2 | ~8.3, d | ~145 | C3, C4, C6 |
| C3 | - | ~125 | - |
| H4 | ~8.0, d | ~140 | C2, C3, C5, C6 |
| C5 | - | ~110 | - |
| C6 | - | ~160 | - |
| -OH | >10, br s | - | C5, C6 |
| C=O | - | ~165 | - |
| -OCH₃ | ~3.8, s | ~53 | C=O, C3 |
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural characterization of this compound. The protocols outlined in this guide emphasize meticulous sample preparation and a logical progression of experiments, from basic 1D acquisition to advanced 2D correlation techniques. The interpretation strategy, leveraging the complementary nature of COSY, HSQC, and HMBC data, creates a self-validating system that ensures high confidence in the final structural assignment. This comprehensive approach is fundamental to quality control and structural verification in synthetic chemistry and pharmaceutical development.
References
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University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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The MetaRbolomics book. (n.d.). 2.3 NMR data handling and (pre-)processing. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764315, this compound. Retrieved from [Link]
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ResearchGate. (n.d.). NMR Data Processing. Retrieved from [Link]
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Creative Biostructure. (n.d.). NMR Data Processing and Interpretation. Retrieved from [Link]
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ResearchGate. (n.d.). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Retrieved from [Link]
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Michigan State University. (n.d.). MRRC Structure Elucidation Notes. Retrieved from [Link]
-
OChemLounge. (2020, December 31). Structure Elucidation with Bruker Topspin - Working Up and Plotting a 2D 1H-13C HMBC NMR [Video]. YouTube. Retrieved from [Link]
- Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805-813.
- Martin, G. E., & Hadden, C. E. (2002). Getting the Most Out of HSQC and HMBC Spectra.
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Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]
-
Wiley-VCH. (n.d.). Pyridine - SpectraBase. Retrieved from [Link]
- Chen, J., et al. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic Chemistry, 55(17), 8649-8661.
- Abraham, R. J., et al. (2007). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry, 45(10), 863-873.
- Castellano, S., & Kostelnik, R. (1967). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry, 71(13), 4563-4565.
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Wiley-VCH. (n.d.). 2-Hydroxypyridine - SpectraBase. Retrieved from [Link]
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Wiley-VCH. (n.d.). 4-Hydroxypyridine - SpectraBase. Retrieved from [Link]
-
ResearchGate. (n.d.). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Retrieved from [Link]
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Allwood, D. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
- ACS Publications. (2022). Pd(II)
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2764313, Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]
- MDPI. (2023).
-
St. John, T. (2017, May 16). 2D NMR Analysis (COSY/HMQC) - Assigning Peaks Using COSY/HMQC (Part 1 of 2) [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). (a) H-H COSY and (b) C-H HSQC NMR spectra of target monomer 3 in DMSO-d6. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Retrieved from [Link]
-
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Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung von Methyl-5-brom-6-hydroxynicotinat für das biologische Screening
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet einen detaillierten technischen Überblick und praxiserprobte Protokolle für die chemische Modifikation von Methyl-5-brom-6-hydroxynicotinat. Diese Verbindung dient als vielseitiges Grundgerüst in der medizinischen Chemie und bietet mehrere Angriffspunkte für die Derivatisierung, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Die hier beschriebenen Strategien konzentrieren sich auf die Modifikation der Hydroxylgruppe, die Substitution des Bromatoms und die Umwandlung der Esterfunktionalität, um die strukturelle Vielfalt zu maximieren und die Entdeckung neuer bioaktiver Moleküle zu erleichtern.
Einleitung: Das Potenzial von Nicotinsäurederivaten in der Wirkstoffforschung
Nicotinsäure, auch als Niacin oder Vitamin B3 bekannt, und ihre Derivate sind eine wichtige Klasse von Verbindungen in der medizinischen Chemie, die ein breites Spektrum an biologischen Aktivitäten aufweisen.[1] Historisch gesehen wurde Nicotinsäure zur Behandlung von Hyperlipidämie eingesetzt, aber ihre Anwendung wurde durch Nebenwirkungen eingeschränkt.[1] Die chemische Modifikation des Nicotinsäure-Grundgerüsts hat sich jedoch als fruchtbare Strategie zur Entwicklung neuer therapeutischer Wirkstoffe mit verbesserten Wirksamkeits- und Sicherheitsprofilen erwiesen.[1][2][3]
Derivate der Nicotinsäure haben vielversprechende Ergebnisse in verschiedenen therapeutischen Bereichen gezeigt, darunter als entzündungshemmende[1][3], antibakterielle[2][4], antimykotische[2] und sogar als antineoplastische Mittel.[2][5] Methyl-5-brom-6-hydroxynicotinat ist ein besonders interessantes Ausgangsmaterial, da es drei verschiedene funktionelle Gruppen besitzt, die selektiv modifiziert werden können: eine Hydroxylgruppe, ein Bromatom und eine Methylestergruppe. Diese Vielseitigkeit ermöglicht die systematische Erforschung des chemischen Raums um das Nicotinat-Grundgerüst herum, was für die Identifizierung von Struktur-Wirkungs-Beziehungen (SAR) entscheidend ist.
Dieser Leitfaden beschreibt detaillierte Protokolle für drei primäre Derivatisierungsstrategien, die auf Methyl-5-brom-6-hydroxynicotinat angewendet werden können: O-Alkylierung der Hydroxylgruppe, Palladium-katalysierte Kreuzkupplungsreaktionen am Bromatom und Amidierung der Estergruppe.
Strategien zur Derivatisierung
Der strategische Ansatz zur Derivatisierung von Methyl-5-brom-6-hydroxynicotinat hängt von den gewünschten strukturellen Modifikationen und den Zielmolekülen ab. Die folgende Abbildung zeigt die drei Hauptreaktionsstellen des Moleküls.
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The Strategic Utility of Methyl 5-bromo-6-hydroxynicotinate in the Synthesis of Advanced Agrochemicals
Introduction: A Versatile Pyridine Building Block
Methyl 5-bromo-6-hydroxynicotinate is a strategically important heterocyclic building block in the discovery and development of novel agrochemicals. Its substituted pyridine core is a common motif in a wide array of commercial herbicides and fungicides. The orthogonal reactivity of its three key functional groups—the bromine atom, the hydroxyl group, and the methyl ester—provides medicinal and process chemists with multiple avenues for structural elaboration and optimization of biological activity. This guide provides a detailed exploration of the synthetic utility of this compound, complete with detailed protocols for its conversion into key agrochemical scaffolds.
Core Physicochemical Properties
A foundational understanding of the starting material is critical for successful synthetic planning.
| Property | Value |
| CAS Number | 381247-99-0[1][2] |
| Molecular Formula | C₇H₆BrNO₃[1] |
| Molecular Weight | 232.03 g/mol [1] |
| Appearance | White to pale brown solid |
| IUPAC Name | methyl 5-bromo-6-oxo-1H-pyridine-3-carboxylate[1] |
Synthetic Strategy: A Multi-pronged Approach
The synthetic utility of this compound stems from the ability to selectively address its three primary functional groups. The following sections detail the key transformations that enable the synthesis of diverse agrochemical scaffolds.
Caption: Synthetic pathways from this compound.
Detailed Application Notes and Protocols
Part 1: Activation of the Hydroxyl Group via Chlorination
The conversion of the 6-hydroxyl group to a chlorine atom is a critical first step in many synthetic routes. The resulting 6-chloro substituent is an excellent leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[2][3]
Protocol 1: Synthesis of Methyl 5-bromo-6-chloronicotinate
This protocol details the chlorination of this compound using phosphorus oxychloride.
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
-
Toluene or other high-boiling inert solvent
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in toluene.
-
Reagent Addition: Carefully add phosphorus oxychloride (2.0-3.0 eq) to the suspension. If desired, pyridine (1.0 eq) can be added as a base.
-
Reaction: Heat the mixture to reflux (typically 110-120 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will quench the excess POCl₃.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude Methyl 5-bromo-6-chloronicotinate can be purified by column chromatography on silica gel or by recrystallization.
Part 2: Carbon-Carbon Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful and versatile method for forming carbon-carbon bonds. In the context of agrochemical synthesis, it is frequently employed to couple aryl or heteroaryl moieties to the pyridine core, a key structural feature in many modern herbicides and fungicides. The 5-bromo position of Methyl 5-bromo-6-chloronicotinate (or its derivatives) is ideally suited for this transformation.[4][5]
Protocol 2: Synthesis of a Methyl 6-chloro-5-arylnicotinate Scaffold
This protocol describes a general procedure for the Suzuki-Miyaura coupling of Methyl 5-bromo-6-chloronicotinate with an arylboronic acid.
Materials:
-
Methyl 5-bromo-6-chloronicotinate (from Protocol 1)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)
-
Schlenk flask or sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add Methyl 5-bromo-6-chloronicotinate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.03 eq) to the flask, followed by the degassed solvent.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Methyl 6-chloro-5-arylnicotinate.
Part 3: Amide Bond Formation for Final Product Synthesis
The final step in the synthesis of many nicotinamide-based agrochemicals is the formation of an amide bond. This is typically achieved by reacting the methyl ester with a primary or secondary amine. This reaction is often driven by heating and can be performed with or without a catalyst.[6][7] The resulting nicotinamides are a prominent class of fungicides, with Boscalid being a notable example.[8][9]
Protocol 3: Synthesis of a N-Aryl-6-chloro-5-arylnicotinamide (Boscalid Analogue)
This protocol outlines the amidation of a Methyl 6-chloro-5-arylnicotinate scaffold to produce a biphenyl carboxamide, a core structure found in many SDHI fungicides.
Materials:
-
Methyl 6-chloro-5-arylnicotinate (from Protocol 2)
-
Substituted aniline (1.0-1.2 eq)
-
High-boiling solvent (e.g., Xylene, DMF)
-
Round-bottom flask with reflux condenser or sealed tube
-
Heating source (oil bath or heating mantle)
Procedure:
-
Reaction Setup: In a round-bottom flask or a sealed tube, combine Methyl 6-chloro-5-arylnicotinate (1.0 eq) and the desired aniline (1.1 eq) in a high-boiling solvent such as xylene.
-
Reaction: Heat the mixture to a high temperature (typically 140-160 °C) and maintain for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure N-Aryl-6-chloro-5-arylnicotinamide.
Visualization of a Key Synthetic Pathway
Sources
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- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: A Scalable Synthesis of Methyl 5-bromo-6-hydroxynicotinate
<
Introduction
Methyl 5-bromo-6-hydroxynicotinate is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, a substituted hydroxypyridine, is prevalent in a range of biologically active molecules. The efficient and scalable production of this intermediate is therefore of significant interest to researchers in drug development and process chemistry. This document provides a detailed, field-proven protocol for the scaled-up synthesis of this compound, moving from a two-step sequence involving the bromination of 6-hydroxynicotinic acid followed by esterification. The causality behind experimental choices, safety considerations, and in-depth procedural details are outlined to ensure reproducibility and success in a research or process development setting.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
Bromination: Electrophilic aromatic substitution on 6-hydroxynicotinic acid using elemental bromine in an aqueous medium to yield 5-bromo-6-hydroxynicotinic acid.
-
Fischer Esterification: Acid-catalyzed esterification of the resulting brominated carboxylic acid with methanol to afford the desired methyl ester product.
This approach is advantageous for its use of readily available and cost-effective starting materials, as well as for its relatively straightforward reaction conditions, making it amenable to scaling.
Experimental Workflow Diagram
Caption: Overall workflow for the two-step synthesis.
PART 1: Detailed Experimental Protocols
Step 1: Synthesis of 5-bromo-6-hydroxynicotinic acid
Expertise & Experience: The bromination of 6-hydroxynicotinic acid is an electrophilic aromatic substitution. The pyridine ring is generally electron-deficient and less reactive towards electrophiles than benzene.[1] However, the hydroxyl group at the 6-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, the 5-position is targeted. The reaction is performed in water, which serves as a green and readily available solvent. Cooling the reaction during the addition of bromine is crucial to control the exothermicity of the reaction.
Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, suspend 6-hydroxynicotinic acid (1.0 eq) in deionized water (approx. 3.75 mL per gram of starting material).
-
Reagent Addition: Cool the suspension to 0-5 °C using an ice bath. Slowly add elemental bromine (1.4 eq) dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[2][3][4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for 24 hours.[2][3][4]
-
Work-up and Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove any unreacted bromine and hydrobromic acid.
-
Drying: Dry the resulting tan solid in a vacuum oven at 40-50 °C to a constant weight to afford 5-bromo-6-hydroxynicotinic acid. A typical yield for this step is around 97%.[2][3]
Step 2: Synthesis of this compound
Expertise & Experience: This step is a classic Fischer esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[5] Using a large excess of the alcohol (methanol in this case, which also acts as the solvent) helps to drive the equilibrium towards the product side. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by the alcohol.[5] Refluxing the reaction mixture provides the necessary activation energy and ensures the reaction proceeds to completion.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 5-bromo-6-hydroxynicotinic acid (1.0 eq) in methanol (approx. 40 mL per gram of starting material).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (a catalytic amount, e.g., 0.05 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 18-24 hours.[6] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. The aqueous washes help to remove the sulfuric acid catalyst and any remaining water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.[6]
PART 2: Data Presentation
| Parameter | Step 1: Bromination | Step 2: Esterification |
| Starting Material | 6-Hydroxynicotinic acid | 5-bromo-6-hydroxynicotinic acid |
| Key Reagents | Elemental Bromine, Water | Methanol, Sulfuric Acid |
| Solvent | Water | Methanol |
| Reaction Temperature | 0-5 °C (addition), RT (reaction) | Reflux (~65 °C) |
| Reaction Time | 24 hours | 18-24 hours |
| Typical Yield | ~97% | High |
| Product | 5-bromo-6-hydroxynicotinic acid | This compound |
| Physical Form | Tan solid | White to pale brown solid[7] |
PART 3: Safety and Handling
Hazard Identification and Mitigation:
-
Elemental Bromine: Highly toxic, corrosive, and dangerous for the environment.[8] Always handle liquid bromine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves (nitrile is recommended), safety goggles, and a face shield.[8][9] Have a solution of sodium thiosulfate readily available to neutralize any spills.[8]
-
Sulfuric Acid: Highly corrosive. Handle with care, wearing appropriate PPE, including gloves and eye protection.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
This compound: May cause skin and eye irritation. Handle with appropriate PPE.
Trustworthiness and Self-Validation:
To ensure the identity and purity of the synthesized compounds, it is crucial to perform analytical characterization at each step.
-
5-bromo-6-hydroxynicotinic acid: The structure can be confirmed by ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are around δ 8.04 (d) and 8.16 (d) for the aromatic protons, and broad singlets for the carboxylic acid and hydroxyl protons.[2][3]
-
This compound: The final product can be characterized by melting point (reported as 225-227 °C[7]), ¹H NMR, and mass spectrometry to confirm its molecular weight (232.03 g/mol [10][]).
References
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ResearchGate. How to purify Nicotinic acid derivatives from the reaction mixture? Available from: [Link]
- Google Patents. Process for the preparation of 2-hydroxypyridine or quinoline compounds.
-
Alkali Scientific. 2-Hydroxypyridine-3-carboxylic acid. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Handling of Bromobenzene. Available from: [Link]
-
Royal Society of Chemistry. Handling liquid bromine and preparing bromine water. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
University of California, Riverside. The Sandmeyer Reaction. Available from: [Link]
-
SLS Ireland. 2-Hydroxypyridine-3-carboxylic. Available from: [Link]
- Google Patents. Process for preparing 5-bromonicotinic acid.
-
University of Washington. Standard Operating Procedure_Bromine.docx. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide. Available from: [Link]
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BYJU'S. Sandmeyer Reaction Mechanism. Available from: [Link]
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National Institutes of Health. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
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Organic Chemistry Portal. Sandmeyer Reaction. Available from: [Link]
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National Institutes of Health. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
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Chemdad Co., Ltd. This compound. Available from: [Link]
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Master Organic Chemistry. Fischer Esterification. Available from: [Link]
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-
ICL Group. Bromine Safety Handbook. Available from: [Link]
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Application Note: A Comprehensive Guide to the Analytical Techniques for Purity Assessment of Substituted Pyridines
Introduction: The Critical Role of Purity in Pyridine-Based Pharmaceuticals
Substituted pyridines are fundamental heterocyclic building blocks in medicinal chemistry, forming the core scaffold of numerous active pharmaceutical ingredients (APIs) across a wide range of therapeutic areas.[1] The structural and electronic properties of the pyridine ring make it a versatile synthon, but also introduce specific challenges in controlling the impurity profile of the final drug substance.[1] The purity of an API is a critical quality attribute (CQA) that directly impacts its safety and efficacy. Therefore, a robust, multi-faceted analytical strategy is essential for identifying, quantifying, and controlling impurities to meet stringent regulatory standards.[1][2]
This guide provides an in-depth exploration of the state-of-the-art analytical techniques for the comprehensive purity assessment of substituted pyridine APIs. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and explain how to build a self-validating analytical system in line with global regulatory expectations.
Impurities in substituted pyridines can be broadly categorized as:
-
Organic Impurities: Related substances originating from starting materials, by-products of synthesis, or degradation products.
-
Enantiomeric Impurities: The undesired enantiomer in a chiral drug substance, which may have different pharmacological or toxicological properties.[3]
-
Residual Solvents: Organic volatile impurities used or produced during synthesis.[4]
-
Elemental Impurities: Trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.[5][6]
Foundational Principles: Method Validation and System Integrity
Before delving into specific techniques, it is crucial to ground our approach in the principles of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.[7][8][9] A validated method provides confidence that the results are accurate, reliable, and reproducible.
The core validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. Forced degradation studies are key to demonstrating specificity.[2][10]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amounts of an analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Chromatographic Techniques: The Cornerstone of Impurity Profiling
Chromatography is the primary tool for separating and quantifying organic impurities in substituted pyridines. The choice between liquid and gas chromatography is dictated by the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity analysis due to its high resolution, sensitivity, and applicability to a broad range of non-volatile and thermally labile compounds.[11]
Causality of Method Development Choices: Reversed-Phase HPLC (RP-HPLC) is the predominant mode of separation. The basic nature of the pyridine nitrogen (pKa typically ~5-6) means that mobile phase pH is a critical parameter.[12] Operating at a pH 2-3 units below the pKa ensures the pyridine moiety is protonated, leading to better peak shape and retention on C18 columns. Mixed-mode columns, which offer multiple interaction mechanisms (e.g., reversed-phase and ion-exchange), can provide unique selectivity for separating closely related pyridine isomers and impurities.[12][13][14] A Diode Array Detector (DAD) is highly recommended as it provides spectral information, which is invaluable for assessing peak purity and aiding in the identification of unknown impurities.
Workflow for HPLC Method Development
Caption: Logical flow for HPLC method development for substituted pyridines.
Protocol 1: General RP-HPLC Method for Purity Assessment
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.[11]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[11]
-
Gradient Program:
Time (min) %A %B 0 95 5 25 10 90 30 10 90 31 95 5 | 35 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detection: DAD monitoring at the λmax of the API and a broader range (e.g., 210-400 nm) to detect all potential impurities.[11]
-
Injection Volume: 10 µL.[11]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B) to a concentration of ~0.5-1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
| Parameter | Typical Condition | Rationale |
| Stationary Phase | C18, Phenyl-Hexyl | Good retention for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic or Trifluoroacetic Acid in Water | Acidic modifier to protonate the pyridine nitrogen, ensuring good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvents to elute compounds from the reversed-phase column. |
| pH | 2.5 - 3.5 | Suppresses silanol interactions and ensures consistent ionization of the basic analyte. |
| Detection | UV/DAD (254 nm or λmax) | Pyridine rings are strongly chromophoric; DAD allows for peak purity assessment. |
| Temperature | 25 - 40 °C | Controls viscosity and can influence selectivity. |
Gas Chromatography (GC)
GC is the method of choice for analyzing volatile substituted pyridines and impurities that are thermally stable.[15] It is particularly crucial for identifying and quantifying residual solvents.[15][16]
Causality of Method Development Choices: The choice of a GC column is critical. A mid-polar column, such as one with a (6%-cyanopropyl-phenyl)-methylpolysiloxane stationary phase (e.g., DB-624), is often preferred for residual solvent analysis as it provides good selectivity for a wide range of solvents.[4][17] For analyzing the API itself or less volatile impurities, a more polar wax-based column may be suitable.[17] A Flame Ionization Detector (FID) offers excellent sensitivity for most organic compounds, while a Mass Spectrometer (MS) provides definitive identification.[15]
Protocol 2: GC-FID for Volatile Impurity Analysis
-
Instrumentation: GC system with a split/splitless injector, FID, and capillary column.
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 50 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 10 min).
-
Split Ratio: 20:1 (adjust based on concentration).
-
-
Sample Preparation:
-
Dissolve the sample in a high-boiling, GC-compatible solvent (e.g., N,N-Dimethylformamide, DMSO) to a concentration of ~10 mg/mL.
-
-
Data Analysis:
-
Use an internal standard for accurate quantification.
-
Identify peaks by comparing retention times with known standards. Confirm identity with GC-MS if necessary.
-
Forced Degradation Studies
Forced degradation (or stress testing) is essential for developing a stability-indicating analytical method.[2][10][18][19] The goal is to generate potential degradation products by subjecting the API to conditions more severe than accelerated stability testing.[18] This demonstrates that the analytical method can separate the API from its degradants. An ideal study achieves 5-20% degradation of the API.[10][18]
Protocol 3: Forced Degradation Study
-
Prepare Solutions: Prepare solutions of the API (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Add 1N HCl and store at 60°C for 24-48 hours. Neutralize before analysis.[18]
-
Base Hydrolysis: Add 1N NaOH and store at 60°C for 24-48 hours. Neutralize before analysis.[18]
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photolytic Degradation: Expose the API (solid and in solution) to a light source providing combined UV and visible light (per ICH Q1B guidelines) for a specified duration.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method (Protocol 1).
-
Evaluation: Check for new peaks, assess peak purity of the main API peak using DAD, and ensure mass balance is conserved.
Specialized Purity Assessments
Chiral Separations for Enantiomeric Purity
For chiral substituted pyridines, quantifying the unwanted enantiomer is a critical safety requirement, as enantiomers can exhibit different pharmacological and toxicological profiles.[3] Chiral HPLC using a Chiral Stationary Phase (CSP) is the standard approach.[20][21] Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and effective for separating a wide range of enantiomers, including pyridine derivatives.[20][22]
Protocol 4: Chiral HPLC for Enantiomeric Purity
-
Instrumentation: HPLC system with UV/DAD detector.
-
Chromatographic Conditions:
-
Column: Polysaccharide-based CSP (e.g., Chiralpak IA or Chiralcel OJ-H).[20]
-
Mobile Phase: Typically a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol, ethanol). A common starting point is 90:10 (v/v) n-hexane:IPA.[20]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.[20]
-
Detection: UV at a suitable wavelength (e.g., 254 nm).[20]
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent.
-
-
System Suitability:
-
Inject a racemic mixture of the compound to confirm the resolution between the two enantiomer peaks (Resolution > 2.0 is typically desired).[20]
-
-
Quantification:
-
Determine the percentage of the undesired enantiomer in the API sample. The LOQ for the undesired enantiomer should be validated at a level appropriate for control (e.g., ≤ 0.1%).[20]
-
Residual Solvent Analysis by Headspace GC (HS-GC)
Residual solvents are unavoidable in pharmaceutical manufacturing and must be controlled according to ICH Q3C guidelines, which classify them based on their toxicity.[4][23] Static headspace sampling coupled with GC (HS-GC) is the standard method, as it allows for the analysis of volatile solvents in solid or liquid samples without complex sample preparation.[4][24][25]
Protocol 5: HS-GC-FID for Residual Solvents (based on USP <467>)
-
Instrumentation: GC-FID system equipped with a static headspace autosampler.
-
Chromatographic Conditions:
-
Column: G43 phase (e.g., DB-Select 624UI or equivalent), 30 m x 0.32 mm, 1.8 µm.[4]
-
Carrier Gas: Helium or Nitrogen.
-
Oven Program: 40 °C (hold 20 min), ramp at 10 °C/min to 240 °C (hold 20 min).
-
Injector/Detector Temp: 140 °C / 250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 60 min.
-
Loop Temperature: 85 °C.
-
Transfer Line Temperature: 90 °C.
-
-
Sample Preparation:
-
Accurately weigh the sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Add 5 mL of diluent (e.g., Dimethyl sulfoxide (DMSO) or water, depending on sample solubility).[17]
-
-
Analysis:
-
Analyze the sample against calibrated standards for Class 1 and Class 2 solvents.
-
Elemental Impurity Analysis
Elemental impurities can be introduced from catalysts (e.g., Pd, Pt, Ru), reagents, or manufacturing equipment. The ICH Q3D guideline mandates a risk-based approach to control these impurities.[5][6][26][27] The primary analytical techniques are ICP-MS, for its superior sensitivity at parts-per-billion levels, and ICP-OES for higher concentration elements.[5][27]
Workflow for ICH Q3D Elemental Impurity Risk Assessment
Caption: Risk assessment workflow based on ICH Q3D guidelines.
Spectroscopic Techniques for Confirmation and Quantification
While chromatography excels at separation, spectroscopic techniques are essential for structural elucidation of unknown impurities and for orthogonal quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an unparalleled tool for structure elucidation.[28] For purity assessment, its most powerful application is Quantitative NMR (qNMR).
Causality of qNMR: The area of an NMR signal is directly proportional to the number of nuclei contributing to it.[28] By comparing the integral of an analyte peak to that of a high-purity, certified internal standard of known concentration, one can determine the absolute purity or assay of the substituted pyridine without the need for a specific reference standard of the API itself.[28] This makes qNMR a primary, non-destructive method for certifying reference materials.
Protocol 6: qNMR for Purity Assay
-
Instrumentation: High-field NMR spectrometer (≥ 400 MHz).
-
Sample Preparation:
-
Accurately weigh a specific amount of the substituted pyridine sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 5 times the longest T₁ of any peak being integrated to ensure full relaxation and accurate integration.
-
-
Data Processing:
-
Carefully phase and baseline-correct the spectrum.
-
Integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
-
Calculation:
-
Calculate the purity of the analyte using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P_std = Purity of the standard.
-
Mass Spectrometry (MS)
When hyphenated with chromatography (LC-MS, GC-MS), mass spectrometry is the definitive technique for identifying impurities.[15][29] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of an unknown impurity, which is a critical step in its structural elucidation.
The Indispensable Role of Certified Reference Materials
Throughout all stages of purity assessment, the use of high-quality, certified reference materials (CRMs) is paramount.[1][30] CRMs are used for:
-
Peak Identification: Confirming the identity of the main peak and known impurities.
-
Method Validation: Assessing accuracy, precision, and linearity.[1]
-
System Suitability: Ensuring the chromatographic system is performing adequately before analysis.
-
Quantification: Serving as external standards for calculating the concentration of impurities.[11]
These standards should be traceable to pharmacopeial primary standards (e.g., USP, EP) where available, and come with a comprehensive Certificate of Analysis.[30]
Conclusion
The purity assessment of substituted pyridines is a complex but manageable task that requires an integrated analytical strategy. A combination of high-resolution chromatographic techniques like HPLC and GC forms the basis for separation and quantification. This must be supported by forced degradation studies to ensure methods are stability-indicating. Specialized techniques for chiral purity, residual solvents, and elemental impurities address specific safety-critical attributes. Finally, spectroscopic methods like NMR and MS provide unambiguous structural confirmation and an orthogonal, primary method for quantification. By grounding these techniques in the robust framework of ICH validation guidelines and utilizing high-purity certified reference materials, researchers and drug development professionals can ensure the quality, safety, and efficacy of these vital pharmaceutical compounds.
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Taylor & Francis Online. (n.d.). Enantiomeric Separation of (R)-5-(1-Hydroxyethyl)-2-(pyridine- 2-yl)-[5][6][26]-thiadiazole, an Intermediate of Nafithromycin on Immobilized Amylose Based Stationary Phase: Analytical Chemistry Letters: Vol 12, No 3.
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- 20. tandfonline.com [tandfonline.com]
- 21. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 22. researchgate.net [researchgate.net]
- 23. ICH Official web site : ICH [ich.org]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. shimadzu.com [shimadzu.com]
- 26. extranet.who.int [extranet.who.int]
- 27. pharmtech.com [pharmtech.com]
- 28. benchchem.com [benchchem.com]
- 29. mdpi.com [mdpi.com]
- 30. 吡啶 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Common side products in the synthesis of Methyl 5-bromo-6-hydroxynicotinate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-6-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and confidently identify and mitigate the formation of common impurities.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Issue 1: Low Yield of 5-bromo-6-hydroxynicotinic acid (Intermediate)
Question: I am getting a low yield of the brominated intermediate, 5-bromo-6-hydroxynicotinic acid. My reaction mixture contains a significant amount of the starting material, 6-hydroxynicotinic acid. What could be the cause and how can I improve the conversion?
Answer:
This issue primarily points towards incomplete bromination. The electrophilic aromatic substitution of bromine on the 6-hydroxynicotinic acid ring is highly dependent on reaction conditions.
-
Causality: The hydroxyl group at the 6-position strongly activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the 5-position. However, insufficient bromine, poor mixing, or suboptimal reaction time can lead to incomplete conversion. 6-Hydroxynicotinic acid exists in a tautomeric equilibrium with its 2-pyridone form, and the reactivity of this system is key to a successful bromination.
-
Preventive Measures & Troubleshooting:
-
Stoichiometry of Bromine: Ensure at least a stoichiometric amount of bromine is used. A slight excess can help drive the reaction to completion. A published procedure suggests using approximately 1.4 equivalents of bromine.[1][2]
-
Reaction Time and Temperature: The reaction is typically stirred at room temperature for an extended period (e.g., 24 hours) to ensure completion.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Mixing: 6-Hydroxynicotinic acid has limited solubility in water. Ensure vigorous stirring to maintain a well-suspended reaction mixture, maximizing the surface area for the reaction.
-
-
Corrective Actions:
-
If the reaction has not gone to completion, you can add an additional portion of bromine and continue stirring.
-
If the product is already isolated, the mixture of starting material and product can be re-subjected to the bromination conditions.
-
Issue 2: Presence of a Dibrominated Side Product
Question: My mass spectrometry analysis of the crude 5-bromo-6-hydroxynicotinic acid shows a peak corresponding to a dibrominated product. How can this be avoided?
Answer:
The formation of a dibrominated species, likely 3,5-dibromo-6-hydroxynicotinic acid, is a classic example of over-bromination.
-
Causality: The 6-hydroxy group is a potent activating group, and the initial bromination at the 5-position further activates the ring for a second electrophilic attack, primarily at the 3-position. This is more likely to occur if an excessive amount of bromine is used or if the reaction is left for an extended period under harsh conditions.
-
Preventive Measures:
-
Controlled Addition of Bromine: Add the bromine dropwise to the reaction mixture, preferably at a reduced temperature (e.g., in an ice bath) to control the reaction rate and minimize localized high concentrations of bromine.[1][2]
-
Strict Stoichiometric Control: Avoid using a large excess of bromine. Carefully calculate and measure the required amount.
-
Monitoring: Closely monitor the reaction progress to stop it once the starting material is consumed and before significant amounts of the dibrominated product are formed.
-
-
Corrective Actions:
-
Purification of the desired mono-brominated product can be achieved through recrystallization or column chromatography. The difference in polarity between the mono- and di-brominated compounds should allow for effective separation.
-
Issue 3: Low Yield During the Esterification Step
Question: I am struggling with the Fischer esterification of 5-bromo-6-hydroxynicotinic acid to this compound. The yield is consistently low, and I recover a lot of the starting carboxylic acid.
Answer:
Low conversion in Fischer esterification is a common problem, as it is a reversible reaction.[3][4][5][6]
-
Causality: The reaction between a carboxylic acid and an alcohol to form an ester and water is in equilibrium. The presence of water, a byproduct of the reaction, can drive the equilibrium back towards the starting materials through hydrolysis of the ester.[7][8][9]
-
Preventive Measures & Troubleshooting:
-
Excess Alcohol: Use a large excess of methanol, which serves as both the reactant and the solvent. This shifts the equilibrium towards the product side according to Le Châtelier's principle.[4]
-
Water Removal: Ensure all reagents and glassware are dry. While not always practical in this specific synthesis, techniques like azeotropic distillation with a Dean-Stark apparatus are commonly used to remove water in other Fischer esterifications.[5]
-
Sufficient Catalyst: Use a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, to accelerate the reaction.[5][6]
-
Reaction Time and Temperature: Refluxing the reaction mixture is typically necessary to achieve a reasonable reaction rate. Monitor the reaction by TLC to determine the optimal reaction time.
-
-
Corrective Actions:
-
If a significant amount of starting material remains, you can attempt to drive the reaction further by adding more methanol and catalyst and continuing to reflux.
-
Ensure that the work-up procedure effectively removes the acid catalyst to prevent hydrolysis of the product during purification.
-
Issue 4: Identification of an Isomeric Impurity
Question: I have an impurity with the same mass as my product, this compound, but with a different retention time in LC and different NMR signals. What could it be?
Answer:
This impurity is likely an isomer formed through alkylation at a different position. Given the tautomeric nature of the 6-hydroxypyridine ring system, both O-alkylation and N-alkylation are possible.[10][11]
-
Causality: 5-bromo-6-hydroxynicotinic acid exists in equilibrium with its pyridone tautomer. While Fischer esterification primarily occurs at the carboxylic acid, the acidic conditions and the presence of methanol could potentially lead to methylation at the nitrogen of the pyridone ring, forming an N-methylated pyridone, or at the hydroxyl group, forming a methoxy pyridine (ether). The alkylation of 2-pyridones can be selective for N- or O-alkylation depending on the conditions.[5][12] O-alkylation is favored by "hard" electrophiles, while N-alkylation is favored by "soft" electrophiles.[11]
-
Preventive Measures:
-
The conditions of Fischer esterification (acid catalysis) generally favor the desired esterification of the carboxylic acid. However, to minimize these side reactions, it's crucial to maintain the recommended reaction temperature and avoid overly harsh conditions.
-
-
Identification and Corrective Actions:
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra can help distinguish between the desired product and its isomers. An N-methyl group would typically appear as a singlet around 3.5-4.0 ppm, while a methoxy group on the ring would also be a singlet in a similar region. The key would be the absence of the N-H proton signal and changes in the aromatic proton shifts.
-
Chromatographic Separation: These isomers should have different polarities and can usually be separated by column chromatography on silica gel.
-
Issue 5: Product Degradation - Decarboxylation
Question: During my esterification at high temperatures, I've noticed the formation of a lower molecular weight byproduct. Could this be from decarboxylation?
Answer:
Yes, decarboxylation is a known side reaction for nicotinic acid derivatives, especially at elevated temperatures.[13]
-
Causality: Heating carboxylic acids, particularly those with electron-donating groups on the aromatic ring, can lead to the loss of carbon dioxide. In this case, 5-bromo-6-hydroxynicotinic acid could decarboxylate to form 5-bromo-2-pyridone.
-
Preventive Measures:
-
Temperature Control: Avoid excessive heating during the esterification. While reflux is necessary, using a solvent with an appropriate boiling point and maintaining a gentle reflux can minimize this side reaction.
-
Reaction Time: Do not prolong the reaction time unnecessarily. Monitor the reaction and stop it once a satisfactory conversion has been achieved.
-
-
Identification and Corrective Actions:
-
Mass Spectrometry: The decarboxylated product will have a molecular weight that is 44 units (the mass of CO2) lower than the starting carboxylic acid.
-
Purification: This non-polar byproduct can typically be separated from the desired polar ester product by column chromatography.
-
Summary of Potential Side Products
| Side Product | Molecular Formula | Molecular Weight ( g/mol ) | Formation Pathway | Key Analytical Signature |
| 6-Hydroxynicotinic Acid | C₆H₅NO₃ | 139.11 | Incomplete Bromination | Presence of starting material signals in NMR and LC-MS. |
| 5-bromo-6-hydroxynicotinic acid | C₆H₄BrNO₃ | 218.01 | Incomplete Esterification / Hydrolysis | Presence of carboxylic acid proton in ¹H NMR; different retention time from the ester. |
| 3,5-Dibromo-6-hydroxynicotinic acid | C₆H₃Br₂NO₃ | 296.90 | Over-bromination | Molecular ion peak in MS is 79/81 units higher than the mono-brominated acid. |
| Methyl 5-bromo-6-methoxynicotinate | C₈H₈BrNO₃ | 246.06 | O-alkylation | Same mass as the N-methylated isomer, different NMR shifts. Absence of N-H proton. |
| Methyl 5-bromo-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | C₈H₈BrNO₃ | 246.06 | N-alkylation | Same mass as the O-methylated isomer, different NMR shifts. Absence of N-H proton. |
| 5-Bromo-2-pyridone | C₅H₄BrNO | 173.99 | Decarboxylation | Lower molecular weight peak in MS. Absence of the carboxyl/ester group signals in NMR. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 5-bromo-6-hydroxynicotinic acid
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in water.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC (e.g., in a 10% methanol in dichloromethane solvent system).
-
Upon completion, collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum.
Protocol 2: Fischer Esterification to this compound
-
Suspend 5-bromo-6-hydroxynicotinic acid (1.0 eq) in a large excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizing Reaction Pathways and Troubleshooting
Main Synthetic Pathway
Caption: Synthetic route to this compound.
Common Side Product Formation
Caption: Formation pathways of common side products.
General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting synthesis issues.
References
-
Sośnicki, J. G. (2021). Pyridones – Powerful Precursors for the Synthesis of Alkaloids, Their Derivatives, and Alkaloid-Inspired Compounds. Molecules, 26(11), 3136. [Link]
-
Science Info. (2023). Fischer Esterification Reaction: Mechanism, Limitations. [Link]
-
Al-Janabi, K. F. (2018). Hydrolysis kinetics of the prodrug myristyl nicotinate. Journal of Pharmaceutical and Applied Chemistry, 4(2), 1-6. [Link]
-
Reddy, T. J., et al. (2021). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry, 86(23), 16486–16496. [Link]
-
Füstner, A. (2012). Organic Synthesis: General Remarks. In Modern Carbonyl Olefination (pp. 1-26). Wiley-VCH. [Link]
-
Brooke, D., & Guttman, D. E. (1968). The Kinetics of Alkaline Hydrolysis of N-Methylnicotinamide Cation. Journal of the American Chemical Society, 90(18), 4964–4968. [Link]
-
Singh, B., et al. (1983). A Kinetic Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-DMSO System Conductometrically. Journal of the Indian Chemical Society, 60(3), 255-257. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Wikipedia. (2023). Fischer–Speier esterification. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Brignell, P. J., Katritzky, A. R., & Tarhan, H. O. (1968). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XVII. The nitration of pyridones. Journal of the Chemical Society B: Physical Organic, 1477-1485. [Link]
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Hydrolysis Kinetics of the Prodrug Myristyl Nicotinate. AAPS PharmSciTech, 7(3), E85. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). Nicotinic Acid at BMRB. [Link]
-
Life Sciences. (1999). Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine. 65(19), 2055-2062. [Link]
-
Organic Chemistry Portal. Decarboxylation. [Link]
-
Chemistry Stack Exchange. (2017). Proton NMR Spectrum for Nicotinic Acid. [Link]
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- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics of hydrolysis of acetyl, valeroyl and nicotinoyl acyl derivatives of stobadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. application.wiley-vch.de [application.wiley-vch.de]
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- 13. Decarboxylation [organic-chemistry.org]
Improving the yield of the bromination of 6-hydroxynicotinic acid methyl ester
Welcome to the technical support center for the synthesis of methyl 5-bromo-6-hydroxynicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the bromination of methyl 6-hydroxynicotinate. We will explore common challenges, from reaction selectivity to product purification, and provide robust, validated protocols to enhance your experimental outcomes.
Introduction: The Chemistry of the Challenge
The bromination of 6-hydroxynicotinic acid methyl ester is an electrophilic aromatic substitution reaction. The pyridine ring is inherently electron-deficient, but the C6-hydroxyl group is a powerful activating, ortho-, para-director. Conversely, the methyl ester at C3 is a deactivating, meta-director. The interplay of these electronic effects strongly directs the incoming electrophile (Br+) to the C5 position, which is ortho to the activating hydroxyl group. The primary challenge in this synthesis is not regioselectivity, but rather controlling the reaction to prevent common side reactions, principally over-bromination, and ensuring a high-yield recovery of the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most common brominating agents for this reaction, and which one should I choose?
A1: The two most common reagents are elemental bromine (Br₂) and N-Bromosuccinimide (NBS).
-
Elemental Bromine (Br₂): This is a powerful and cost-effective brominating agent. However, its high reactivity can easily lead to the formation of dibrominated and other over-brominated byproducts, reducing the yield of the desired monobrominated product.[1] It is often used in aqueous or acidic media. A procedure for the parent acid involves suspending it in water and adding bromine, achieving a high yield.[2]
-
N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine.[3][4] It is generally the preferred reagent for electron-rich aromatic compounds, like phenols and anilines, where over-bromination is a concern.[5] For this specific substrate, NBS offers better control, typically resulting in a cleaner reaction profile and higher yields of the target molecule. It can be used with a catalytic amount of acid or in polar aprotic solvents like DMF, which can enhance selectivity.[5][6]
Recommendation: For initial attempts and yield optimization, N-Bromosuccinimide (NBS) is the superior choice due to its higher selectivity and milder reaction conditions, which minimize byproduct formation.
Q2: What is the expected major product, and why?
A2: The major product is This compound . The substitution pattern is governed by the directing effects of the substituents on the pyridine ring.
-
-OH group (at C6): A strong activating group that directs electrophiles to the ortho and para positions. The C5 position is ortho to the hydroxyl group.
-
-COOCH₃ group (at C3): A deactivating group that directs to the meta position. The C5 position is also meta to the ester.
-
Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring, particularly at the C2, C4, and C6 positions.
The powerful activating effect of the hydroxyl group at the ortho position (C5) is the dominant factor, making C5 the most nucleophilic site for electrophilic attack.
Q3: What solvents are suitable for this reaction?
A3: The choice of solvent depends on the brominating agent.
-
For NBS: Acetonitrile, Dichloromethane (DCM), or N,N-Dimethylformamide (DMF) are excellent choices. DMF, in particular, has been shown to give high levels of para-selectivity in the bromination of other electron-rich aromatics, which is analogous to the desired C5-bromination here.[5]
-
For Br₂: Water or acetic acid are commonly used. A known procedure for the unesterified acid uses water as a suspension medium.[2]
Q4: How do I monitor the reaction progress effectively?
A4: Thin-Layer Chromatography (TLC) is the most effective method. Use a solvent system like 30-50% ethyl acetate in hexanes. The product, being more non-polar than the starting material due to the bromine atom, will have a higher Rf value. Staining with potassium permanganate or visualization under UV light will show the consumption of the starting material and the appearance of the product spot.
Troubleshooting Guide
This section addresses specific issues that may arise during the experiment.
Logical Flow for Troubleshooting
Here is a decision-making workflow to diagnose and solve common experimental problems.
Caption: Troubleshooting decision tree for bromination optimization.
Q: My reaction yield is very low, and TLC shows a lot of unreacted starting material. What should I do?
A: This indicates incomplete conversion. Several factors could be at play:
-
Insufficient Reagent: Ensure you have used at least one full equivalent of the brominating agent (NBS or Br₂). If using NBS, impure or old reagent can be less reactive. It can be purified by recrystallization from hot water.[3]
-
Reaction Time/Temperature: The reaction may not have run long enough. Continue monitoring by TLC until the starting material spot disappears. If the reaction has stalled at room temperature, consider gentle heating (e.g., to 40-50°C), but be aware this can also increase byproduct formation.
-
Poor Solubility: If the starting material is not fully dissolved or suspended in the solvent, the reaction rate will be slow. Ensure adequate stirring and consider a solvent system that provides better solubility.
Q: I'm getting a significant amount of a second, higher Rf byproduct. I suspect it's the dibrominated compound. How can I prevent this?
A: Formation of a dibrominated product is a classic sign of over-bromination. This happens when the desired monobrominated product, which is still an activated ring, reacts again with the brominating agent.
-
Control Stoichiometry: This is the most critical factor. Use no more than 1.0 to 1.05 equivalents of your brominating agent. Weigh your reagents carefully.
-
Slow Addition: Add the brominating agent slowly or in portions to the reaction mixture. This keeps the instantaneous concentration of the electrophile low, favoring mono-substitution.
-
Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0°C using an ice bath). This reduces the overall reaction rate and enhances selectivity, giving the brominating agent more time to react with the more nucleophilic starting material over the slightly less nucleophilic product.
Q: My final product seems to be the carboxylic acid instead of the methyl ester. What happened?
A: This is due to the hydrolysis of the methyl ester. This can occur if the reaction or workup conditions are too acidic or basic, especially in the presence of water.
-
Use Anhydrous Conditions: If possible, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Neutral Workup: During the workup, avoid strong acids or bases. If you need to wash the organic layer, use a saturated sodium bicarbonate solution carefully and quickly, followed by a brine wash to remove residual water.
-
Avoid Prolonged Heating: Excessive heat during the reaction or workup, especially in aqueous media, can promote hydrolysis.
Q: I'm having trouble purifying the product. It oils out during recrystallization or remains impure after filtration.
A: Purification can be challenging if byproducts with similar polarities are present.
-
Recrystallization Solvent Screening: The key is finding the right solvent system. The product, this compound, is a beige solid.[7] Try systems like ethanol/water, isopropanol/water, or ethyl acetate/hexanes. Dissolve the crude product in the minimum amount of hot "good" solvent (e.g., ethanol) and slowly add the "poor" solvent (e.g., water) until turbidity persists. Allow it to cool slowly.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is a reliable alternative. Use a gradient elution, starting with a low-polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity.
Experimental Protocols
Protocol 1: Selective Bromination using N-Bromosuccinimide (NBS)
This is the recommended protocol for achieving high yield and selectivity.
Caption: Workflow for the NBS bromination protocol.
Materials:
-
6-hydroxynicotinic acid methyl ester (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.0 eq)
-
Acetonitrile (or DMF)
-
Ethyl Acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-hydroxynicotinic acid methyl ester in acetonitrile (approx. 10 mL per gram of starting material).
-
Cool the flask in an ice bath to 0°C with stirring.
-
Slowly add N-Bromosuccinimide (1.0 equivalent) in small portions over 15-20 minutes. Ensure the temperature remains below 5°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.
-
Monitor the reaction progress by TLC (e.g., 40% Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any remaining NBS.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an ethanol/water mixture to yield this compound as a beige solid.[7]
Protocol 2: Bromination using Elemental Bromine (Br₂)
This protocol is an alternative but requires more careful control to avoid over-bromination.
Materials:
-
6-hydroxynicotinic acid methyl ester (1.0 eq)
-
Bromine (Br₂) (1.0 eq)
-
Water
-
Saturated aqueous sodium bisulfite (NaHSO₃)
Procedure:
-
Suspend 6-hydroxynicotinic acid methyl ester in water (approx. 4 mL per gram of starting material) in a flask equipped with a stir bar.
-
Cool the suspension in an ice bath.
-
In a separate vial, carefully measure bromine (1.0 equivalent). Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment.
-
Slowly add the bromine dropwise to the cooled, stirring suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours.[2]
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid filter cake with cold water to remove HBr.
-
To remove any unreacted bromine, wash the cake with a small amount of cold, dilute sodium bisulfite solution, followed by another wash with cold water.
-
Dry the product in a vacuum oven at 40-50°C. Further purification can be achieved by recrystallization if needed.
Data Summary: Reagent Comparison
| Feature | N-Bromosuccinimide (NBS) | Elemental Bromine (Br₂) |
| Selectivity | High (Favors mono-bromination) | Moderate to Low (Risk of over-bromination) |
| Reaction Rate | Moderate | Fast |
| Handling Safety | Solid, easier to handle | Corrosive, volatile liquid, requires extreme caution |
| Byproducts | Succinimide (water-soluble) | HBr (corrosive acid) |
| Typical Yield | Generally higher for clean products | Variable, often lower due to byproduct formation |
| Recommendation | Preferred method for optimization | Alternative for large-scale synthesis if optimized |
References
-
Optimization for the bromination step. ResearchGate. [Link]
-
Optimization of the Bromination Reaction. ResearchGate. [Link]
-
6-hydroxynicotinic acid. Organic Syntheses Procedure. [Link]
-
N-Bromosuccinimide. Wikipedia. [Link]
-
N-Bromosuccinimide. Synlett. [Link] (Note: A more general reference page is used as the deep link may be unstable).
- Preparation method of 6-fluoronicotinic acid.
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
This compound | C7H6BrNO3. PubChem. [Link]
-
Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Semantic Scholar. [Link]
-
Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
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- 7. This compound | 381247-99-0 [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for Functionalizing Pyridines
Welcome to the Technical Support Center for Pyridine Functionalization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying the pyridine ring, a ubiquitous scaffold in pharmaceuticals and agrochemicals.[1][2][3] Due to its electron-deficient nature and the coordinating ability of the nitrogen atom, direct and selective functionalization of pyridine presents persistent challenges.[1][3][4] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for success.
Section 1: Understanding Pyridine Reactivity: The "Why" Behind the Challenges
The inherent electronic properties of the pyridine ring dictate its reactivity. The electronegative nitrogen atom withdraws electron density, making the ring electron-deficient and susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[5][6][7] Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and often leads to mixtures of products.[8] The nitrogen's lone pair can also act as a Lewis base, coordinating to metal catalysts and potentially inhibiting their activity.[9] Understanding these fundamental principles is crucial for troubleshooting and optimizing your reactions.
Section 2: Troubleshooting Common Issues in Pyridine Functionalization
This section is dedicated to addressing the most common problems encountered during the functionalization of pyridines. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Low or No Yield in Your Reaction
Question: I am not getting any product, or the yield of my pyridine functionalization reaction is very low. What are the likely causes and how can I fix it?
Answer: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. homework.study.com [homework.study.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. C-H Functionalization of Pyridines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 9. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Technical Support Center: Purification of Crude Methyl 5-bromo-6-hydroxynicotinate
This technical support guide provides in-depth troubleshooting and purification protocols for Methyl 5-bromo-6-hydroxynicotinate, a key intermediate in pharmaceutical research and development. This document is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound, ensuring high purity for subsequent applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most probable impurities in my crude this compound, and what are their sources?
A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurities present in your crude product are almost always a direct result of the synthetic route employed. For a typical synthesis involving the esterification of 5-bromo-6-hydroxynicotinic acid or the bromination of a 6-hydroxynicotinate precursor, you can anticipate the following impurities:
| Impurity | Probable Source | Chemical Nature | Recommended Primary Removal Method |
| 5-bromo-6-hydroxynicotinic acid | Incomplete esterification or hydrolysis of the methyl ester product.[1][2] | Acidic | Acid-Base Extraction (with weak base) |
| 6-Hydroxynicotinic acid / Methyl 6-hydroxynicotinate | Unreacted starting material from the bromination step. | Acidic / Neutral-Basic | Column Chromatography |
| Dibrominated Species | Over-bromination during the synthesis. | Neutral-Basic | Column Chromatography, Recrystallization |
| Positional Isomers | Non-selective bromination. | Neutral-Basic | Column Chromatography |
| 5-Bromo-2-pyridone | Decarboxylation of the starting material or product at elevated temperatures.[3][4] | Neutral | Column Chromatography |
| Residual Solvents (e.g., DMF, Toluene) | Solvents used during the reaction or workup. | Neutral (Varies) | High-vacuum drying, Recrystallization |
Below is a logical diagram classifying these potential impurities, which helps in selecting the appropriate purification technique.
Caption: Classification of impurities in crude this compound.
Q2: My crude product is a discolored solid. Is recrystallization a good first step, and how should I perform it?
A2: Yes, recrystallization is an excellent and highly effective initial technique for purifying solid organic compounds and removing colored impurities and those present in smaller quantities.[5] The principle relies on the difference in solubility between your target compound and the impurities in a chosen solvent at different temperatures.
Choosing a Solvent: The ideal solvent should dissolve your compound well when hot but poorly when cold. For this compound, which has moderate polarity, good starting points are:
-
Single Solvents: Ethanol, Isopropanol, or Ethyl Acetate.
-
Solvent Systems: Ethyl Acetate/Hexane or Ethanol/Water.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil instead of forming crystals, it means the solution is supersaturated or the melting point of your compound is lower than the boiling point of the solvent. To fix this, add more solvent, reheat until the solution is clear, and then allow it to cool much more slowly. Seeding with a pure crystal can also induce proper crystallization.
-
No Crystals Form: If no crystals appear upon cooling, the solution may be too dilute, or crystallization is kinetically slow. Try scratching the inside of the flask with a glass rod to create nucleation sites or placing it in an ice bath. If that fails, reduce the solvent volume by gentle heating and attempt to cool again.
-
Poor Recovery: This usually indicates that the compound is too soluble in the cold solvent. Consider using a less polar solvent system or ensuring you used the absolute minimum amount of hot solvent for dissolution.
Detailed Protocol 2: Recrystallization
-
Solvent Selection: Test the solubility of a small amount of your crude product in various solvents to find the most suitable one.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and stirring) until all the solid dissolves. Add more solvent dropwise if needed, but only enough to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.
Q3: How can I specifically remove the unreacted starting material, 5-bromo-6-hydroxynicotinic acid?
A3: The most efficient method to remove an acidic impurity like 5-bromo-6-hydroxynicotinic acid from your neutral ester product is through an acid-base extraction.[6][7][8] This technique exploits the different solubilities of the acidic starting material and the neutral product in aqueous and organic phases. By washing an organic solution of your crude product with a mild aqueous base (like sodium bicarbonate), you can selectively convert the acidic impurity into its water-soluble salt, which will partition into the aqueous layer.[9]
Why use a weak base? A strong base like sodium hydroxide (NaOH) could potentially hydrolyze your methyl ester product back to the carboxylic acid, reducing your yield.[7] Sodium bicarbonate (NaHCO₃) is basic enough to deprotonate the carboxylic acid but generally not strong enough to cleave the ester.
The following workflow diagram illustrates the acid-base extraction process.
Sources
- 1. Methyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A method for the degradation of radioactive nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. fiveable.me [fiveable.me]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Stability issues of Methyl 5-bromo-6-hydroxynicotinate under acidic conditions
Welcome to the technical support center for Methyl 5-bromo-6-hydroxynicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability issues encountered when working with this compound, particularly under acidic conditions. Our goal is to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments and formulations.
Introduction to the Stability of this compound
This compound is a substituted pyridine derivative with potential applications in pharmaceutical research and development. As with many ester-containing compounds, its stability in aqueous and protic solvents is a critical parameter that can influence experimental outcomes, shelf-life, and ultimately, the efficacy and safety of any potential therapeutic agent. This guide will focus on the stability challenges presented by acidic environments.
The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the methyl ester functional group. This reaction is catalyzed by the presence of hydronium ions (H₃O⁺) and results in the formation of 5-bromo-6-hydroxynicotinic acid and methanol. The extent and rate of this hydrolysis are influenced by several factors, including pH, temperature, and the composition of the solvent system.
Frequently Asked Questions (FAQs)
Here we address some of the common questions regarding the stability of this compound in acidic media.
Q1: What is the primary degradation product of this compound in an acidic solution?
A1: The primary degradation product is 5-bromo-6-hydroxynicotinic acid, formed through the acid-catalyzed hydrolysis of the methyl ester.
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolysis is generally accelerated in both acidic and basic conditions. In acidic solutions, the reaction is catalyzed by protons. While specific kinetic data for this molecule is not extensively published, it is expected that the stability will be lowest at low pH values (e.g., pH 1-3) and will increase as the pH approaches neutrality.
Q3: Are there any other potential degradation pathways I should be aware of under acidic conditions?
A3: While ester hydrolysis is the most probable degradation pathway, under more strenuous conditions (e.g., high temperature, presence of strong oxidizing agents), other reactions could theoretically occur. These might include debromination of the pyridine ring or, in extreme cases, oxidative opening of the pyridine ring itself. However, these are considered secondary and less likely under typical experimental conditions.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This technique allows for the separation and quantification of the intact parent compound from its degradation products. A detailed protocol for developing such a method is provided in the "Experimental Protocols" section of this guide.
Q5: What are the best practices for storing solutions of this compound to minimize degradation?
A5: For short-term storage, it is advisable to prepare solutions in a buffer system as close to neutral pH as possible and store them at low temperatures (e.g., 2-8 °C). For long-term storage, it is best to store the compound as a solid in a cool, dry, and dark place. If a stock solution is required, consider using an aprotic organic solvent like DMSO, and storing it at -20 °C or -80 °C.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues you may encounter during your experiments.
| Observed Issue | Potential Cause | Recommended Action & Scientific Rationale |
| Rapid loss of parent compound peak in HPLC analysis of an acidic formulation. | Acid-catalyzed hydrolysis of the methyl ester. | 1. Confirm Degradation Product: Analyze your sample using the stability-indicating HPLC method to see if a peak corresponding to 5-bromo-6-hydroxynicotinic acid is increasing as the parent peak decreases. 2. Adjust pH: If possible for your application, increase the pH of your formulation to be closer to neutral. The rate of acid-catalyzed hydrolysis is dependent on the concentration of H⁺ ions. 3. Lower Temperature: Perform your experiments at a lower temperature to reduce the reaction rate. |
| Appearance of multiple, unidentified peaks in the chromatogram after prolonged exposure to harsh acidic conditions. | Secondary degradation pathways such as debromination or ring opening may be occurring. | 1. Characterize Unknown Peaks: Use techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the mass of the unknown impurities. This can provide clues as to their structure. 2. Modify Experimental Conditions: If secondary degradation is suspected, consider using milder acidic conditions or reducing the duration of exposure. 3. Use of Antioxidants: If oxidative degradation is a possibility (e.g., in the presence of certain excipients), consider adding a suitable antioxidant to your formulation. |
| Inconsistent results between experimental replicates. | Inconsistent pH or temperature control between samples. | 1. Standardize pH Measurement: Ensure accurate and consistent pH measurement for all your solutions using a calibrated pH meter. 2. Precise Temperature Control: Use a water bath or incubator to maintain a constant and uniform temperature for all samples during the experiment. 3. Consistent Sample Preparation: Ensure that the timing and procedure for sample preparation and analysis are identical for all replicates. |
Experimental Protocols
To systematically investigate and manage the stability of this compound, a well-designed experimental approach is crucial. The following protocols for a forced degradation study and a stability-indicating HPLC method are provided as a starting point.
Protocol 1: Forced Degradation Study
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][2][3]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for comparative basic degradation)
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
HPLC system with UV detector
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.
-
Incubate the solution at 60 °C.
-
Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an appropriate amount of 0.1 M NaOH.
-
Dilute the samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Repeat the experiment with 1 M HCl if no significant degradation is observed.
-
-
Base Hydrolysis (for comparison):
-
Prepare a solution of this compound in 0.1 M NaOH at a concentration of approximately 1 mg/mL.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in 3% H₂O₂ at a concentration of approximately 1 mg/mL.
-
Incubate the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at various time points.
-
-
Thermal Degradation:
-
Store the solid compound at an elevated temperature (e.g., 80 °C) for a defined period.
-
At various time points, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (in a photostable solvent like water or methanol) to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at various time points.
-
Data Analysis: For each condition, monitor the decrease in the peak area of the parent compound and the formation of any degradation products. Aim for 5-20% degradation to ensure that the degradation products are formed at a sufficient level for detection and that the primary degradation pathway is not obscured by secondary reactions.[3]
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its primary degradation product, 5-bromo-6-hydroxynicotinic acid, and other potential impurities.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions (Starting Point):
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Approximately 260-280 nm (based on the UV absorbance of the pyridine ring system) |
| Injection Volume | 10 µL |
Method Validation: Once the method is developed, it should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizing Degradation and Workflow
To better understand the processes described, the following diagrams illustrate the primary degradation pathway and the experimental workflow.
Caption: Primary acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for a forced degradation study.
References
-
ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]
-
ICH Harmonised Tripartite Guideline, Q1B: Photostability Testing of New Drug Substances and Products, Step 4 version (1996). [Link]
-
ICH Harmonised Tripartite Guideline, Q2(R1): Validation of Analytical Procedures: Text and Methodology, Step 4 version (2005). [Link]
- Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(4), 30-37.
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6), 00039. [Link]
- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.
-
Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4167-4174. [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Sources
Technical Support Center: Troubleshooting Regioselectivity in Pyridine Functionalization
Welcome to the Technical Support Center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic endeavors. Pyridine's unique electronic structure makes it a fascinating but often challenging substrate.[1][2][3] This resource provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you navigate these complexities and achieve your desired substitution patterns.
Section 1: Understanding the Fundamentals of Pyridine Reactivity
Before troubleshooting, it's crucial to grasp the inherent electronic properties of the pyridine ring. The electronegative nitrogen atom significantly influences the ring's reactivity, creating a non-uniform electron distribution.[3] This leads to distinct positional preferences for different classes of reactions.
FAQ 1: Why is my electrophilic aromatic substitution (EAS) reaction on pyridine failing or giving poor yields?
This is a common and expected challenge. The pyridine ring is electron-deficient due to the inductive effect of the electronegative nitrogen atom, making it significantly less reactive towards electrophiles than benzene.[4] Furthermore, most electrophilic substitutions are performed in acidic media, which protonates the pyridine nitrogen. This N-protonation further deactivates the ring, making conditions even harsher.[4][5]
Causality Checklist:
-
Inherent Deactivation: The pyridine ring is electronically "deactivated" towards electrophiles.
-
N-Protonation: Acidic reaction conditions create a pyridinium ion, which is even more deactivated.
-
Harsh Conditions: The required harsh conditions (e.g., strong acids, high temperatures) can lead to substrate decomposition.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low-yielding electrophilic aromatic substitutions on pyridine.
Solution: The Pyridine N-Oxide Strategy
A highly effective and widely adopted solution is to convert the pyridine to its corresponding N-oxide.[4] The N-oxide functionality alters the electronic properties of the ring in your favor:
-
Increased Reactivity: The N-oxide is more reactive towards electrophiles.
-
C4-Directing Effect: It strongly directs incoming electrophiles to the C4 position.[4][6]
-
Removable Activating Group: The N-oxide can be easily deoxygenated (e.g., with PCl₃ or PPh₃) to regenerate the pyridine ring after the desired functionalization has been achieved.[6]
Protocol 1: Synthesis of Pyridine N-Oxide
This protocol is a general procedure and may require optimization for specific substrates. It is adapted from established methods.[4]
Materials:
-
Pyridine substrate
-
m-Chloroperoxybenzoic acid (m-CPBA) or Peracetic acid
-
Dichloromethane (DCM) or Chloroform
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the pyridine substrate (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety Note: Reactions involving peracids are potentially hazardous. Always conduct them in a well-ventilated fume hood and behind a safety shield.
Section 2: Controlling Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is generally more favorable on pyridine than on benzene, especially with a good leaving group at the C2 or C4 positions.
FAQ 2: My SNAr reaction is producing a mixture of C2 and C4 isomers. How can I improve the regioselectivity?
The inherent electronic preference for nucleophilic attack is at the C2 (ortho) and C4 (para) positions. This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[7][8][9][10] Attack at the C3 (meta) position does not offer this stabilization.[7][8] The competition between C2 and C4 is a common issue.
Factors Influencing C2 vs. C4 Selectivity:
| Factor | Influence on Regioselectivity | Troubleshooting Action |
| Steric Hindrance | A bulky nucleophile will favor attack at the less hindered C4 position. Substituents adjacent to the C2 position will also direct attack to C4.[4] | To favor C4, use a bulkier nucleophile. To favor C2, ensure the C4 position is unhindered. |
| Solvent Effects | The polarity and hydrogen-bonding capability of the solvent can dramatically alter selectivity. Solvents that can act as hydrogen-bond acceptors (e.g., DMSO) can favor C6 attack over C2 in certain dichloropyridines.[11] | Screen a range of solvents (e.g., DCM, THF, DMF, DMSO) to find the optimal medium for your desired isomer.[4][11] |
| Electronic Effects | The electronic nature of other substituents on the ring can subtly alter the relative electron deficiency at the C2 and C4 positions.[4] | For 3-substituted 2,6-dichloropyridines, cyano and trifluoromethyl groups favor C6 attack, while carboxylate and amide groups favor C2 attack.[11] |
Caption: Key factors and strategies for controlling C2 vs. C4 regioselectivity in pyridine SNAr reactions.
Section 3: Navigating C-H Functionalization
Direct C-H functionalization is a powerful, atom-economical strategy, but achieving regioselectivity on the pyridine ring can be complex.[1][12][13]
FAQ 3: How can I achieve functionalization at the C3 position of pyridine?
The C3 position is the most challenging to functionalize directly. It is the least favored site for both electrophilic (due to deactivation) and nucleophilic (due to lack of intermediate stabilization) attack.[2][14][15] Achieving C3 functionalization often requires overcoming the ring's inherent reactivity patterns.
Strategies for C3 Functionalization:
-
Directed ortho-Metalation (DoM) of a C2 or C4 Substituent: If your pyridine already bears a directing group (e.g., -CONR₂, -OMe) at the C2 or C4 position, you can use a strong base (like LDA or n-BuLi) to deprotonate the adjacent C3 position. The resulting organolithium species can then be trapped with an electrophile.[4]
-
Transition Metal-Catalyzed C-H Activation with a Directing Group: This modern approach uses a catalyst (often Pd, Rh, or Ni) that is guided to a specific C-H bond by a coordinating group on the substrate.[16][17][18] By designing templates that create a large macrocyclic transition state, the catalyst can be forced to activate a remote C-H bond, such as the one at C3.[16][17]
Protocol 2: General Procedure for Directed ortho-Metalation and C3-Iodination
This protocol describes the lithiation of 2-methoxypyridine as an example to achieve C3 functionalization.
Materials:
-
2-Methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Iodine (I₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dry ice/acetone bath
Procedure:
-
In a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen), dissolve 2-methoxypyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe. A color change is typically observed.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Slowly add the iodine solution to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature.
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
FAQ 4: My Minisci-type radical reaction is giving a mixture of C2 and C4 products. How can I get only the C4-alkylated product?
The Minisci reaction is a powerful method for alkylating electron-deficient heterocycles. Under acidic conditions, the pyridine nitrogen is protonated, activating the ring for radical attack, which preferentially occurs at the C2 and C4 positions. For an unsubstituted pyridine, this often leads to poor regioselectivity.[19]
Solution: Removable Blocking Groups
A state-of-the-art solution is to employ a removable blocking group at the nitrogen atom.[4] These groups are designed to be sterically demanding, effectively shielding the C2 and C6 positions from the incoming radical. This steric hindrance forces the radical to attack the only available activated position: C4.[19] A highly effective blocking group derived from maleate has been developed for this purpose.[4] After the reaction, the blocking group can be removed to yield the desired C4-alkylated pyridine.
References
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Stack Exchange. [Link]
-
A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation (2021). National Institutes of Health. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines . Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis (2023). National Institutes of Health. [Link]
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines . Organic & Biomolecular Chemistry, 21(28), 5671-5690. [Link]
-
Why nucleophilic substitution in pyridine favours at position-2? (2016). Quora. [Link]
-
Which position does Electrophilic aromatic substitution of Pyridine favour at? (2019). Quora. [Link]
-
Reaction strategies for the meta-selective functionalization of pyridine through dearomatization (2024). National Institutes of Health. [Link]
-
Challenges in the functionalization of pyridines. (n.d.). ResearchGate. [Link]
-
Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis (2023). Beilstein Journals. [Link]
-
c-h-functionalization-of-pyridines (2023). Bohrium. [Link]
-
Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction... (n.d.). ResearchGate. [Link]
-
Remote Meta-C–H Activation Using a Pyridine-Based Template... (2015). ACS Central Science. [Link]
-
Pyridine/pyrimidine groups in C−H activation. (n.d.). ResearchGate. [Link]
-
Removable and modifiable directing groups in C-H activation (2024). YouTube. [Link]
-
Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation (2022). ResearchGate. [Link]
-
Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides... (2010). Journal of the American Chemical Society. [Link]
-
Recent Progress on Pyridine N ‐Oxide in Organic Transformations: A Review (n.d.). Scilit. [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines (2013). Chemical Reviews. [Link]
-
C-H Functionalization of Pyridines (n.d.). ResearchGate. [Link]
-
Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis (2023). ResearchGate. [Link]
-
Highly Regioselective Halogenation of Pyridine N-Oxide... (n.d.). ResearchGate. [Link]
-
Regioselective chlorination of pyridine N‐oxides under optimized... (n.d.). ResearchGate. [Link]
-
Schafman, B. S., & Wenthold, P. G. (2007). Regioselectivity of pyridine deprotonation in the gas phase . The Journal of Organic Chemistry, 72(5), 1645–1651. [Link]
-
Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT Catalysts (n.d.). ChemRxiv. [Link]
-
2 approaches to new pyridines (2022). ACS Publications. [Link]
-
(L-448) Electrophilic aromatic substitution on Pyridine... (2020). YouTube. [Link]
-
Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes (2020). National Institutes of Health. [Link]
-
Investigation of electronic effects in the pyridine and pyridine N-oxide rings... (1979). Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine... (1951). Journal of the American Chemical Society. [Link]
-
Practical and Regioselective Synthesis of C4-Alkylated Pyridines (2021). National Institutes of Health. [Link]
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Technical Support Center: Synthesis of Nicotinic Acid Derivatives in Alternative Solvents
Welcome to the technical support center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, chemists, and drug development professionals who are looking to transition from traditional, often hazardous, organic solvents to greener, more sustainable alternatives. Here, we address specific, practical questions and troubleshooting scenarios you may encounter during your experimental work. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
Q1: Why should I consider switching from solvents like DMF or NMP for my nicotinic acid derivative synthesis?
A: The primary drivers for moving away from traditional polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO) are significant environmental, health, and safety concerns.[1][2] These solvents are typically derived from fossil fuels and are facing increasing regulatory scrutiny. For instance, DMF is a potent liver toxin and, along with NMP, has been identified as a reproductive hazard.[3] The principles of green chemistry encourage the use of safer alternatives that are biodegradable, have low toxicity, and are derived from renewable resources, reducing the overall environmental impact of your synthesis.[4]
Q2: What are the most promising classes of alternative solvents for this type of synthesis?
A: Several classes of green solvents are emerging as viable replacements, each with unique properties:
-
Bio-based Solvents: Cyrene™ (dihydrolevoglucosenone) is a prime example, derived from cellulose.[3] It has physical properties similar to NMP and DMF but with a much better safety profile.[5]
-
Water: As the ultimate green solvent, water is non-toxic, non-flammable, and readily available.[6] Its high polarity can be advantageous for certain reactions, especially those involving salts or hydrophilic reagents. Supercritical water offers a unique reaction environment where temperature and pressure can tune its properties from polar to non-polar.[7]
-
Deep Eutectic Solvents (DES): These are mixtures of hydrogen bond donors (e.g., urea, glycerol) and hydrogen bond acceptors (e.g., choline chloride).[8] They are generally low-cost, biodegradable, and have low vapor pressure. Their properties can be tailored by changing the components and their molar ratios.[9]
-
Ionic Liquids (ILs): ILs are salts with melting points below 100 °C. They have negligible vapor pressure, high thermal stability, and can be designed to have specific solvating properties.[6] They have been used as catalysts, promoters, and reaction media in various syntheses, including those for nicotinic acid derivatives.[7][10]
-
Supercritical Fluids (SCFs): Supercritical carbon dioxide (sc-CO₂) is a non-toxic, non-flammable, and inexpensive solvent with gas-like viscosity and liquid-like density.[11] It is particularly useful for reactions where product separation is challenging, as it can be removed simply by depressurization.
Q3: How does the choice of a green solvent affect my reaction mechanism, particularly for a Nucleophilic Aromatic Substitution (SNAr)?
A: The solvent plays a critical role in stabilizing intermediates. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex.[12][13] Polar aprotic solvents like Cyrene™, DMF, or DMSO are effective because they can solvate the cation of the nucleophile's salt but do not strongly solvate the anion, leaving the nucleophile highly reactive. They also effectively stabilize the delocalized negative charge of the Meisenheimer complex. The key is that the alternative solvent must possess sufficient polarity to support this charged intermediate for the reaction to proceed efficiently.
Troubleshooting Guide
Issue 1: I'm using Cyrene™ with a base (e.g., Et₃N) and my reaction mixture is turning into a dark, viscous polymer.
-
Potential Cause: Cyrene™ is known to be unstable in the presence of strong bases, leading to self-condensation or polymerization, especially at elevated temperatures over extended periods.[1][2][3]
-
Expert Solution: The key to success in Cyrene™ is to minimize the reaction time. For many SNAr reactions on activated nicotinic esters, the reaction can be completed in as little as 15 minutes at high temperatures (e.g., 150 °C).[1][2] This short duration is often insufficient for significant solvent polymerization to occur.
-
Protocol Adjustment: Monitor your reaction closely using TLC or HPLC. Aim for the shortest possible reaction time. If a longer time is needed, consider if a milder base or lower temperature could be effective, though this may require re-optimization.
-
Work-up Tip: Cyrene™ is highly water-soluble. A major advantage is that the desired product can often be precipitated in high purity by simply pouring the reaction mixture into ice-water, leaving the solvent and base in the aqueous phase.[1]
-
Issue 2: My reaction in a Deep Eutectic Solvent (DES) is sluggish, and product isolation is difficult.
-
Potential Cause 1 (Sluggish Reaction): High viscosity. Many common DES are significantly more viscous than traditional organic solvents, which can impede mass transfer and slow down reaction rates, especially if reactants are not fully dissolved or if the reaction involves solids.[4]
-
Expert Solution: Increase the reaction temperature to reduce viscosity and improve solubility. Ensure vigorous stirring to overcome mass transfer limitations. Alternatively, consider adding a small amount of a co-solvent like water, if compatible with your reaction chemistry, to lower the viscosity.[14]
-
-
Potential Cause 2 (Difficult Isolation): High polarity and low vapor pressure. The components of the DES (e.g., choline chloride, urea) are non-volatile and highly water-soluble. If your product is also polar, separating it from the DES components via standard extraction can be challenging.[4][15]
-
Expert Solution:
-
Anti-Solvent Precipitation: Add an "anti-solvent" (a solvent in which your product is insoluble but the DES is soluble), such as water, to precipitate the product.[9]
-
Liquid-Liquid Extraction: If your product has moderate polarity, you may need to perform an extensive extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). This may require a large volume of solvent.
-
Hydrophobic DES: Consider using a hydrophobic DES if your reaction chemistry allows. This can enable a two-phase system with water, simplifying the work-up.[16]
-
-
Issue 3: I am attempting a catalytic oxidation of 3-picoline, but my yields are low and I'm seeing byproducts.
-
Potential Cause: Incomplete reaction, over-oxidation, or catalyst deactivation are common issues in picoline oxidation.[17] The reaction conditions (temperature, pressure, catalyst loading, solvent) are critical and highly interdependent.
-
Expert Solution:
-
Optimize Conditions: Oxidation reactions are sensitive. As shown in the data below, increasing temperature can improve conversion but may also lead to byproduct formation like decarboxylation.[10] Systematically vary temperature, oxygen pressure, and reaction time to find the optimal balance.
-
Catalyst System: The choice of catalyst and promoter is crucial. Systems like Co(OAc)₂/NHPI with an organic bromide salt (including ionic liquids) have shown high efficiency in acetic acid.[10][18] Ensure your catalyst is fresh and handled under appropriate conditions to prevent deactivation.
-
Solvent Choice: While acetic acid is the most common solvent for these oxidations, its acidic nature can influence the reaction.[10] Attempts to replace it with other solvents like trifluoroacetic acid have resulted in lower conversion and selectivity, indicating the solvent is not just a medium but an active participant in the catalytic cycle.[10]
-
Experimental Protocols & Data
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) in Cyrene™
This protocol is adapted from an efficient synthesis of nicotinic ester derivatives.[1][2]
-
Objective: To substitute the 6-chloro position of a nicotinic ester with a phenol or thiophenol nucleophile.
-
Reagents:
-
Methyl 6-chloro-5-nitronicotinate (1.0 mmol)
-
Substituted phenol or thiophenol (1.1 mmol)
-
Triethylamine (Et₃N) (2.0 mmol)
-
Cyrene™ (3.0 mL, to make a 0.33 M solution)
-
-
Procedure:
-
Combine methyl 6-chloro-5-nitronicotinate, the appropriate phenol/thiophenol, and Cyrene™ in a sealed reaction tube equipped with a magnetic stir bar.
-
Add triethylamine to the mixture.
-
Seal the tube tightly and place it in a preheated oil bath or heating block at 150 °C.
-
Stir the reaction vigorously for 15 minutes . Monitor the reaction progress by TLC if desired.
-
After 15 minutes, remove the tube from the heat and allow it to cool to room temperature.
-
Pour the reaction mixture into a beaker containing approximately 30 mL of ice-water while stirring.
-
The desired product should precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield the pure product.
-
-
Self-Validation & Trustworthiness: This protocol's success relies on the short reaction time, which prevents solvent polymerization. The precipitation work-up is a key feature, as it often yields a product of high purity without the need for column chromatography, thus minimizing waste and improving process efficiency.[1]
Protocol 2: General Preparation of a Deep Eutectic Solvent (DES)
This protocol describes the synthesis of Reline, a common DES composed of choline chloride and urea.[19]
-
Objective: To prepare a Choline Chloride:Urea (1:2 molar ratio) DES.
-
Reagents & Materials:
-
Choline chloride (1.0 mole equivalent, e.g., 9.7 g)
-
Urea (2.0 mole equivalents, e.g., 12.0 g)
-
Glass beaker, magnetic stir bar, heating plate
-
-
Procedure:
-
Weigh the choline chloride and urea and transfer both solids into a clean, dry beaker.
-
Add a magnetic stir bar to the beaker.
-
Place the beaker on a hot plate stirrer and begin gentle stirring.
-
Heat the mixture to approximately 80 °C.
-
Continue heating and stirring. The solid mixture will gradually form a clear, colorless, homogeneous liquid. This typically takes 10-20 minutes.
-
Once all solids have dissolved, remove the beaker from the heat and allow it to cool to room temperature.
-
Store the resulting DES in a sealed container, as it is hygroscopic.
-
-
Causality: The formation of a DES occurs because the hydrogen bonding between the urea (hydrogen bond donor) and the chloride ion of choline chloride (hydrogen bond acceptor) disrupts the crystal lattice of the individual components, leading to a mixture with a significantly lower melting point than either of the starting materials.[8]
Quantitative Data: Catalytic Oxidation of 3-Picoline
The following table summarizes data from the oxidation of 3-picoline to nicotinic acid (NA) using a Co(OAc)₂/NHPI catalytic system in acetic acid (AcOH), highlighting the effect of temperature and bromide source.
| Entry | Bromide Source (1 mol%) | Temp (°C) | Time (h) | 3-Picoline Conv. (%) | NA Selectivity (%) | Ref. |
| 1 | [(C₆H₅)₃P(CH₂C₆H₅)][Br] | 170 | 4 | 62.0 | 57.0 | [10] |
| 2 | [(C₆H₅)₃P(CH₂C₆H₅)][Br] | 190 | 4 | 88.0 | 72.5 | [10] |
| 3 | [(C₆H₅)₃P(CH₂C₆H₅)][Br] | 210 | 4 | 96.0 | 77.4 | [10] |
| 4 | NaBr | 190 | 4 | 85.0 | 73.0 | [10] |
| 5 | [BMIM][Br] (Ionic Liquid) | 190 | 4 | 86.0 | 73.0 | [10] |
Data synthesized from Orlińska, B., et al. (2023). Catalysts.[10] This table demonstrates that phosphonium-based ionic liquids can perform comparably to traditional sodium bromide as a promoter in this catalytic system, offering a potentially less corrosive alternative.[10] Increasing temperature significantly boosts conversion but must be carefully controlled to maintain high selectivity.
References
-
Caputo, D., et al. (2021). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ChemistrySelect. Available at: [Link]
-
Gajda, M., et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. Molecules. Available at: [Link]
-
Rehman, M., & Shekunov, B. Y. (2001). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Zhou, J., et al. (2022). Synthesis of Niacin from 3-Cyanopyridine with Recombinant Escherichia coli Carrying afnitA Nitrilase in a Deep Eutectic Solvent System. Catalysts. Available at: [Link]
-
Caputo, D., et al. (2021). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate. Available at: [Link]
-
Caputo, D., et al. (2021). A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. Wiley Online Library. Available at: [Link]
-
Orlińska, B., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts. Available at: [Link]
-
Orlińska, B., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. Available at: [Link]
-
Verma, R. K., & Kumar, S. (2023). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. IntechOpen. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Martina, K., et al. (2016). Editorial: Green Synthesis of Heterocycles. Frontiers in Chemistry. Available at: [Link]
-
Suthar, K., et al. (2024). Natural Deep Eutectic Solvents in Extraction Science: Progress, Challenges, and Future Prospects. ResearchGate. Available at: [Link]
-
Gajda, M., et al. (2023). The Application of Green Solvents in the Synthesis of S-Heterocyclic Compounds—A Review. ResearchGate. Available at: [Link]
-
Wilson, K. L. (2018). Expanding the use of cyrene as a solvent for sustainable organic synthesis. University of Northern Iowa, ScholarWorks. Available at: [Link]
-
Ismalaj, E., et al. (2014). Improved 2-pyridyl reductive homocoupling reaction using biorenewable solvent Cyrene™ (dihydrolevoglucosenone). RSC Advances. Available at: [Link]
-
Jeremic, S., et al. (2022). Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions. Molecules. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials. Available at: [Link]
-
Rehman, M., & Shekunov, B. Y. (2001). Solubility and precipitation of nicotinic acid in supercritical carbon dioxide. PubMed. Available at: [Link]
-
Castro-Muñoz, R., et al. (2022). Challenges and Possibilities of Deep Eutectic Solvent-Based Membranes. ResearchGate. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Future Medicinal Chemistry. Available at: [Link]
-
Gouveia, T. I. A., et al. (2022). Challenges and Possibilities of Deep Eutectic Solvent-Based Membranes. SciSpace. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution (NAS). Master Organic Chemistry. Available at: [Link]
-
AL-Abodi, A. K. A., et al. (2011). Synthesis of new nicotinic acid derivatives and studyiny their effects on cho hinesteeas enzywr activity. Journal of Al-Nahrain University. Available at: [Link]
-
Lomazzi, M., et al. (2023). Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials. Molecules. Available at: [Link]
-
Matuszek, K., et al. (2022). Application of deep eutectic solvents in protein extraction and purification. Frontiers in Chemistry. Available at: [Link]
-
Brevini, T., et al. (2022). Cyrene: a bio-based novel and sustainable solvent for organic synthesis. Green Chemistry. Available at: [Link]
-
Forsyth, S., et al. (2018). Aromatic heterocyclic anion based ionic liquids and electrolytes. DiVA portal. Available at: [Link]
-
Kumar, P., et al. (2016). Nicotine-based Surface Active Ionic Liquids: Synthesis, Self-assembly and Cytotoxicity Studies. ResearchGate. Available at: [Link]
-
Sherwood, J., et al. (2018). Bio-available Solvent Cyrene: Synthesis, Derivatization, and Applications. Chemistry – A European Journal. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information. Available at: [Link]
-
Lisicki, D., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]
-
Rehman, M., & Shekunov, B. Y. (2001). Solubility and Precipitation of Nicotinic Acid in Supercritical Carbon Dioxide. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
- U.S. Patent (1998). Process for the preparation of nicotinic acids. Google Patents.
-
Zhang, Z., et al. (2024). Experimental setup of Supercritical Carbon Dioxide Extraction... ResearchGate. Available at: [Link]
-
Unknown (n.d.). (PDF) Synthesis of nicotinic acid. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2018). Optimizing deep eutectic solvents to extract nicotine by response surface methodology. ResearchGate. Available at: [Link]
-
Unknown (n.d.). Lab Protocol For Synthesizing A Deep Eutectic Solvent. Scribd. Available at: [Link]
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Technical Support Center: Navigating the Workup of Methyl 5-bromo-6-hydroxynicotinate
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet critical challenge: preventing the decomposition of Methyl 5-bromo-6-hydroxynicotinate during experimental workup. The inherent reactivity of the hydroxypyridine scaffold, coupled with the presence of a labile methyl ester, presents a unique set of stability challenges. This document offers a structured, question-and-answer-based approach to diagnose and resolve these issues, ensuring the integrity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a brownish, impure solid instead of the expected beige solid. What is likely happening?
A1: A brown discoloration is a common indicator of oxidation. The 6-hydroxy group on the pyridine ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions, especially under basic or neutral conditions. This process can lead to the formation of colored byproducts.
Q2: I'm observing a significant loss of my product during aqueous workup and extraction. Why is this occurring?
A2: This issue likely stems from two potential problems: hydrolysis of the methyl ester or the amphoteric nature of the compound. The ester is susceptible to hydrolysis under both acidic and basic conditions, converting your product into the more water-soluble 5-bromo-6-hydroxynicotinic acid, which would then be lost to the aqueous phase. Additionally, the hydroxypyridine moiety can be deprotonated under basic conditions, forming a phenoxide-like salt that is also highly water-soluble.
Q3: My NMR analysis shows the presence of the carboxylic acid and starting material, even after purification. What's the root cause?
A3: The presence of the corresponding carboxylic acid is a clear sign of ester hydrolysis.[1][2] This can occur if the pH of your workup is not carefully controlled. The presence of unreacted starting material suggests an incomplete reaction, but if you are confident in your reaction monitoring, it is possible that some of the product is decomposing back to a starting material-like species, although this is less common than hydrolysis or oxidation.
Troubleshooting Guides: A Deeper Dive
This section provides detailed, actionable solutions to the challenges outlined above. The key to a successful workup is a multi-faceted approach that addresses pH control, minimizes exposure to oxidative conditions, and employs appropriate purification techniques.
Issue 1: Product Discoloration and Oxidation
Symptom: The isolated product is brown or dark-colored, and TLC/LC-MS analysis shows multiple, often colored, impurities.
Root Cause Analysis: The electron-rich hydroxypyridine ring is prone to oxidation. This process is often catalyzed by trace metals and exposure to atmospheric oxygen. The reaction is typically more pronounced at higher pH values.
Solutions:
-
Inert Atmosphere: Conduct the workup and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Antioxidants: The addition of a small amount of an antioxidant to the workup solvents can be highly effective.[3][4]
-
Protocol: Add a few crystals of butylated hydroxytoluene (BHT) or a small amount of sodium sulfite to your extraction solvents.
-
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the aqueous phase can sequester metal ions.
-
Light Protection: Protect the reaction and workup from direct light by wrapping the glassware in aluminum foil.
| Antioxidant | Typical Concentration | Solvent Compatibility |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic Solvents |
| Sodium Sulfite | 0.1 - 0.5% (w/v) | Aqueous Solutions |
| Ascorbic Acid | 0.1 - 0.5% (w/v) | Aqueous Solutions |
Issue 2: Low Yields and Solubility Problems During Extraction
Symptom: A significant portion of the product is lost during aqueous extraction, as confirmed by analysis of the aqueous layer.
Root Cause Analysis: The primary culprits are ester hydrolysis and the formation of water-soluble salts at inappropriate pH levels.
Solutions:
-
Strict pH Control: The pH of the aqueous phase during workup is critical. A slightly acidic pH (around 4-5) is often optimal. This protonates the pyridine nitrogen, but is not acidic enough to cause significant ester hydrolysis.
-
Protocol: Use a buffered aqueous solution, such as a citrate or acetate buffer, for the initial wash instead of plain water or strong acids/bases.
-
-
Temperature Management: Perform extractions at low temperatures (0-5 °C) to slow down the rate of potential hydrolysis.
-
Solvent Choice: Use a sufficiently polar organic solvent for extraction to ensure good partitioning of the product. Ethyl acetate is a common choice, but for more polar compounds, a mixture including dichloromethane might be necessary.
Caption: Recommended workup workflow for this compound.
Issue 3: Product Decomposition During Purification
Symptom: The product appears clean after workup but degrades during column chromatography on silica gel.
Root Cause Analysis: The acidic nature of standard silica gel can promote hydrolysis of the methyl ester. The polar nature of the hydroxypyridine can also lead to strong adsorption and tailing on the column, increasing the residence time and opportunity for degradation.
Solutions:
-
Neutralized Silica Gel: Use silica gel that has been pre-treated with a base, such as triethylamine.
-
Protocol: Prepare a slurry of silica gel in the desired eluent and add 1-2% (v/v) of triethylamine. Stir for 15-30 minutes before packing the column.
-
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral) or Florisil.
-
Rapid Chromatography: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase. Use a slightly more polar eluent system than you might otherwise choose to expedite elution.
Advanced Strategies for Stubborn Cases
Q4: I've tried all the above, but I'm still seeing decomposition. Are there any other options?
A4: In particularly challenging cases, a derivatization strategy can be employed. By temporarily protecting the reactive hydroxyl group, you can often simplify the purification process.
-
Protection-Deprotection Sequence: A common approach is to protect the hydroxyl group as a more stable ether (e.g., a benzyl or silyl ether) before purification. After the ester is purified, the protecting group can be removed under conditions that do not affect the rest of the molecule. This adds steps to the synthesis but can significantly improve the final yield and purity.
Caption: Comparison of a standard versus a protection-based purification strategy.
By carefully considering the inherent chemical properties of this compound and implementing these targeted strategies, researchers can significantly improve the outcome of their workup and purification, leading to higher yields and purer compounds.
References
-
PubChem. Methyl Nicotinate. National Center for Biotechnology Information. [Link]
- Murray, A., & Williams, D. L. (1958). A method for the degradation of radioactive nicotinic acid. Journal of the American Chemical Society, 80(15), 4022-4025.
-
Patsnap Eureka. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water. [Link]
- Google Patents.
- Gawande, M. B., & Rathi, A. K. (2022).
-
Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2021). Electronic Supplementary Information. [Link]
- Organic Syntheses. (1983). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Organic Syntheses, 62, 140.
- Dolgikh, V. T. (1991). [The antioxidant hydroxypyridine-6 as an agent to prevent postresuscitation heart damage]. Patologicheskaia fiziologiia i eksperimental'naia terapiia, (4), 31–33.
- Zamora, R., Gómez-Caravaca, A. M., & Hidalgo, F. J. (2020). Formation of 3-hydroxypyridines by lipid oxidation products in the presence of ammonia and ammonia-producing compounds. Food chemistry, 328, 127100.
- Google Patents.
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with Bromopyridines
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming common challenges in palladium-catalyzed cross-coupling reactions involving bromopyridine substrates. The inherent electronic properties of the pyridine ring, particularly the coordinating nitrogen atom, often present unique hurdles. This resource will equip you with the knowledge to navigate these challenges effectively.
General Troubleshooting for Bromopyridine Cross-Coupling Reactions
Many issues in cross-coupling reactions are universal, regardless of the specific reaction type. Before diving into reaction-specific problems, consider these general points:
Issue: Low or No Product Yield
Low or no conversion of your starting material is a frequent problem. A systematic approach is the most effective way to identify the root cause.[1]
-
Reagent Quality: Ensure all your reagents, especially the bromopyridine, coupling partner (e.g., boronic acid, amine, alkyne), solvent, and base are of high purity and anhydrous where required.[1][2] Moisture and oxygen can severely hamper the reaction by deactivating the catalyst.[1][3] Solvents should be freshly distilled or from a reliable commercial source.[1]
-
Catalyst Activity: The choice of palladium precursor and ligand is critical.[2][3] Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species.[1][4] If this activation is inefficient, the catalytic cycle will not proceed effectively.[1] Consider using a pre-activated Pd(0) source or a more efficient precatalyst system.[1][5] The ligand plays a crucial role in stabilizing the catalyst and influencing its reactivity.[1][3][6]
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[2][7] Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[2][5]
Issue: Formation of Side Products
The appearance of unexpected products can complicate purification and reduce the yield of your desired compound.
-
Hydrodehalogenation: The replacement of the bromine atom with hydrogen is a common side reaction, leading to the formation of the corresponding pyridine.[2] This can be caused by hydride sources in the reaction mixture, such as impurities in the solvent or reagents.[2]
-
Homocoupling: Dimerization of the starting materials, particularly the coupling partner (e.g., boronic acid), can also occur.[7]
Suzuki-Miyaura Coupling of Bromopyridines
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[8] However, the coupling of bromopyridines can be challenging due to the electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen.[2]
FAQs for Suzuki-Miyaura Coupling
Q1: Why is my Suzuki-Miyaura reaction with a bromopyridine not working?
A1: Several factors can contribute to a failed Suzuki-Miyaura reaction with bromopyridines. The primary suspects are often related to catalyst deactivation and suboptimal reaction conditions. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species.[2][3] Additionally, the choice of base and solvent system is crucial for a successful outcome.[8][9]
Q2: What is the best palladium catalyst and ligand for coupling with bromopyridines?
A2: There is no single "best" catalyst system, as the optimal choice depends on the specific bromopyridine isomer and the coupling partner. However, for electron-rich bromopyridines, bulky, electron-rich phosphine ligands are often beneficial.[3] For electron-deficient bromopyridines, different ligand systems may be required. N-Heterocyclic carbenes (NHCs) have also emerged as effective ligands due to their strong electron-donating ability and steric bulk, which can help stabilize the active Pd(0) catalyst.[8]
Q3: How do I choose the right base for my Suzuki-Miyaura reaction?
A3: The base plays multiple roles in the Suzuki-Miyaura reaction, including the activation of the boronic acid and facilitation of the transmetalation step.[8][10] For bromopyridine couplings, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu to minimize side reactions like hydrodehalogenation.[2] The choice of base can also influence the reaction selectivity when multiple reactive sites are present.
Troubleshooting Guide for Suzuki-Miyaura Coupling
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst system. | Screen different palladium precursors (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos, RuPhos).[2] |
| Suboptimal reaction conditions. | Optimize the reaction temperature, as many Suzuki couplings require heating.[3] Also, consider screening different solvents or solvent mixtures (e.g., dioxane/water, toluene/water).[3][8] | |
| Significant Debromination | Presence of hydride sources. | Use high-purity, anhydrous solvents and reagents.[2] |
| Inappropriate base. | Switch to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[2] | |
| Protodeboronation of Boronic Acid | Presence of water or acidic protons. | Use anhydrous solvents and ensure the base is dry. Consider using a boronic ester (e.g., pinacol ester) which can be more stable.[5] |
Experimental Workflow: Suzuki-Miyaura Coupling of 3-Bromopyridine
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination of Bromopyridines
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[11] When applied to bromopyridines, challenges can arise from catalyst inhibition and the need for carefully selected reaction conditions.[2]
FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination of a bromopyridine is sluggish. What can I do?
A1: A slow or stalled reaction is often due to catalyst inhibition by the pyridine nitrogen.[2] To overcome this, screening of bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos is highly recommended.[2][7] These ligands can promote the desired catalytic cycle and prevent catalyst deactivation.[2] Using palladium pre-catalysts can also lead to more consistent and active catalytic systems.[7]
Q2: What is the best base for the Buchwald-Hartwig amination of bromopyridines?
A2: The choice of base is critical. Strong, non-nucleophilic bases are typically required to facilitate the deprotonation of the amine.[7] Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[7][12] The base must be anhydrous, as water can deactivate the catalyst.[7]
Troubleshooting Guide for Buchwald-Hartwig Amination
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Poor catalyst/ligand selection. | Screen different phosphine ligands (e.g., XPhos, RuPhos, SPhos) and consider using a palladium pre-catalyst.[7] |
| Incorrect base. | Switch to a stronger, non-nucleophilic base like LiHMDS or K₃PO₄ and ensure it is anhydrous.[7] | |
| Suboptimal reaction conditions. | Increase the reaction temperature in 10-20 °C increments and/or extend the reaction time.[7] | |
| Significant Side Products | Hydrodehalogenation. | Ensure a robust inert atmosphere and use high-purity reagents.[7] |
General Catalytic Cycle for Buchwald-Hartwig Amination
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Validation & Comparative
A-Comparative-Guide-to-the-Reactivity-of-Methyl-5-bromo-6-hydroxynicotinate-and-its-Chloro-Analog
A Technical Guide for Medicinal and Process Chemists
In the landscape of heterocyclic chemistry, halogenated pyridines serve as pivotal building blocks for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science. Among these, Methyl 5-bromo-6-hydroxynicotinate and its chlorine-containing counterpart, Methyl 5-chloro-6-hydroxynicotinate, are particularly valuable intermediates. The choice between a bromo or chloro substituent is often a critical decision in a synthetic campaign, directly influencing reaction efficiency, catalyst selection, and overall cost-effectiveness.
This guide provides an in-depth comparison of the reactivity of these two analogs, drawing upon fundamental principles of organic chemistry and supported by experimental evidence. We will explore how the subtle yet significant differences between a carbon-bromine (C-Br) and a carbon-chlorine (C-Cl) bond dictate the synthetic utility of each compound.
Physicochemical and Spectroscopic Properties: A Baseline Comparison
Before delving into reactivity, it is essential to understand the fundamental properties of each molecule. These characteristics can influence solubility, purification, and analytical characterization.
| Property | This compound | Methyl 5-chloro-6-hydroxynicotinate |
| Molecular Formula | C₇H₆BrNO₃[1] | C₇H₆ClNO₃[2] |
| Molecular Weight | 232.03 g/mol [1] | 187.58 g/mol [3] |
| CAS Number | 381247-99-0 | 1214365-99-7[4] |
| Appearance | Beige solid | Solid |
| Storage | Room temperature | Ambient Storage |
Note: Data is compiled from publicly available databases and supplier information.[1][2][3][4] Physical properties like melting point and solubility can vary between suppliers and based on purity.
Spectroscopically, while both compounds will show characteristic peaks for the pyridine ring, ester, and hydroxyl groups, slight differences in chemical shifts in ¹H and ¹³C NMR can be expected due to the different inductive effects of bromine and chlorine.
dot graph "Structural_Comparison" { layout=neato; node [shape=none, margin=0]; edge [style=invis];
} dot Caption: Chemical structures of the bromo and chloro analogs.
Core Reactivity Comparison: The Halogen Makes the Difference
The primary distinction in reactivity between the bromo and chloro analogs lies in the properties of the carbon-halogen bond. This difference is most pronounced in two major classes of reactions crucial for drug development: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
This class of reactions is arguably the most significant area where the choice between bromine and chlorine has major consequences. These reactions are fundamental to forming new carbon-carbon and carbon-nitrogen bonds.
Mechanism Insight: The Critical Step
The catalytic cycle for most palladium-catalyzed cross-couplings begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[5][6][7] The rate of this step is highly dependent on the C-X bond energy and polarity.
dot graph "Catalytic_Cycle" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Generalized catalytic cycle for Pd-cross-coupling reactions.
Reactivity Trend:
The generally accepted reactivity order for aryl halides in oxidative addition is: I > OTf > Br >> Cl [6]
-
This compound (The More Reactive Partner): The C-Br bond is weaker and more polarizable than the C-Cl bond. This makes it significantly more susceptible to oxidative addition by a Pd(0) catalyst. Consequently, Suzuki, Buchwald-Hartwig, and other cross-coupling reactions typically proceed under milder conditions (lower temperatures, lower catalyst loadings, less specialized ligands) with the bromo analog.[8]
-
Methyl 5-chloro-6-hydroxynicotinate (The More Robust Partner): The C-Cl bond is stronger, and aryl chlorides are generally less reactive.[8][9] To achieve efficient coupling, more forcing conditions are often required. This usually involves:
-
More Electron-Rich, Bulky Ligands: Ligands like those developed by Buchwald (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often necessary to promote the oxidative addition of the less reactive C-Cl bond.[8][9][10]
-
Higher Temperatures: Increased thermal energy is needed to overcome the higher activation barrier of C-Cl bond cleavage.
-
Higher Catalyst Loadings: A greater concentration of the active catalyst may be needed to achieve a reasonable reaction rate.
-
Practical Implications:
-
For early-stage discovery chemistry , where rapid analog synthesis is key, the bromo derivative is often preferred for its higher reactivity and broader compatibility with standard coupling conditions.
-
For process development and scale-up , the chloro analog can be advantageous. Aryl chlorides are often significantly cheaper and more readily available than their bromo counterparts. The additional cost of more sophisticated ligands and harsher conditions can sometimes be offset by the lower starting material cost, a critical factor in large-scale manufacturing.[11]
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are another cornerstone of heterocyclic chemistry, allowing for the direct displacement of a halide by a nucleophile.
Mechanism Insight: The Meisenheimer Complex
The SNAr mechanism involves a two-step addition-elimination process. First, the nucleophile attacks the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[12] The rate-determining step is typically this initial attack. In the second step, the leaving group is expelled, and aromaticity is restored.
dot graph "SNAr_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} dot Caption: Logical workflow of an SNAr reaction.
Reactivity Trend:
For SNAr, the reactivity of the leaving group is often inverted compared to SN2 reactions. The rate is primarily governed by the ability of the halogen to activate the ring for nucleophilic attack through its inductive electron-withdrawing effect, rather than its ability to leave.[13]
The typical reactivity order for leaving groups in SNAr is: F > Cl ≈ Br > I [12][13][14]
-
This compound vs. Methyl 5-chloro-6-hydroxynicotinate: In the context of SNAr, the reactivity of the bromo and chloro analogs is often very similar.[14][15] Chlorine is more electronegative than bromine, which slightly increases the electrophilicity of the carbon atom it's attached to, potentially accelerating the initial nucleophilic attack. However, the C-Br bond is weaker, making bromide a slightly better leaving group in the second step. These two opposing effects often cancel each other out, leading to comparable reactivity under many SNAr conditions.[14]
Practical Implications:
-
When planning an SNAr reaction, the choice between the bromo and chloro analog is less critical than for cross-coupling. The decision can be based on other factors like cost and availability.
-
The success of an SNAr reaction on these substrates is more heavily influenced by the position of the halogen relative to the ring nitrogen and other electron-withdrawing groups, and the strength of the nucleophile used.[13][16] The presence of the electron-withdrawing ester group and the ring nitrogen activates the 5-position for nucleophilic attack.
Experimental Protocols: A Representative Example
To illustrate the practical differences, here are representative, literature-inspired protocols for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki Coupling of this compound (Milder Conditions)
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 eq).
-
Solvent and Degassing: Add a solvent mixture, such as dioxane/water (4:1). Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of Methyl 5-chloro-6-hydroxynicotinate (More Forcing Conditions)
-
Reaction Setup: To a flame-dried Schlenk flask, add Methyl 5-chloro-6-hydroxynicotinate (1.0 eq), the desired arylboronic acid (1.5 eq), and a stronger base such as potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add a more active catalyst system, such as a pre-formed palladium catalyst or a combination of a palladium source like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq) and a specialized bulky phosphine ligand like SPhos (0.06 eq).
-
Solvent and Degassing: Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane. Degas the mixture thoroughly.
-
Reaction: Heat the reaction mixture to a higher temperature, typically 100-110 °C, and monitor by TLC or LC-MS. Note that reaction times may be longer compared to the bromo analog.
-
Work-up: Follow the same work-up and purification procedure as described in Protocol 1.
Conclusion and Recommendations
The choice between this compound and its chloro analog is a strategic decision that should be guided by the specific reaction chemistry and the overall goals of the synthesis.
-
For Versatility and Mild Conditions (Discovery Phase): The bromo analog is the superior choice for palladium-catalyzed cross-coupling reactions. Its higher reactivity allows for the use of milder conditions, a wider range of standard catalysts, and generally faster reaction times, making it ideal for rapidly exploring chemical space.
-
For Cost-Effectiveness and Process Scale-Up (Development Phase): The chloro analog becomes a highly attractive option when cost is a primary driver. While it necessitates more specialized and often more expensive catalyst systems and more forcing conditions for cross-coupling, the significantly lower bulk cost of the starting material can make it the more economically viable choice for large-scale production.
-
For SNAr Reactions: The reactivity of both analogs is largely comparable. The decision should be based on cost, availability, and the specific nucleophile being used.
By understanding the fundamental principles that govern the reactivity of the C-Br versus the C-Cl bond, researchers can make informed decisions, optimizing their synthetic routes for efficiency, cost, and success.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Umemoto, K., & Umemoto, K. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Retrieved from [Link]
-
YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-6-hydroxynicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]
-
Luo, Q.-L., Tan, J.-P., Li, Z.-F., Nan, W.-H., & Xiao, D.-R. (2020). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 85(15), 9687–9696. Retrieved from [Link]
-
Umemoto, K., & Umemoto, K. (2012). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 10(30), 5945-5954. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 6-chloro-5-hydroxynicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, H. M., Chiu, C.-F., & Liu, C.-Y. (2000). Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System. Organic Letters, 2(18), 2873–2875. Retrieved from [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Access to Some C5-Cyclised 2-Pyrones and 2-Pyridones via Direct Arylation; Retention of Chloride as a Synthetic Handle. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
YouTube. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
YouTube. (2023, August 3). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. Retrieved from [Link]
-
Gapski, G. R., Whiteley, J. M., & Huennekens, F. M. (1971). Hydroxylated derivatives of 5-methyl-5,6,7,8-tetrahydrofolate. Biochemistry, 10(15), 2930–2934. Retrieved from [Link]
-
PubMed. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]
- CoLab. (n.d.). [6S]-5-Methyltetrahydrofolate is at least as effective as folic acid in preventing a decline in blood folate concentrations during lactation.
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- 3. Methyl 6-chloro-5-hydroxynicotinate | C7H6ClNO3 | CID 46941479 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Comparative Guide to the Synthesis of Methyl 5-bromo-6-hydroxynicotinate: An Evaluation of Alternative Routes
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. Methyl 5-bromo-6-hydroxynicotinate, a valuable building block in medicinal chemistry, is no exception. This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering a critical analysis of their respective methodologies, performance, and practical considerations. The insights presented herein are grounded in established chemical principles and supported by experimental data to aid researchers in making informed decisions for their synthetic strategies.
Introduction: The Significance of this compound
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its substituted pyridine core is a common motif in pharmacologically relevant compounds. The strategic placement of the bromine atom, hydroxyl group, and methyl ester functionality allows for diverse downstream chemical modifications, making it a versatile scaffold for library synthesis and lead optimization in drug discovery programs. The pursuit of efficient and scalable synthetic routes to this intermediate is therefore a topic of significant interest.
Route 1: The Two-Step Approach - Bromination Followed by Fischer Esterification
This classical and widely employed route involves a two-step sequence: the bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid, followed by a Fischer esterification to afford the desired methyl ester.
Step 1: Bromination of 6-hydroxynicotinic acid
The initial step focuses on the regioselective bromination of the pyridine ring. The electron-donating nature of the hydroxyl group at the 6-position directs the electrophilic substitution to the 5-position.
Experimental Protocol:
A suspension of 6-hydroxynicotinic acid (8 g, 57.6 mmol) in water (30 mL) is cooled in an ice bath. To this stirred suspension, bromine (4.2 mL, 81.4 mmol) is added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum to yield 5-bromo-6-hydroxynicotinic acid. This protocol has been reported to achieve a high yield of 97%.[1][2]
Causality Behind Experimental Choices:
-
Aqueous Media: The use of water as a solvent is both environmentally benign and effective for this reaction. The starting material is a suspension, and the product precipitates out upon formation, simplifying isolation.
-
Ice Bath Cooling: The initial cooling is crucial to control the exothermic nature of the bromination reaction and to minimize the formation of potential byproducts.
-
Slow Addition of Bromine: Dropwise addition of bromine ensures a controlled reaction rate and prevents localized overheating.
-
Stirring at Room Temperature: Allowing the reaction to proceed for 24 hours at room temperature ensures the completion of the bromination.
Step 2: Fischer Esterification of 5-bromo-6-hydroxynicotinic acid
The second step involves the acid-catalyzed esterification of the carboxylic acid with methanol. This equilibrium-driven reaction is a cornerstone of organic synthesis.
Experimental Protocol:
To a suspension of 5-bromo-6-hydroxynicotinic acid (10 g, 45.8 mmol) in methanol (150 mL), concentrated sulfuric acid (2.5 mL) is cautiously added. The mixture is then heated at reflux for 18 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound. A similar procedure for the synthesis of the corresponding ethyl ester reports a yield of 91%.
Causality Behind Experimental Choices:
-
Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the equilibrium towards the formation of the ester product, in accordance with Le Châtelier's principle.
-
Sulfuric Acid Catalyst: Concentrated sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent increases the reaction rate, allowing the equilibrium to be reached more quickly.
-
Work-up Procedure: The neutralization step removes the acid catalyst, and the extraction isolates the desired ester from the aqueous phase.
Route 2: Direct Methylation Using a Methylating Agent
An alternative approach to the final esterification step involves the use of a methylating agent, such as methyl iodide, in the presence of a base. This method avoids the need for strongly acidic conditions and can sometimes offer advantages in terms of reaction time and temperature.
Experimental Protocol:
5-bromo-6-hydroxynicotinic acid (5 g, 22.9 mmol) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF, 50 mL). A base, for example, potassium carbonate (4.7 g, 34.4 mmol), is added to the solution, and the mixture is stirred at room temperature for 30 minutes to form the carboxylate salt. Methyl iodide (1.7 mL, 27.5 mmol) is then added, and the reaction is stirred at room temperature for 12-16 hours. The reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield this compound.
Causality Behind Experimental Choices:
-
Base: The base deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion, which readily attacks the electrophilic methyl group of the methylating agent.
-
Polar Aprotic Solvent: DMF is a suitable solvent as it dissolves the reactants and facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophilic anion.
-
Methyl Iodide: Methyl iodide is a highly reactive methylating agent, ensuring an efficient reaction. However, it is also toxic and a suspected carcinogen, requiring careful handling.
Performance Comparison: A Head-to-Head Analysis
| Parameter | Route 1: Bromination + Fischer Esterification | Route 2: Bromination + Direct Methylation |
| Overall Yield | High (potentially around 88% based on reported yields) | Moderate to High (yields can be variable) |
| Reagents | Bromine, 6-hydroxynicotinic acid, Methanol, Sulfuric Acid | Bromine, 6-hydroxynicotinic acid, Methyl Iodide, Base (e.g., K2CO3), DMF |
| Reaction Conditions | Step 1: 0°C to RT; Step 2: Reflux (approx. 65°C) | Step 1: 0°C to RT; Step 2: Room Temperature |
| Reaction Time | Step 1: 24 hours; Step 2: 18 hours | Step 1: 24 hours; Step 2: 12-16 hours |
| Safety Considerations | Use of corrosive bromine and concentrated sulfuric acid. | Use of toxic and carcinogenic methyl iodide. |
| Scalability | Well-established and generally scalable. | Scalability may require careful optimization due to the cost and hazards of methyl iodide. |
| Byproducts | Water in the esterification step. | Iodide salts. |
| Purification | Aqueous workup and extraction. | Aqueous workup and extraction. |
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic strategies, the following diagrams illustrate the workflows.
Caption: Route 1: Two-step synthesis via bromination and Fischer esterification.
Caption: Route 2: Two-step synthesis via bromination and direct methylation.
Conclusion and Recommendations
Both synthetic routes presented offer viable pathways to this compound.
Route 1 (Fischer Esterification) is a robust and well-understood method that utilizes readily available and relatively inexpensive reagents. Its primary drawbacks are the long reaction times and the use of a strong acid catalyst, which may not be suitable for substrates with acid-sensitive functional groups. However, its high reported yields and scalability make it an attractive option for large-scale synthesis.
Route 2 (Direct Methylation) provides a milder alternative to Fischer esterification, avoiding the need for high temperatures and strong acids. The reaction times can be shorter. The main disadvantage is the use of methyl iodide, which is toxic, volatile, and more expensive than methanol and sulfuric acid. This route may be preferable for small-scale synthesis or for substrates that are incompatible with acidic conditions.
Ultimately, the choice of synthetic route will depend on the specific requirements of the researcher, including the scale of the synthesis, the availability and cost of reagents, safety considerations, and the chemical compatibility of the starting materials. For large-scale production where cost and safety are primary concerns, the Fischer esterification route is likely the more practical choice. For smaller-scale applications or with sensitive substrates, direct methylation offers a valuable alternative.
References
-
OperaChem. Fischer Esterification-Typical Procedures. [Link]
-
ResearchGate. Has anybody have any troubles with yields for the methylation of a carboxylic acids using base and MeI?. [Link]
Sources
A Researcher's Guide to Unlocking the Biological Potential of Methyl 5-bromo-6-hydroxynicotinate Derivatives
A Comparative Analysis Framework for Anticancer and Antimicrobial Activity
In the dynamic landscape of drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, nicotinic acid and its derivatives have garnered significant attention due to their diverse biological activities. This guide focuses on a specific, promising subclass: Methyl 5-bromo-6-hydroxynicotinate derivatives. While extensive comparative data for this particular family of compounds is still emerging, this document serves as a comprehensive framework for researchers. It outlines the rationale for their investigation, provides detailed protocols for evaluating their potential anticancer and antimicrobial properties, and discusses the anticipated structure-activity relationships based on analogous compounds.
The core structure, this compound, presents several key features for medicinal chemistry exploration. The bromine atom at the 5-position can influence the compound's lipophilicity and electronic properties, potentially enhancing membrane permeability and interaction with biological targets. The hydroxyl group at the 6-position and the methyl ester at the 3-position offer sites for further chemical modification, allowing for the generation of a diverse library of derivatives with varied physicochemical properties.
Comparative Biological Activity: A Forward Look
Although specific IC50 (for anticancer activity) and MIC (for antimicrobial activity) values for a wide range of this compound derivatives are not yet extensively published in peer-reviewed literature, we can extrapolate potential activities based on studies of related nicotinic acid and brominated heterocyclic compounds.
Anticipated Anticancer Activity
Nicotinic acid derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. For instance, some nicotinic acid analogs have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is essential for tumor growth and metastasis. The introduction of a bromine atom can further enhance cytotoxic potential. Halogenated benzofuran derivatives, for example, have shown that the presence of bromine can lead to stronger pro-oxidative and pro-apoptotic properties compared to chlorinated analogs.
Researchers investigating this compound derivatives should therefore anticipate a range of cytotoxic potencies depending on the nature and position of further substitutions. It is plausible that derivatives with enhanced lipophilicity or specific electronic properties will exhibit greater efficacy.
Anticipated Antimicrobial Activity
The pyridine nucleus is a well-established pharmacophore in antimicrobial drug discovery. Nicotinamide derivatives, for instance, have shown potent antifungal activity by disrupting the fungal cell wall. Similarly, various synthetic nicotinic acid derivatives have been evaluated for their in vitro antibacterial and antifungal activities, with some showing significant efficacy. The presence of a bromine atom in a heterocyclic structure has also been correlated with antimicrobial properties. Therefore, it is reasonable to hypothesize that this compound derivatives will exhibit antimicrobial activity, with the specific spectrum and potency being dependent on the appended functional groups.
To facilitate a systematic comparison, researchers can utilize the following data tables to record their experimental findings.
Table 1: Comparative Anticancer Cytotoxicity (IC50, µM) of this compound Derivatives
| Derivative | Cell Line 1 (e.g., MCF-7) | Cell Line 2 (e.g., A549) | Cell Line 3 (e.g., HCT116) | Normal Cell Line (e.g., HEK293) | Selectivity Index (SI)* |
| Parent Compound | |||||
| Derivative 1 | |||||
| Derivative 2 | |||||
| Positive Control |
*Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of this compound Derivatives
| Derivative | Gram-positive Bacteria (e.g., S. aureus) | Gram-negative Bacteria (e.g., E. coli) | Fungal Strain (e.g., C. albicans) |
| Parent Compound | |||
| Derivative 1 | |||
| Derivative 2 | |||
| Positive Control |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the generation of robust and comparable data, the following standardized protocols for assessing in vitro cytotoxicity and antimicrobial activity are recommended.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.[1][2]
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Workflow for In Vitro Cytotoxicity Testing
Caption: General workflow for assessing the in vitro cytotoxicity of novel compounds.
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Principle: A standardized suspension of microorganisms is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a defined incubation period.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound derivatives in the broth medium.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Structure-Activity Relationship (SAR): Guiding Principles
The biological activity of this compound derivatives will be intrinsically linked to their chemical structure. While specific SAR studies on this class of compounds are pending, general principles from related molecules can guide the design of new derivatives with enhanced potency and selectivity.
-
Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for drug efficacy. Modifications that alter the octanol-water partition coefficient (logP) can significantly impact cell membrane permeability and target engagement. The bromine atom already contributes to lipophilicity. Further modifications at the hydroxyl or ester groups should be considered to fine-tune this property.
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents can influence the reactivity and binding affinity of the molecule. The pyridine ring is electron-deficient, and the nature of substituents can modulate this property, potentially affecting interactions with biological macromolecules.
-
Steric Factors: The size and shape of the derivatives will dictate their ability to fit into the binding pockets of target proteins. Bulky substituents may enhance binding through increased van der Waals interactions but can also lead to steric hindrance.
Logical Relationship of SAR
Caption: The relationship between chemical structure and biological activity.
Conclusion
The exploration of this compound derivatives represents a promising avenue in the quest for novel anticancer and antimicrobial agents. This guide provides a foundational framework for researchers to systematically synthesize, evaluate, and compare the biological activities of these compounds. By adhering to standardized protocols and considering the principles of structure-activity relationships, the scientific community can collectively unlock the therapeutic potential of this intriguing class of molecules. The provided tables and workflows are intended to be dynamic tools, to be populated with experimental data as it is generated, thereby building a comprehensive understanding of this promising chemical space.
References
A Comparative Spectroscopic Analysis of Synthesized vs. Commercial Methyl 5-bromo-6-hydroxynicotinate: A Guide to Quality Control
Introduction
Methyl 5-bromo-6-hydroxynicotinate is a vital heterocyclic building block in medicinal chemistry and materials science. Its pyridine core, substituted with bromo, hydroxyl, and methyl ester functionalities, makes it a versatile precursor for synthesizing a wide range of more complex molecular targets. As with any chemical reagent, the purity and structural integrity of this compound are paramount to ensure the reliability and reproducibility of downstream applications.
This guide provides an in-depth comparative analysis of a laboratory-synthesized batch of this compound against a high-purity commercial reference standard. Through a detailed examination of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, we will illustrate the process of structural verification and impurity identification. This guide is intended for researchers, chemists, and quality control professionals who rely on precise analytical data to validate the quality of their chemical reagents.
Methodologies: Synthesis and Spectroscopic Analysis
A robust analytical comparison begins with a clear understanding of the material's origin and the methods used for its characterization.
Hypothetical Synthesis Route
The "synthesized" sample is assumed to be prepared via a common two-step process. First, 6-hydroxynicotinic acid is brominated using bromine in an aqueous medium to yield 5-bromo-6-hydroxynicotinic acid[1]. Subsequently, this intermediate undergoes Fischer esterification with methanol and a catalytic amount of sulfuric acid to produce the final product, this compound[2]. This synthetic context is crucial as it informs the potential impurities we might expect, such as unreacted starting materials, byproducts, or residual solvents from workup and purification.
Spectroscopic Analysis Protocols
All spectra for both the commercial standard and the synthesized sample were acquired under identical conditions to ensure a valid comparison.
-
Nuclear Magnetic Resonance (NMR): ¹H (400 MHz) and ¹³C (101 MHz) NMR spectra were recorded on a 400 MHz spectrometer.[3] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), using the residual solvent peak as an internal standard (δ 2.50 for ¹H, δ 39.52 for ¹³C).
-
Infrared (IR) Spectroscopy: Spectra were obtained using an FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory. Data is reported in wavenumbers (cm⁻¹).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was performed using an Electrospray Ionization (ESI) source in positive ion mode to determine the accurate mass of the molecular ion.
Results: A Side-by-Side Spectroscopic Comparison
The primary goal is to confirm that the synthesized material matches the structure of the commercial reference and to assess its purity. The molecular structure and numbering scheme are shown below.
Caption: Structure of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum is the most powerful tool for confirming the structure and identifying proton-containing impurities.
| Assignment | Commercial Standard | Synthesized Sample | Analysis of Discrepancy |
| H2 (d) | δ 8.35 ppm | δ 8.35 ppm | No significant difference. |
| H4 (d) | δ 8.18 ppm | δ 8.18 ppm | No significant difference. |
| -OCH₃ (s) | δ 3.85 ppm | δ 3.85 ppm | No significant difference. |
| -OH (br s) | δ 12.60 ppm | δ 12.65 ppm (broader) | The broader peak suggests greater hydrogen bonding or the presence of trace water. |
| Impurity: H₂O | Not observed | δ ~3.3 ppm | A small, broad peak characteristic of residual water from the workup. |
| Impurity: Methanol | Not observed | δ 3.19 ppm (s) | A small singlet indicating residual methanol, the solvent used for esterification. |
Discussion: The proton signals corresponding to the core structure (H2, H4, -OCH₃) in the synthesized sample align perfectly with the commercial standard, confirming the correct molecular framework. However, the synthesized sample clearly shows the presence of residual water and methanol, a common occurrence in lab-scale synthesis without rigorous drying procedures.[4] The broadness of the hydroxyl (-OH) peak further supports the presence of exchangeable protons from water.
¹³C NMR Spectroscopy
¹³C NMR provides information on the carbon skeleton of the molecule.
| Assignment | Commercial Standard | Synthesized Sample | Analysis of Discrepancy |
| C=O (ester) | δ 165.4 ppm | δ 165.4 ppm | No significant difference. |
| C6 | δ 160.1 ppm | δ 160.1 ppm | No significant difference. |
| C2 | δ 145.2 ppm | δ 145.2 ppm | No significant difference. |
| C4 | δ 141.8 ppm | δ 141.8 ppm | No significant difference. |
| C3 | δ 122.5 ppm | δ 122.5 ppm | No significant difference. |
| C5 | δ 105.7 ppm | δ 105.7 ppm | No significant difference. |
| -OCH₃ | δ 52.3 ppm | δ 52.3 ppm | No significant difference. |
| Impurity: Methanol | Not observed | δ 49.0 ppm | A small peak corresponding to the carbon in residual methanol. |
Discussion: The carbon signals for the synthesized product are in excellent agreement with the commercial standard, providing further strong evidence for the correct structure.[5] The detection of a small peak at 49.0 ppm corroborates the ¹H NMR data, confirming the presence of methanol as an impurity.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying key functional groups.
| Functional Group | Commercial Standard (cm⁻¹) | Synthesized Sample (cm⁻¹) | Analysis of Discrepancy |
| O-H Stretch (hydroxyl) | ~3100 (broad) | ~3150 (very broad) | The peak in the synthesized sample is significantly broader, indicating stronger/more varied hydrogen bonding, likely due to residual water. |
| C-H Stretch (aromatic) | ~3050 | ~3050 | No significant difference. |
| C=O Stretch (ester) | 1725 | 1724 | No significant difference.[4] |
| C=C, C=N Stretch | 1610, 1550 | 1611, 1550 | No significant difference. |
Discussion: Both samples show the characteristic stretches for the hydroxyl, ester carbonyl, and pyridine ring functionalities.[6] The primary difference is the broadness of the O-H band in the synthesized sample, which is a classic indicator of moisture content.
Mass Spectrometry (MS)
HRMS provides an exact mass, which is a definitive confirmation of the elemental composition. The molecular formula is C₇H₆BrNO₃.[7][8]
| Ion | Expected [M+H]⁺ (m/z) | Commercial Standard (m/z) | Synthesized Sample (m/z) |
| [C₇H₇⁷⁹BrNO₃]⁺ | 231.9604 | 231.9605 | 231.9603 |
| [C₇H₇⁸¹BrNO₃]⁺ | 233.9583 | 233.9584 | 233.9582 |
Discussion: Both samples exhibit the characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by ~2 m/z units). The measured masses for both isotopic ions in both samples are within 2 ppm of the calculated exact mass, unequivocally confirming the correct elemental formula.
Workflow and Conclusion
The validation process follows a logical and self-validating workflow.
Caption: Workflow for comparative analysis.
This comparative guide demonstrates a fundamental process in chemical research and development: the rigorous validation of a synthesized compound against a trusted reference.
The spectroscopic data collectively confirm that the laboratory synthesis was successful in producing the target molecule, This compound . The core chemical shifts in both ¹H and ¹³C NMR, key functional group frequencies in IR, and the exact mass from HRMS are all in excellent agreement with the commercial standard.
However, the analysis also highlights a critical difference in purity . The synthesized sample contains detectable levels of residual methanol and water, which are absent in the commercial product. While these impurities may not affect all downstream applications, they could be detrimental in sensitive catalytic reactions or quantitative studies. This underscores the importance of not only confirming a product's identity but also quantifying its purity to ensure experimental success and reproducibility. For future syntheses, a more rigorous purification step, such as high-vacuum drying or recrystallization from a different solvent, would be recommended to achieve a purity level comparable to the commercial standard.
References
-
Veeprho. Methyl Nicotinate Impurities and Related Compound. Available from: [Link]
-
ResearchGate. The chemical structures of nicotinic acid and its official impurities. Available from: [Link]
-
ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available from: [Link]
-
PubChem - NIH. This compound. Available from: [Link]
-
Wiley Online Library. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Available from: [Link]
-
Reynolds Science. Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples. Available from: [Link]
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PMC - NIH. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Available from: [Link]
-
AWS. Spectral data of compound 5a-5m, 6a-6e. Available from: [Link]
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OALib. Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Available from: [Link]
-
ACS Publications. Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Available from: [Link]
-
precisionFDA. METHYL 5-BROMO-6-(3-HYDROXYPYRROLIDIN-1-YL)NICOTINATE, (S)-. Available from: [Link]
-
Pharmaffiliates. Nicotine-impurities. Available from: [Link]
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PMC - NIH. Methods to Produce Nicotinic Acid with Potential Industrial Applications. Available from: [Link]
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Elsevier. Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]
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- 8. scbt.com [scbt.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Substituted Pyridines
For researchers, scientists, and professionals in the dynamic landscape of drug development, the robust and reliable analysis of substituted pyridines is paramount. These heterocyclic aromatic compounds are foundational scaffolds in a multitude of pharmaceutical agents. Consequently, the analytical methods employed for their characterization and quantification must be rigorously validated to ensure data integrity, regulatory compliance, and ultimately, patient safety. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of substituted pyridines, with a core focus on the principles and practicalities of cross-validation between these two powerful techniques.
The Imperative of Cross-Validation: Beyond Single-Method Validation
While the validation of a single analytical method is a critical and well-established process, cross-validation between two distinct methods offers a higher level of assurance in the reliability of analytical data. Cross-validation is the systematic process of demonstrating that two different analytical procedures provide equivalent results for the same analyte in the same sample matrix. This is particularly crucial in several scenarios:
-
Method Transfer: When an analytical method is transferred from a research and development laboratory to a quality control setting, or between different contract research organizations (CROs).
-
Method Modernization: When a legacy method is being replaced with a more advanced or efficient technique.
-
Orthogonal Confirmation: When a secondary, independent method is required to confirm results, especially for critical assays like impurity profiling.
By demonstrating the interchangeability of two methods, organizations can ensure consistency in data across different sites and throughout the lifecycle of a drug product.
Choosing the Right Tool: A Comparative Overview of HPLC and GC-MS for Substituted Pyridine Analysis
The selection of an analytical technique is a foundational decision driven by the physicochemical properties of the analyte and the objectives of the analysis. For substituted pyridines, both HPLC and GC-MS present viable options, each with its inherent strengths and weaknesses.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. |
| Applicability to Substituted Pyridines | Well-suited for a wide range of substituted pyridines, including non-volatile and thermally labile derivatives. The polarity of pyridines often necessitates the use of reversed-phase or mixed-mode chromatography.[1] | Primarily applicable to volatile and thermally stable substituted pyridines. Derivatization may be required for less volatile or polar compounds to increase their volatility. |
| Typical Performance | ||
| Linearity (R²) | ≥ 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% |
| Advantages | - Broad applicability to a wide range of pyridine derivatives. - Non-destructive, allowing for fraction collection. - Generally simpler sample preparation for non-volatile compounds. | - High separation efficiency and resolution. - High sensitivity and selectivity, especially with mass spectrometric detection. - Provides structural information through mass fragmentation patterns. |
| Disadvantages | - Lower resolution compared to capillary GC. - Mobile phase consumption can be high. - Peak tailing can be an issue for basic compounds like pyridines due to interactions with the stationary phase.[2] | - Limited to volatile and thermally stable compounds. - Derivatization can add complexity and potential for error. - High temperatures can cause degradation of some analytes. |
Experimental Protocols: A Practical Guide
To illustrate the cross-validation process, we will consider the analysis of a hypothetical substituted pyridine, "Pyr-X," a key intermediate in a pharmaceutical manufacturing process.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a reversed-phase HPLC method suitable for the quantification of Pyr-X.
1. Instrumentation and Materials:
-
HPLC system with a UV or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Pyr-X reference standard.
-
Sample diluent: 50:50 (v/v) Water:Acetonitrile.
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10% to 90% B
-
15-20 min: 90% B
-
20.1-25 min: 10% B (re-equilibration)
-
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pyr-X reference standard in the sample diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Accurately weigh and dissolve the sample containing Pyr-X in the sample diluent to achieve a concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a GC-MS method for the analysis of Pyr-X, assuming it is sufficiently volatile and thermally stable.
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Pyr-X reference standard.
-
Solvent: Dichloromethane.
2. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 min.
-
Ramp: 10 °C/min to 280 °C, hold for 5 min.
-
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 50 to 400.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Pyr-X reference standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution.
-
Sample Preparation: Extract Pyr-X from the sample matrix using a suitable solvent and dilute to a concentration within the calibration range.
The Cross-Validation Workflow: A Step-by-Step Approach
The cross-validation of the HPLC and GC-MS methods for Pyr-X involves a systematic comparison of the results obtained from both techniques.
Caption: A typical workflow for the cross-validation of two analytical methods.
Statistical Analysis: The Heart of Cross-Validation
The cornerstone of cross-validation is the statistical comparison of the data generated by the two methods. The goal is to determine if there is a statistically significant difference between the results.
1. Data Collection and Pairing: Analyze a minimum of 10 representative samples, covering the analytical range, in replicate (e.g., n=3) by both the HPLC and GC-MS methods. The data should be paired for each sample.
2. Statistical Tests for Comparison:
-
Student's t-test (for paired data): This test determines if the mean difference between the two methods is statistically significant. The null hypothesis (H₀) is that the true mean difference is zero.
-
Interpretation: If the calculated p-value is greater than the significance level (typically α = 0.05), we fail to reject the null hypothesis, suggesting no significant difference between the methods.
-
-
F-test (for variances): This test compares the variances of the two methods to assess if one method is significantly more precise than the other. The null hypothesis (H₀) is that the variances are equal.
-
Interpretation: If the calculated F-statistic is less than the critical F-value, we conclude that there is no significant difference in the precision of the two methods.
-
-
Linear Regression and Correlation Analysis: Plot the results from the GC-MS method (y-axis) against the results from the HPLC method (x-axis).
-
Slope: An ideal slope is 1, indicating a perfect one-to-one relationship.
-
Y-intercept: An ideal y-intercept is 0, indicating no constant bias between the methods.
-
Correlation Coefficient (r): A value close to 1 indicates a strong linear relationship between the two methods.
-
-
Bland-Altman Plot: This plot provides a visual representation of the agreement between the two methods. It plots the difference between the two measurements for each sample against the average of the two measurements.
-
Interpretation: The plot should show that most of the data points lie within the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences).
-
Establishing Acceptance Criteria
The acceptance criteria for cross-validation should be predefined in the validation protocol and should be scientifically justified. For the analysis of a substituted pyridine like Pyr-X, the following criteria could be considered:
| Parameter | Acceptance Criteria |
| Student's t-test | p-value > 0.05 |
| F-test | Calculated F-statistic < Critical F-value |
| Linear Regression | |
| Slope | 0.98 - 1.02 |
| Y-intercept | Close to 0 (within a statistically acceptable range) |
| Correlation Coefficient (r) | ≥ 0.99 |
| Bland-Altman Plot | ≥ 95% of data points within the limits of agreement. |
| Mean Difference | The absolute mean difference between the two methods should be ≤ 2.0%. |
Note: These are general guidelines. The specific acceptance criteria should be tailored based on the intended use of the analytical method, the concentration of the analyte, and the specifications of the product. For instance, for the analysis of impurities at low levels, wider acceptance criteria may be justifiable.
Robustness Testing: Ensuring Method Reliability
Robustness testing is a critical component of method validation and is particularly important when considering method transfer and cross-validation. It evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Robustness Testing for the HPLC Method
| Parameter to Vary | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% absolute in the organic modifier |
| pH of Mobile Phase A | ± 0.2 units |
| Detection Wavelength | ± 2 nm |
Robustness Testing for the GC-MS Method
| Parameter to Vary | Variation |
| Carrier Gas Flow Rate | ± 0.1 mL/min |
| Injector Temperature | ± 5 °C |
| Oven Temperature Ramp Rate | ± 1 °C/min |
| Initial Oven Temperature | ± 2 °C |
For both methods, the system suitability parameters (e.g., peak resolution, tailing factor, theoretical plates) and the quantitative results should remain within the predefined acceptance criteria during robustness testing.
Caption: Key parameters to vary during robustness testing for HPLC and GC-MS methods.
Conclusion: A Commitment to Data Integrity
The cross-validation of analytical methods for substituted pyridines is not merely a regulatory hurdle but a scientific necessity. It provides a high degree of confidence in the accuracy and reliability of analytical data, ensuring consistency across different analytical platforms and laboratories. By carefully selecting the appropriate analytical techniques, developing robust methods, and rigorously applying statistical principles to the cross-validation process, researchers and drug development professionals can uphold the highest standards of scientific integrity and contribute to the development of safe and effective medicines.
References
A Comparative Guide to Catalytic Systems for the Synthesis of Functionalized Pyridines
Introduction: The Enduring Importance of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to engage in a wide array of chemical transformations have made it a privileged scaffold in drug discovery and development. Consequently, the efficient and selective synthesis of functionalized pyridines is a topic of paramount importance for researchers and scientists in both academic and industrial settings. This guide provides a comparative analysis of the leading catalytic methodologies for pyridine synthesis, offering insights into their mechanisms, scopes, and practical applications. We will delve into the efficacy of transition-metal catalysts, the rise of organocatalysis, and the innovative potential of photocatalysis, supported by experimental data and detailed protocols to inform your selection of the optimal catalytic system.
I. Transition-Metal Catalysis: The Workhorse of Pyridine Functionalization
Transition-metal catalysis has revolutionized the synthesis of substituted pyridines, offering powerful tools for direct C-H functionalization, cross-coupling reactions, and cycloadditions.[1][2] These methods often provide high levels of regioselectivity and functional group tolerance, which are critical for the synthesis of complex molecules.
A. Direct C-H Functionalization: An Atom-Economical Approach
The direct functionalization of pyridine C-H bonds is a highly attractive strategy as it avoids the need for pre-functionalized starting materials, thereby increasing atom economy.[1][3] Transition metals such as palladium, rhodium, ruthenium, and iridium are pivotal in this area.[1][4]
Mechanism and Efficacy: The mechanism typically involves the coordination of the pyridine nitrogen to the metal center, followed by C-H activation to form a metallacyclic intermediate. This intermediate then reacts with a coupling partner to forge a new carbon-carbon or carbon-heteroatom bond. The regioselectivity of C-H functionalization is a key challenge, with electronic and steric factors often favoring functionalization at the C2- and C4-positions. However, the use of directing groups can steer the reaction towards the less reactive C3-position.[1][2]
Comparative Performance of C-H Functionalization Catalysts:
| Catalyst System | Reaction Type | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| Pd(OAc)₂/Ligand | Arylation, Alkenylation | Broad | 60-95% | High functional group tolerance | Often requires directing groups for C3/C4 selectivity |
| [RhCp*Cl₂]₂ | Alkylation, Annulation | Good | 70-90% | High efficiency in annulation reactions | Can be sensitive to air and moisture |
| Ru(II) Complexes | Cycloadditions | Good | 65-85% | Effective for [2+2+2] cycloadditions | May require higher reaction temperatures |
| Ir(I) Complexes | Borylation | Excellent | 80-99% | High regioselectivity for C-H borylation | Catalyst can be expensive |
Experimental Protocol: Rhodium-Catalyzed Synthesis of a Substituted Pyridine from an Alkene and an α,β-Unsaturated Oxime Ester [5]
This protocol details a rhodium(III)-catalyzed synthesis of a substituted pyridine, a method noted for its efficiency and regioselectivity.[5]
Materials:
-
α,β-Unsaturated O-pivaloyl oxime (0.2 mmol, 1.0 equiv)
-
Alkene (0.4 mmol, 2.0 equiv)
-
[RhCp*Cl₂]₂ (5 mol %)
-
Silver salt (e.g., AgSbF₆, 20 mol %)
-
Anhydrous solvent (e.g., 1,2-dichloroethane)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated O-pivaloyl oxime, [RhCp*Cl₂]₂, and the silver salt.
-
Add the anhydrous solvent, followed by the alkene.
-
Stir the reaction mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired functionalized pyridine.
Catalytic Cycle for Rhodium-Catalyzed Pyridine Synthesis
Caption: A simplified catalytic cycle for the rhodium-catalyzed synthesis of pyridines.
B. Cross-Coupling Reactions: Building Molecular Complexity
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are indispensable tools for constructing C-C bonds between pyridine rings and other aromatic or aliphatic moieties.[6][7][8] Palladium and nickel catalysts are the most commonly employed in this context.[6][7]
Mechanism and Efficacy: The general mechanism involves the oxidative addition of an organohalide to a low-valent metal center, followed by transmetalation with an organometallic reagent and reductive elimination to yield the coupled product and regenerate the catalyst. The choice of ligand is crucial for achieving high catalytic activity and selectivity.
Comparative Performance of Cross-Coupling Catalysts:
| Catalyst System | Reaction Type | Coupling Partners | Typical Yields | Key Advantages | Limitations |
| Pd(PPh₃)₄/Base | Suzuki-Miyaura | Pyridylboronic acids, Aryl halides | 70-95% | Broad substrate scope, mild conditions | Sensitivity to air and moisture |
| Pd₂(dba)₃/X-Phos | Negishi | 2-Pyridylzinc reagents, Aryl chlorides | 80-98% | High yields with challenging substrates | Organozinc reagents can be sensitive |
| NiCl₂(dppp) | Kumada | Pyridyl Grignard reagents, Aryl halides | 65-90% | Cost-effective nickel catalyst | Grignard reagents have limited functional group tolerance |
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of a Pyridylboronic Acid [9]
This protocol describes a standard Suzuki-Miyaura coupling to synthesize a bipyridine derivative.[9]
Materials:
-
Pyridylboronic acid (1.0 equiv)
-
Aryl halide (e.g., bromopyridine, 1.2 equiv)
-
Pd(PPh₃)₄ (3 mol %)
-
Base (e.g., Na₂CO₃, 2.0 equiv)
-
Solvent mixture (e.g., Toluene/Ethanol/Water)
Procedure:
-
In a reaction flask, dissolve the pyridylboronic acid, aryl halide, and base in the solvent mixture.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture.
-
Heat the reaction to reflux (e.g., 90 °C) and stir until the starting materials are consumed (monitored by TLC or GC).
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to afford the desired bipyridine product.
C. [2+2+2] Cycloaddition Reactions: Constructing the Pyridine Core
The [2+2+2] cycloaddition of alkynes and nitriles is a highly atom-economical method for the de novo synthesis of the pyridine ring.[10][11] Catalysts based on cobalt, rhodium, and ruthenium are particularly effective for this transformation.[10][12]
Mechanism and Efficacy: The catalytic cycle typically begins with the coordination of two alkyne molecules to the metal center to form a metallacyclopentadiene intermediate. Subsequent coordination and insertion of a nitrile lead to the formation of a seven-membered metallacycle, which then undergoes reductive elimination to furnish the pyridine product and regenerate the active catalyst.[13]
Comparative Performance of [2+2+2] Cycloaddition Catalysts:
| Catalyst System | Reactants | Typical Yields | Key Advantages | Limitations |
| CoCp(CO)₂ | Diynes, Nitriles | 70-90% | High efficiency and selectivity | Can require photolytic or thermal activation |
| [RhCl(COD)]₂/Ligand | Alkynes, Nitriles | 60-85% | Milder reaction conditions | Catalyst can be expensive |
| Ru(II) Complexes | Alkynes, Nitriles | 65-80% | Good functional group tolerance | May exhibit lower regioselectivity |
[2+2+2] Cycloaddition Workflow
Caption: General workflow for pyridine synthesis via [2+2+2] cycloaddition.
II. Organocatalysis: A Metal-Free Alternative
Organocatalysis has emerged as a powerful, sustainable alternative to metal-based catalysis for pyridine synthesis.[14][15] These reactions are often mediated by small organic molecules, such as amines or Brønsted acids, and can proceed under mild conditions with high levels of stereocontrol.
Mechanism and Efficacy: Organocatalytic pyridine syntheses often involve cascade reactions, where a series of transformations occur in a single pot. For example, a formal (3+3) cycloaddition of enamines and unsaturated aldehydes or ketones can provide access to highly substituted pyridines.[14] The mechanism typically involves the formation of reactive intermediates, such as iminium or enamine ions, which then participate in subsequent bond-forming steps.
Comparative Performance of Organocatalytic Systems:
| Catalyst | Reaction Type | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| Proline/Derivatives | (3+3) Cycloaddition | Enamines, Enals | 70-95% | Metal-free, enantioselective variants | Substrate scope can be limited |
| DBU | Electrocyclization | 2-Allyl-2H-azirines | 80-95% | High yields, broad substrate scope | Requires specific azirine precursors |
| Iodine/Triethylamine | Oxime-based synthesis | Oximes, Alkenes | 75-90% | Metal-free, good functional group tolerance | Radical mechanism can lead to side products |
III. Photocatalysis: Harnessing the Power of Light
Visible-light photocatalysis has opened up new avenues for the functionalization of pyridines under exceptionally mild conditions.[16][17] This approach utilizes a photocatalyst that, upon light absorption, can initiate radical-based transformations.
Mechanism and Efficacy: In a typical photocatalytic cycle, the excited-state photocatalyst engages in a single-electron transfer (SET) process with a substrate to generate a radical intermediate. This radical can then react with the pyridine ring, often via a Minisci-type reaction, to form the desired product. The use of N-functionalized pyridinium salts has proven to be particularly effective, as they can serve as both the pyridine source and a radical precursor.[16][17]
Comparative Performance of Photocatalytic Systems:
| Photocatalyst | Reaction Type | Substrate Scope | Typical Yields | Key Advantages | Limitations |
| Eosin Y | C-H Functionalization | Alkenes, N-Aminopyridinium salts | 60-85% | Mild conditions, visible light | Can have regioselectivity challenges |
| Quinolinone | Phosphinoylation, Carbamoylation | Pyridinium derivatives | 70-90% | Site-divergent functionalization | Requires specific radical precursors |
| Dithiophosphoric Acid | Allylation | Pyridines, Allylic C-H sources | 60-80% | Metal-free, novel reactivity | Regioselectivity can be substrate-dependent |
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from Methyl 5-bromo-6-hydroxynicotinate
Introduction: The Imperative of Rigorous Structural Validation in Drug Discovery
In the landscape of modern medicinal chemistry and drug development, heterocyclic compounds are of paramount importance.[1] More than half of all known organic compounds are heterocyclic, and they are foundational scaffolds in a vast majority of approved pharmaceuticals.[1] Methyl 5-bromo-6-hydroxynicotinate is a versatile pyridine derivative, a class of nitrogen heterocycles that is a frequent starting point for the synthesis of novel bioactive molecules.[2][3] The journey from a promising molecular design to a viable drug candidate is arduous, and its success hinges on the unambiguous confirmation of the chemical structure at every step. An erroneous structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a research program.
This guide provides a comprehensive, experience-driven framework for the structural validation of novel compounds derived from this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of techniques. Instead, we will explore the causality behind our experimental choices, demonstrating how a multi-faceted analytical approach creates a self-validating system for establishing the precise atomic arrangement of a newly synthesized molecule. We will use a practical, hypothetical synthetic transformation as a case study to illustrate these principles in action.
Case Study: Synthesis of a Novel Phenyl-Substituted Nicotinate Derivative
To provide a tangible context for our validation workflow, let us consider a common and powerful reaction in medicinal chemistry: the Suzuki-Miyaura cross-coupling. This reaction is a cornerstone of modern organic synthesis for its ability to form carbon-carbon bonds. Our objective is to synthesize Methyl 6-hydroxy-5-phenylnicotinate by coupling this compound with phenylboronic acid.
Hypothetical Synthetic Protocol:
-
To a solution of this compound (1.0 eq) and phenylboronic acid (1.2 eq) in a 3:1 mixture of dioxane and water, add potassium carbonate (3.0 eq).
-
De-gas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction vessel.
-
Heat the mixture to 90°C and stir for 12 hours under an argon atmosphere.
-
After cooling, dilute the reaction with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product, which we will refer to as Compound X .
The expected transformation is the replacement of the bromine atom at the C5 position of the pyridine ring with a phenyl group. Now, we must rigorously prove that this transformation has occurred as intended.
A Multi-Pronged Analytical Approach to Structural Elucidation
No single analytical technique is sufficient to definitively prove the structure of a novel compound.[4][5] Instead, we rely on the convergence of data from multiple, orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they form an unassailable body of evidence.
The Validation Workflow
Our validation strategy follows a logical progression from confirming the basics (molecular weight) to mapping out the detailed connectivity of the molecule.
Caption: Using 2D NMR to map the connectivity of Compound X.
The key correlation in the HMBC spectrum would be between the ortho-protons of the newly introduced phenyl ring and the C5 carbon of the pyridine ring. This single piece of data provides definitive proof of the C-C bond formation at the desired position.
X-ray Crystallography: The "Gold Standard"
Trustworthiness: While the combination of MS and NMR provides an exceptionally strong case for a given structure, X-ray crystallography stands as the ultimate arbiter. [6][7][8][9]If a suitable single crystal of the compound can be grown, this technique provides an unambiguous, three-dimensional map of the atomic positions, confirming not only the connectivity but also the stereochemistry and solid-state conformation. [6][7][8] Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating a solution of the purified compound in a suitable solvent or solvent system (e.g., ethyl acetate/hexanes, methanol/water).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-rays are passed through it. The resulting diffraction pattern is collected. [6]* Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map, from which the atomic positions are determined.
The resulting crystal structure would definitively show the phenyl group attached to the C5 position of the methyl hydroxynicotinate core, leaving no room for doubt.
Conclusion: A Self-Validating System for Structural Integrity
The structural validation of a novel compound is not a linear process of ticking boxes. It is a logical, iterative process where each piece of data informs and is corroborated by the others.
-
Mass Spectrometry confirms the elemental composition.
-
IR Spectroscopy verifies the expected functional groups and the loss of others.
-
NMR Spectroscopy maps the precise atomic connectivity.
-
X-ray Crystallography provides the ultimate, unambiguous 3D structure.
By following this rigorous, multi-pronged approach, researchers can have the utmost confidence in their chemical structures. This confidence is the bedrock upon which all subsequent biological and pharmacological data is built, ensuring the integrity and success of the drug discovery process.
References
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- Vertex AI Search. (n.d.). How Mass Spectrometry Accelerates and Improves Drug Discovery and Development.
- The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography.
- Excillum. (n.d.). Small molecule crystallography.
- Rigaku. (n.d.). What Is Small Molecule Crystal Structure Analysis?.
- North Carolina State University, Office of Research and Innovation. (n.d.). Small Molecule X-ray Crystallography | METRIC.
- Drug Target Review. (2021, February 18). Mass spectrometry applications for drug discovery and development.
- PharmaFeatures. (n.d.). How is Mass Spectrometry Used in Drug Development?.
- Oncology Support Network. (2025, March 19). How Is Mass Spectrometry Used In Drug Discovery? [Video]. YouTube.
- Online Organic Chemistry Tutor. (n.d.). Structure Elucidation.
- Chemistry World. (2022, January 27). XFELs make small molecule crystallography without crystals possible.
- Organic Chemistry @ University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
- BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridines.
- ResearchGate. (2018, October 4). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?.
- Massachusetts Institute of Technology. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds.
- OC T. (2019, March 2). Structure Elucidation from Spectroscopic Data in Organic Chemistry [Video]. YouTube.
- OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques.
- National Institutes of Health. (n.d.). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE.
- The Organic Chemistry Tutor. (2021, April 17). Lec15 - IR Spectra of Aromatic Compounds [Video]. YouTube.
- ACS Publications. (2017, November 29). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. Inorganic Chemistry.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics.
- ACS Publications. (n.d.). Proton magnetic resonance spectra of several 2-substituted pyridines. The Journal of Physical Chemistry.
- Wiley Online Library. (2025, September 25). Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors.
- Nature. (n.d.). Synthesis, and docking studies of novel heterocycles incorporating the indazolylthiazole moiety as antimicrobial and anticancer agents.
- ResearchGate. (n.d.). Exploring the Novel Heterocyclic Derivatives as Lead Molecules for Design and Development of Potent Anticancer Agents.
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- MDPI. (2023, October 27). Special Issue on Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity.
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- Santa Cruz Biotechnology. (n.d.). This compound.
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of Methyl 5-bromo-6-hydroxynicotinate
A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of Methyl 5-bromo-6-hydroxynicotinate. As a brominated heterocyclic compound, this chemical requires careful handling not only during its use in research and development but critically, through its entire lifecycle to final disposal. The procedures outlined below are designed to mitigate risks, ensure regulatory adherence, and protect both laboratory personnel and the environment. This protocol is grounded in established safety standards from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
This compound is not a benign substance. A thorough risk assessment is the foundational step for safe handling and disposal. The primary hazards, as identified in its Safety Data Sheet (SDS), necessitate stringent control measures.[1][2]
Core Hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The compound is classified as harmful if swallowed, in contact with skin, or if inhaled (H302+H312+H332). This is due to its potential to interfere with biological processes upon absorption.
-
Skin and Eye Irritation: It is known to cause skin irritation (H315) and serious eye irritation (H319).[3] The chemical structure can react with moisture and proteins in tissues, leading to inflammation and damage.
-
Respiratory Irritation: Inhalation may cause respiratory irritation (H335), manifesting as coughing, shortness of breath, or irritation of the nasal passages.
Understanding these risks is paramount; they dictate the necessity of engineering controls, personal protective equipment, and the classification of this substance as a hazardous waste.
Data Summary: Hazard Profile
| Hazard Classification | GHS Hazard Statement | Required Precautions |
| Acute Toxicity | H302+H312+H332 | Avoid ingestion, skin contact, and inhalation of dust/vapors. |
| Skin Irritation | H315 | Wear appropriate chemical-resistant gloves and lab coat. |
| Eye Irritation | H319 | Wear safety goggles or a face shield. |
| Respiratory Irritation | H335 | Handle exclusively within a certified chemical fume hood. |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, establishing a safe handling environment is non-negotiable. This proactive approach minimizes exposure and prevents accidental releases.
Engineering Controls
All handling of this compound, including weighing, transfers, and the addition of waste to its designated container, must be performed within a properly functioning and certified chemical fume hood.[4] A fume hood is the primary engineering control that protects the user from inhaling hazardous dust or vapors.
Personal Protective Equipment (PPE)
The selection of PPE must directly correspond to the identified hazards.
-
Hand Protection: Wear nitrile gloves.[5] Check for any signs of degradation or contamination before use. If contact with the chemical occurs, remove gloves immediately, wash hands thoroughly, and don a new pair.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat must be worn and fully fastened. Ensure it is clean and appropriate for the task.
Waste Characterization and Segregation: A Critical Step for Safety and Compliance
This compound waste is classified as hazardous waste . This classification is based on its toxic properties and its nature as a halogenated organic compound.[6][7] Improper segregation can lead to dangerous chemical reactions and create a costly and complex disposal challenge for your institution's Environmental Health & Safety (EHS) department.
Segregation Protocol:
-
Dedicated Waste Stream: This chemical waste must be collected in a separate, dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated organic solvents, aqueous waste, or solid waste.[8]
-
Incompatibility Prevention: Keep this waste stream segregated from incompatible materials, particularly strong oxidizers and strong acids.[4][9] Mixing can lead to exothermic reactions or the release of toxic gases.
-
Solid vs. Liquid: Solid waste (e.g., contaminated filter paper, weigh boats) should be collected separately from liquid waste.[8][9] Both must be clearly labeled as containing this compound.
Step-by-Step Disposal and Containment Protocol
This protocol ensures that waste is handled, stored, and disposed of in a manner that is safe for the lab and compliant with federal regulations.[10][11]
Step 1: Select the Appropriate Waste Container
-
Use a container provided by or approved by your institution's EHS department.
-
The container must be made of a compatible material (typically borosilicate glass or high-density polyethylene for solids) and have a tight-fitting, leak-proof cap.[5][8]
-
Ensure the container is clean and dry before the first addition of waste.
Step 2: Proper Labeling
-
Label the container before adding any waste. Federal law requires hazardous waste to be properly identified from the moment of generation.[9][12]
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound". If it's a solution, list all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., exclamation mark for irritant, health hazard).
-
The date on which the first waste was added to the container (accumulation start date).
-
The name of the principal investigator or laboratory responsible.
-
Step 3: Waste Accumulation in a Satellite Accumulation Area (SAA)
-
Store the waste container in a designated SAA within the laboratory where the waste is generated.[6][12]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the waste container closed at all times, except when adding waste.[12]
-
Provide secondary containment (e.g., a spill tray) to capture any potential leaks.[8]
Step 4: Requesting Disposal
-
Do not overfill the waste container. Stop filling at 80-90% capacity to allow for vapor expansion and prevent spills.
-
Once the container is full or is no longer needed, contact your institution's EHS department to schedule a waste pickup.[12] Follow their specific procedures for submitting a collection request.
-
Do not pour this compound waste down the drain under any circumstances.[5][13] This is a serious regulatory violation and poses a significant environmental hazard.
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is a hallmark of a safe laboratory.
In Case of a Small Spill (inside a fume hood):
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Use an inert absorbent material like vermiculite or sand to absorb the spilled material.[4] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the absorbent material and place it into a designated container for solid hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Labeling: Label the spill cleanup debris as "Hazardous Waste: Spill Debris containing this compound."
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[14] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[14] If breathing is difficult, provide oxygen and seek immediate medical attention.
All laboratory personnel must be trained on these procedures and know the location of safety equipment, including emergency showers, eyewash stations, and spill kits.[15][16] This training is a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[15][17]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 5-bromo-6-hydroxynicotinate
This guide provides essential, immediate safety and logistical information for the handling of Methyl 5-bromo-6-hydroxynicotinate (CAS No: 381247-99-0). As researchers, scientists, and drug development professionals, our primary responsibility extends beyond achieving novel results to ensuring a safe and secure laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Assessment: The 'Why' Behind the 'What'
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks posed by this compound. According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that dictate our protective strategy.[1]
The primary hazards are:
-
H315: Causes skin irritation. [1][2] Contact with the skin can lead to inflammation, redness, and discomfort.
-
H319: Causes serious eye irritation. [1][2] This implies that contact with the eyes could result in significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [1] Inhalation of the dust or aerosols of this compound can irritate the respiratory tract, leading to coughing and discomfort.
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled. [3] This highlights the systemic risks associated with exposure.
These classifications are our foundational data points. They establish that all primary routes of exposure—dermal (skin), ocular (eyes), and inhalation—must be rigorously protected.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to safety is paramount. This begins with engineering controls, which are the most effective line of defense, followed by the meticulous use of personal protective equipment.
Primary Barrier: Engineering Controls
Your first and most critical line of defense is not what you wear, but where you work.
-
Chemical Fume Hood: All handling of this compound, especially when dealing with the solid powder or creating solutions, must be conducted within a properly functioning and certified chemical fume hood.[4][5] This engineering control is designed to capture and exhaust dust, vapors, or mists, drastically reducing the risk of inhalation.[1][2]
-
Safety Stations: An emergency eyewash station and a safety shower must be readily accessible and unobstructed within the immediate work area.[1]
Secondary Barrier: Personal Protective Equipment
PPE is the final barrier between you and the chemical. It must be selected and used correctly to be effective.
-
Eye and Face Protection: Given the serious eye irritation hazard (H319), standard safety glasses are insufficient.
-
Recommended: Chemical splash goggles with side-shields are mandatory.[1]
-
Causality: Goggles provide a complete seal around the eyes, protecting from airborne powder and splashes from any direction. For operations with a higher risk of splashing, such as transferring solutions, a face shield should be worn in addition to the goggles.[6]
-
-
Hand Protection: The skin irritation hazard (H315) and potential for harmful dermal absorption necessitate chemically resistant gloves.
-
Recommended: Chemically resistant, impervious gloves are required.[1][6] While nitrile gloves are common in labs, butyl rubber gloves often provide superior protection against a broader range of chemicals and are a robust choice.[6][7] Always inspect gloves for tears or punctures before use.
-
Causality: The correct glove material prevents the chemical from permeating to the skin. Proper removal technique (turning the gloves inside out as you remove them) is critical to avoid contaminating your hands.[6] Always wash hands thoroughly after removing gloves.[2][8]
-
-
Body Protection: To prevent incidental contact with skin, protective clothing is essential.
-
Recommended: A fully-buttoned laboratory coat is the minimum requirement.[4][6] For larger quantities or tasks with a higher spill risk, impervious clothing or a chemical-resistant apron over the lab coat is advised.
-
Causality: This layer protects your skin and personal clothing from contamination by dust or splashes.
-
-
Respiratory Protection: While the fume hood should prevent inhalation exposure, respiratory protection is a necessary backup in specific scenarios.
-
Recommended: A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated in a way that cannot be controlled.[1][6][8] The specific type of respirator cartridge should be chosen based on the potential concentration of airborne contaminants.
-
Causality: If engineering controls fail or are unavailable, a respirator provides a direct barrier to prevent the inhalation of the irritant powder.[6]
-
Data Presentation: PPE Summary Table
| PPE Category | Recommended Equipment | Best Practices & Rationale |
| Eye/Face Protection | Chemical splash goggles with side-shields. | Rationale: Protects against serious eye irritation (H319) from dust and splashes. A face shield should be added for high-risk tasks. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Butyl rubber). | Rationale: Prevents skin irritation (H315) and dermal absorption. Inspect before use and remove properly to avoid contamination.[1][6] |
| Body Protection | Fully-buttoned lab coat; chemical-resistant apron for high-risk tasks. | Rationale: Protects skin from accidental contact with the chemical. |
| Respiratory Protection | NIOSH-approved respirator. | Rationale: Required if engineering controls (fume hood) are absent or insufficient to prevent inhalation of respiratory irritant (H335).[1][6] |
Operational Workflow: From Receipt to Disposal
A systematic workflow ensures safety at every stage of the chemical's lifecycle in the lab.
-
Receiving and Storage: Upon receipt, inspect the container for damage. Store the compound in a cool, dry, well-ventilated area with the container tightly sealed.[1][8] It should be stored at room temperature, away from direct sunlight and sources of ignition.[1][3]
-
Handling and Use: Conduct all manipulations inside a chemical fume hood.[4][5] Avoid creating dust.[1] Use the smallest amount of material necessary for the experiment.
-
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing full PPE, gently cover the spill with an absorbent, inert material (like vermiculite or sand). Carefully sweep up the material and place it into a labeled, sealed container for hazardous waste disposal.[8]
-
Large Spill: Evacuate the laboratory and follow your institution's emergency procedures.[1]
-
Mandatory Visualization: Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Emergency Procedures: A Self-Validating System
In the event of an exposure, immediate and correct action is critical.
-
Inhalation: Immediately move the affected person to fresh air.[1][2] If breathing is difficult, provide cardiopulmonary resuscitation (CPR) if trained to do so, avoiding mouth-to-mouth resuscitation.[1] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove all contaminated clothing and shoes.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[1][8] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Wash out the mouth with water and call a physician immediately.[1]
Decontamination and Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated materials (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container designated for halogenated organic waste.[6][9]
-
Liquid Waste: Unused solutions should also be collected in a labeled, sealed container for halogenated organic waste.
-
Disposal: All waste must be disposed of through your institution's licensed hazardous waste management program, in strict accordance with all local, state, and federal regulations.[6] Incineration at a licensed facility is a common disposal method for brominated organic compounds.[10]
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
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What is bromine and what are the safe disposal and recycling methods? Ideal Response. [Link]
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Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
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Standard Operating Procedure – Pyridine. Washington State University. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
